(2-oxooxolan-3-yl) 2-methylprop-2-enoate
Description
Properties
IUPAC Name |
(2-oxooxolan-3-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)7(9)12-6-3-4-11-8(6)10/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJHKWXLIQKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458652 | |
| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195000-66-9 | |
| Record name | γ-Butyrolactone methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195000-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-oxo-3-furanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 5-oxotetrahydrofuran-3-yl methacrylate
An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-yl Methacrylate: Properties, Synthesis, and Applications
Introduction
5-Oxotetrahydrofuran-3-yl methacrylate (OTFMA), also known as β-Hydroxy-γ-butyrolactone Methacrylate, is a functional monomer of significant interest to researchers in polymer science, materials chemistry, and drug delivery.[1][2] Its unique bifunctional structure, combining a polymerizable methacrylate group with a reactive γ-butyrolactone ring, offers a versatile platform for the design of advanced polymers with tailored properties such as degradability and hydrophilicity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of OTFMA, with a particular focus on its relevance to drug development professionals.
The lactone moiety serves as a hydrolytically sensitive linkage, enabling the creation of biodegradable polymers, a critical attribute for transient medical devices and controlled drug release systems. The methacrylate group allows for straightforward polymerization using well-established techniques like free-radical polymerization, providing excellent control over the final polymer's molecular weight and architecture. Understanding the interplay between these two functional groups is key to harnessing the full potential of OTFMA in sophisticated biomedical and technological applications.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of OTFMA are fundamental to its handling, polymerization, and the properties of the resulting polymers. As a derivative of both methacrylic acid and γ-butyrolactone, its properties are a composite of these two structural motifs.
Structural and General Properties
OTFMA is a cyclic ester containing a methacrylate functional group. The five-membered lactone ring introduces a degree of polarity and potential for hydrogen bonding, while the methacrylate tail provides the capacity for polymerization.
Caption: Chemical structure of 5-oxotetrahydrofuran-3-yl methacrylate.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 130224-95-2 | [1][3] |
| Molecular Formula | C₈H₁₀O₄ | [1][3] |
| Molecular Weight | 170.16 g/mol | [1][3] |
| Appearance | White/colorless powder, lump, or clear liquid | [4] |
| Physical State (at 20°C) | Solid | [4] |
| Melting Point | 21 °C | [3][4] |
| Flash Point | 152 °C | [3] |
| Boiling Point (Predicted) | 296.8 ± 33.0 °C | |
| Solubility | Soluble in methanol | [4] |
| Storage Temperature | 0-10 °C, Refrigerated | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the monomer.
-
Infrared (IR) Spectroscopy : The IR spectrum of OTFMA is expected to show characteristic absorption bands for the functional groups present. Key peaks include a strong carbonyl (C=O) stretching band from the lactone around 1770-1790 cm⁻¹ and another strong C=O stretch from the methacrylate ester around 1720-1730 cm⁻¹.[5] Additionally, a C=C stretching vibration from the vinyl group will appear around 1630-1640 cm⁻¹.[5]
Synthesis and Purification
The synthesis of OTFMA is typically achieved through the esterification of its precursor, 3-hydroxy-γ-butyrolactone. The choice of synthetic route can impact yield, purity, and scalability.
Synthetic Pathway
The most common and direct method for synthesizing OTFMA is the reaction of 3-hydroxy-γ-butyrolactone with a methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride, in the presence of a base.[7][8]
Causality: The hydroxyl group on the lactone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride. A non-nucleophilic base, like triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions.
Caption: General workflow for the synthesis of OTFMA.
Example Synthesis Protocol
This protocol is a representative procedure based on standard esterification methods.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxy-γ-butyrolactone (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Add methacryloyl chloride (1.05 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure OTFMA.
Chemical Properties and Reactivity
Free-Radical Polymerization
The methacrylate group of OTFMA readily undergoes free-radical polymerization, initiated by thermal or photochemical initiators like azobisisobutyronitrile (AIBN) or benzoin derivatives.
Mechanism: The initiator generates free radicals, which attack the double bond of the OTFMA monomer, creating a new radical species. This process propagates as the new radical adds to subsequent monomer units, forming a polymer chain. The polymerization is typically performed in solution or bulk and must be conducted under an inert atmosphere to prevent oxygen from inhibiting the reaction.[9][10] Commercial OTFMA is stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization during storage; these may need to be removed prior to use.
Hydrolytic Degradability of the Lactone Ring
A key feature of polymers derived from OTFMA is their potential for degradation via hydrolysis of the pendant lactone rings. This process is catalyzed by acid or base and results in the cleavage of the ester bond within the ring, converting it to a carboxylic acid and a primary alcohol.[11]
Significance in Drug Delivery: This hydrolytic instability is highly desirable for creating biodegradable materials. In a physiological environment (pH ~7.4), the lactone rings can slowly hydrolyze, leading to the breakdown of the polymer matrix and the controlled release of an encapsulated therapeutic agent. The rate of degradation can be tuned by copolymerizing OTFMA with other monomers to alter the polymer's overall hydrophilicity and steric environment.[12][13]
Caption: Conceptual pathway for polymer degradation and drug release.
Applications in Research and Drug Development
The unique structure of OTFMA makes it a valuable building block for a range of applications.
-
Biodegradable Polymers: As discussed, the primary application lies in the synthesis of biodegradable polymers for biomedical uses, including surgical sutures, tissue engineering scaffolds, and drug delivery vehicles.[14]
-
Photoresists: In materials science, functional monomers like OTFMA are used in the formulation of photoresists for microlithography. The polarity and chemical reactivity of the lactone group can influence the solubility and etching properties of the polymer film.
-
Hydrogels: Copolymers of OTFMA with hydrophilic monomers (e.g., hydroxyethyl methacrylate) can be cross-linked to form hydrogels. These materials can absorb large amounts of water and their degradation profile makes them suitable for controlled release of hydrophilic drugs.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the stability and safety of OTFMA.
| Hazard Information | Precautionary Measures |
| GHS Pictograms: Warning | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection). |
| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| Storage: Store locked up. Keep container tightly closed in a dry and well-ventilated place. Store refrigerated at 0-10 °C. | Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). |
Trustworthiness Note: As a methacrylate, OTFMA should be handled with care. Methacrylates are known skin sensitizers and can cause allergic reactions upon repeated contact. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. The monomer is stabilized with an inhibitor that is only effective in the presence of oxygen; do not store under an inert atmosphere unless you intend to use it immediately.
Experimental Protocols
The following protocols provide step-by-step methodologies for the polymerization of OTFMA and the subsequent analysis of the polymer's degradation.
Protocol 1: Free-Radical Solution Polymerization of OTFMA
-
Reagent Preparation: Dissolve OTFMA (e.g., 5.0 g, 29.4 mmol) and AIBN (e.g., 24.1 mg, 0.147 mmol, for a 200:1 monomer:initiator ratio) in an appropriate solvent like anhydrous dioxane or toluene (e.g., 20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[10]
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[9][15]
-
Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane.[9][15]
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer (Poly(OTFMA)) for molecular weight and dispersity using Gel Permeation Chromatography (GPC). Confirm its structure using NMR and IR spectroscopy.
Protocol 2: In Vitro Hydrolytic Degradation Study of Poly(OTFMA)
-
Sample Preparation: Prepare thin films of Poly(OTFMA) by solvent casting (dissolving the polymer in a solvent like THF, casting onto a flat surface, and allowing the solvent to evaporate slowly).[16] Alternatively, press small pellets of the polymer.
-
Initial Measurements: Weigh the initial dry mass (W₀) of each polymer sample. If possible, measure the initial molecular weight (Mₙ₀) via GPC.
-
Degradation Medium: Immerse the polymer samples in a phosphate-buffered saline (PBS) solution at pH 7.4. Place the samples in an incubator shaker set to 37 °C to simulate physiological conditions.[13][16]
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a subset of the polymer samples from the PBS solution.
-
Analysis: Gently rinse the retrieved samples with deionized water to remove salts and dry them under vacuum to a constant weight (Wₜ).
-
Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
-
Molecular Weight Change: Dissolve the dried, degraded polymer samples in a suitable solvent (e.g., THF) and analyze their molecular weight (Mₙₜ) using GPC. The decrease in molecular weight over time indicates chain scission, a hallmark of polymer degradation.[12][13]
Conclusion
5-Oxotetrahydrofuran-3-yl methacrylate stands out as a highly versatile functional monomer. Its dual reactivity allows for the straightforward synthesis of polymers that possess a key attribute for advanced biomedical applications: degradability. The ability to create polymers that can break down under physiological conditions opens up avenues for developing more effective drug delivery systems, resorbable medical implants, and intelligent hydrogels. For researchers and scientists, OTFMA offers a powerful tool to build functional macromolecules from the ground up, providing precise control over material properties that are critical for performance in the complex biological environment. Future research will likely focus on the copolymerization of OTFMA with other functional monomers to create sophisticated, multi-functional materials with finely tuned degradation kinetics and stimuli-responsive behaviors.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Oxotetrahydrofuran-3-yl Methacrylate | 130224-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 5-Oxotetrahydrofuran-3-yl Methacrylate (stabilized with MEHQ) | 130224-95-2 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. drugapprovalsint.com [drugapprovalsint.com]
- 7. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 8. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dynamics of in vitro polymer degradation of polycaprolactone-based scaffolds: accelerated versus simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study on the in vitro degradation of poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ripublication.com [ripublication.com]
- 16. research.tus.ie [research.tus.ie]
An In-depth Technical Guide to the Synthesis of β-Methacryloyloxy-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of β-methacryloyloxy-γ-butyrolactone, a valuable monomer in the development of advanced polymers for various applications, including optical and resist materials.[1][2] We will delve into the prevalent synthesis strategies, focusing on a detailed, field-proven protocol. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high-quality outcomes.
Introduction: The Significance of β-Methacryloyloxy-γ-butyrolactone
β-Methacryloyloxy-γ-butyrolactone is a functionalized lactone monomer that combines the reactive methacryloyl group with the polar γ-butyrolactone moiety. This unique structure imparts desirable properties to polymers, such as enhanced adhesion, thermal stability, and specific solubility characteristics. Its primary application lies in the formulation of photoresists, where the γ-butyrolactone skeleton offers advantageous light absorption properties, particularly for short-wavelength exposure.[2]
Strategic Synthesis Pathways
Two principal synthetic routes to β-methacryloyloxy-γ-butyrolactone have been established:
-
Condensation and Isomerization: This approach involves the reaction of a (meth)acrylic acid ester containing a carbonyl group with a ketene compound.[2] For instance, the reaction of 2-oxoethyl methacrylate with ketene yields a β-propiolactone intermediate, which is subsequently isomerized to the desired γ-butyrolactone.[1][2] This isomerization can be facilitated by a Lewis acid catalyst within a temperature range of 20-50°C.[2]
-
Esterification of β-Hydroxy-γ-butyrolactone: This widely employed two-stage method first involves the synthesis of the precursor, β-hydroxy-γ-butyrolactone. Subsequently, this intermediate is esterified with a methacrylic acid derivative to yield the final product.[2][3][4] This guide will focus on a detailed protocol for this robust and well-documented pathway.
Experimental Protocol: A Two-Stage Approach to β-Methacryloyloxy-γ-butyrolactone Synthesis
This section details a step-by-step methodology for the synthesis of β-methacryloyloxy-γ-butyrolactone, commencing with the preparation of the β-hydroxy-γ-butyrolactone precursor.
Stage 1: Synthesis of β-Hydroxy-γ-butyrolactone
The synthesis of the β-hydroxy-γ-butyrolactone precursor is achieved through the cyanation of glycidol, followed by hydrolysis and subsequent lactonization.[3][4] This multi-step process can be performed in a single vessel, enhancing its economic viability for larger-scale production.[4]
Reaction Scheme: Glycidol → (Cyanation, Hydrolysis, Lactonization) → β-Hydroxy-γ-butyrolactone
Causality Behind Experimental Choices:
-
Glycidol as the Starting Material: Glycidol provides the necessary three-carbon backbone and the epoxide functionality, which is susceptible to nucleophilic attack, initiating the ring-opening and subsequent formation of the lactone ring.
-
Cyanation: The introduction of a cyanide group is a critical step that extends the carbon chain and introduces a nitrogen atom that can be hydrolyzed to a carboxylic acid.
-
Hydrolysis and Lactonization: Acid- or base-catalyzed hydrolysis of the nitrile and the ester functionalities, followed by intramolecular cyclization (lactonization), leads to the formation of the stable five-membered γ-butyrolactone ring with a hydroxyl group at the β-position.
Stage 2: Esterification to β-Methacryloyloxy-γ-butyrolactone
The second stage involves the esterification of the synthesized β-hydroxy-γ-butyrolactone with methacryloyl chloride in the presence of a base catalyst.
Detailed Experimental Workflow:
Materials and Equipment:
-
β-Hydroxy-γ-butyrolactone (purity ≥ 98%)
-
Dry Dichloromethane (CH₂Cl₂)
-
Triethylamine (C₆H₁₅N)
-
Methacryloyl chloride (C₄H₅ClO)
-
Glass flask equipped with a stirrer, two dropping funnels, a thermometer, and a Dimroth condenser
-
Dry ice-acetone bath
-
Separatory funnel
-
Magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a clean, dry glass flask, charge β-hydroxy-γ-butyrolactone (0.875 mol) and 500 ml of dry dichloromethane.[3][4] Equip the flask with a stirrer, two dropping funnels, a thermometer, and a Dimroth condenser.
-
Reagent Preparation: Charge one dropping funnel with triethylamine (1.16 mol) and the other with methacryloyl chloride (1.071 mol).[3][4]
-
Inert Atmosphere: Replace the atmosphere within the flask with nitrogen gas.[3] This is crucial to prevent side reactions with atmospheric moisture.
-
Cooling: Cool the reaction flask to a temperature range of -60 to -70°C using a dry ice-acetone bath.[3][4] Maintaining this low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.
-
Reagent Addition: While vigorously stirring the contents of the flask, add the triethylamine and methacryloyl chloride dropwise from the funnels.[3][4] The rate of addition for triethylamine should be adjusted to maintain a slight excess relative to the methacryloyl chloride.[3] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion.
-
Reaction Monitoring: After the complete addition of the reagents, continue stirring the reaction mixture for an additional 3 hours at the same low temperature.[3][4]
-
Work-up:
-
Quench the reaction by adding 300 ml of water and a small amount of Celite to the reaction solution, followed by filtration.[3][4]
-
Transfer the filtrate to a separatory funnel and wash it three times with 300 ml of water to remove water-soluble impurities and excess triethylamine hydrochloride.[3][4]
-
Dry the organic layer by adding 80 g of anhydrous magnesium sulfate.[3][4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-methacryloyloxy-γ-butyrolactone.[3][4]
-
-
Purification: Purify the crude product by silica gel column chromatography to yield pure β-methacryloyloxy-γ-butyrolactone.[3][4]
Self-Validating System: The purity of the final product can be confirmed through analytical techniques such as gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The reported purity of the final product using this method is 97%, with an effective yield of 69% based on the starting β-hydroxy-γ-butyrolactone.[3][4]
Data Presentation
Table 1: Summary of Quantitative Data for the Esterification Stage
| Parameter | Value | Unit | Rationale |
| Moles of β-Hydroxy-γ-butyrolactone | 0.875 | mol | Limiting reagent in the reaction. |
| Moles of Triethylamine | 1.16 | mol | Used in slight excess to ensure complete neutralization of HCl. |
| Moles of Methacryloyl chloride | 1.071 | mol | The acylating agent. |
| Reaction Temperature | -60 to -70 | °C | To control the exothermic reaction and minimize side products. |
| Reaction Time | 3 | hours | Sufficient time for the reaction to proceed to completion. |
| Purity of Final Product | 97 | % | As determined by analytical methods.[3][4] |
| Effective Yield | 69 | % | Based on the amount of β-hydroxy-γ-butyrolactone used.[3][4] |
Visualizing the Workflow
Caption: Synthesis workflow for β-methacryloyloxy-γ-butyrolactone.
Characterization
The structure of the synthesized β-methacryloyloxy-γ-butyrolactone can be confirmed by ¹H-NMR spectroscopy. The spectral data for the product are as follows:
-
¹H-NMR (CDCl₃): δ 2.1 (3H, s), 2.8 (1H, d, J = 18.4 Hz), 3.0 (1H, dd, J = 6.8 Hz, 18.4 Hz), 4.5 (1H, d, J = 10.8 Hz), 4.7 (1H, dd, J = 4.8 Hz, 10.8 Hz), 5.6 (1H, dd, J = 4.8 Hz, 6.8 Hz), 5.8 (1H, s), 6.3 (1H, s).[3]
Conclusion
This guide has outlined a reliable and well-documented synthesis pathway for β-methacryloyloxy-γ-butyrolactone via the esterification of β-hydroxy-γ-butyrolactone. By adhering to the detailed experimental protocol and understanding the rationale behind the procedural choices, researchers can confidently produce this valuable monomer for a range of applications in materials science. The provided data and workflow visualization serve as practical tools for laboratory implementation.
References
- Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones.
- Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone.
- PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA.
- Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives.
Sources
- 1. US9346775B2 - Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones - Google Patents [patents.google.com]
- 2. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 3. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 4. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Properties and Hazards of CAS Number 130224-95-2: γ-Butyrolactone-3-yl methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Butyrolactone-3-yl methacrylate (CAS 130224-95-2), also identified as β-Hydroxy-γ-butyrolactone methacrylate or Methacrylic Acid 5-Oxotetrahydrofuran-3-yl Ester, is a specialized chemical compound with emerging applications in polymer synthesis and as a photoresist material. Its unique bifunctional structure, incorporating both a lactone ring and a methacrylate ester group, offers a versatile platform for the development of novel materials. This guide provides a comprehensive overview of its known physicochemical properties and a detailed assessment of its potential hazards, derived from an analysis of its constituent chemical moieties, to ensure its safe handling and application in research and development settings.
Physicochemical Properties
γ-Butyrolactone-3-yl methacrylate is a solid at room temperature, appearing as a white or colorless to almost white or colorless powder or lump, which can also exist as a clear liquid. The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 130224-95-2 | N/A |
| Molecular Formula | C₈H₁₀O₄ | N/A |
| Molecular Weight | 170.16 g/mol | N/A |
| Melting Point | 21 °C | N/A |
| Boiling Point | 296.8±33.0 °C (Predicted) | N/A |
| Density | 1.17±0.1 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in Methanol | N/A |
Structural and Functional Analysis
The chemical structure of γ-Butyrolactone-3-yl methacrylate is key to understanding both its utility and its potential hazards. The molecule is comprised of two primary functional components: a γ-butyrolactone (GBL) ring and a methacrylate ester group.
Hazard Assessment: A Component-Based Approach
Due to the limited availability of specific toxicological data for CAS 130224-95-2, this hazard assessment is based on the well-documented toxicological profiles of its primary structural components: γ-butyrolactone (GBL) and methacrylate esters.
Hazards Associated with the γ-Butyrolactone (GBL) Core
The GBL moiety is a significant contributor to the potential systemic toxicity of the compound. GBL is a well-known central nervous system (CNS) depressant and is rapidly metabolized in the body to γ-hydroxybutyrate (GHB), a psychoactive substance.[1]
Key Hazards of GBL:
-
Oral Toxicity and CNS Depression: GBL is harmful if swallowed.[2] Ingestion can lead to dose-dependent CNS depression, with symptoms ranging from drowsiness and dizziness to unconsciousness, seizures, severe respiratory depression, and coma.[1]
-
Eye Irritation: GBL is classified as causing serious eye damage.[2] Direct contact can result in moderate to severe irritation.[3]
-
Skin Irritation: Undiluted GBL is a slight skin irritant.[3]
-
Inhalation: Inhalation of GBL vapors may cause drowsiness or dizziness.[2]
-
Carcinogenicity: Studies on GBL have shown inadequate evidence for carcinogenicity in humans, and there is evidence suggesting a lack of carcinogenicity in experimental animals.[4][5] The International Agency for Research on Cancer (IARC) classifies GBL in Group 3: "Not classifiable as to its carcinogenicity to humans".[4][5]
Hazards Associated with the Methacrylate Ester Group
The methacrylate ester functional group is primarily associated with localized effects, particularly skin and respiratory sensitization.
Key Hazards of Methacrylate Esters:
-
Skin Sensitization: Methacrylate esters are recognized as potent skin sensitizers, capable of causing allergic contact dermatitis.[6][7] Prolonged or repeated skin contact with the monomer should be avoided.[8]
-
Respiratory Irritation: Volatile methacrylate esters can cause irritation to the respiratory system.[9][10] Inhalation of vapors may lead to irritation of the nose and throat.[11]
-
Eye and Skin Irritation: Direct contact with methacrylate monomers can cause skin and eye irritation.[11]
-
Developmental Toxicity: Some methacrylate esters have been shown to be developmental toxicants in animal studies at high exposure levels.[12]
-
General Toxicity: In general, methacrylates are considered to have low acute toxicity.[6] Long-term occupational exposure studies have not indicated an increased risk of cancer.[6]
Integrated Hazard Profile for γ-Butyrolactone-3-yl methacrylate
Based on the analysis of its components, the following integrated hazard profile for γ-Butyrolactone-3-yl methacrylate can be inferred:
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols must be followed when handling γ-Butyrolactone-3-yl methacrylate. The following is a recommended general handling procedure.
Step-by-Step Handling Protocol:
-
Engineering Controls: All handling of the solid or solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Given the sensitizing potential of methacrylates, it is crucial to avoid any skin contact.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.
-
-
Dispensing and Weighing:
-
Dispense the solid material carefully to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly while stirring in a closed or contained system.
-
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Conclusion
References
-
Chemical Safety Facts. (n.d.). Methacrylates. Retrieved from [Link]
-
Wikipedia. (2024, January 10). γ-Butyrolactone. Retrieved from [Link]
-
New Jersey Department of Health. (2002, July). Hazardous Substance Fact Sheet: Methyl Methacrylate. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Respiratory Irritation. Retrieved from [Link]
-
Health Council of the Netherlands. (2008). Gamma-Butyrolactone: Health-based recommended occupational exposure limit. Retrieved from [Link]
-
Borak, J., et al. (2011). Methyl methacrylate and respiratory sensitization: A Critical review. PMC - PubMed Central. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2021). Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. Retrieved from [Link]
-
Medscape. (2023, March 20). Gamma-Hydroxybutyrate (GHB) Toxicity. Retrieved from [Link]
-
ResearchGate. (2005). Final Report of the Safety Assessment of Methacrylate Ester Monomers Used in Nail Enhancement Products. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]
-
PubMed. (2005). Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Methyl methacrylate and respiratory sensitisation: a comprehensive review. Retrieved from [Link]
-
ResearchGate. (2021, October 1). The toxic cutaneous effects of Gamma Butyrolactone (GBL). Retrieved from [Link]
-
PubMed. (2014). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Retrieved from [Link]
-
WebMD. (n.d.). Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone (GBL). Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Skin Sensitization. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
-
INCHEM. (1999, April 12). gamma-Butyrolactone (IARC Summary & Evaluation, Volume 71, 1999). Retrieved from [Link]
-
PENTA. (2023, April 13). Safety Data Sheet: gamma-Butyrolactone. Retrieved from [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. healthcouncil.nl [healthcouncil.nl]
- 4. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gamma-Butyrolactone (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 6. Methacrylates - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. cir-safety.org [cir-safety.org]
- 9. Methacrylates and Respiratory Irritation | Explore Health Impacts — Methacrylate Producers Association, Inc. [mpausa.org]
- 10. Methyl methacrylate and respiratory sensitization: A Critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Functional Methacrylate Monomers: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of advanced materials, functional methacrylate monomers stand out for their remarkable versatility and tunable properties, making them indispensable tools in fields ranging from biomedical engineering to industrial coatings.[1] This guide provides an in-depth exploration of these monomers, offering not only a comprehensive review of their chemistry and applications but also practical insights into their synthesis and polymerization. For researchers, scientists, and drug development professionals, a deep understanding of functional methacrylates opens up new avenues for innovation, from creating sophisticated drug delivery systems to engineering biocompatible materials for tissue regeneration.[2][3]
The Chemistry of Functional Methacrylate Monomers: A Foundation for Innovation
At their core, methacrylate monomers are derivatives of methacrylic acid. Their defining feature is the methacrylate functional group, which contains a carbon-carbon double bond that is readily polymerizable.[4] The true power of these monomers, however, lies in the vast array of "functional" groups that can be incorporated into their structure. These functional groups impart specific chemical and physical properties to the resulting polymers, allowing for the design of materials with tailored characteristics.[5]
For instance, the incorporation of hydroxyl groups, as seen in 2-hydroxyethyl methacrylate (HEMA), enhances hydrophilicity and biocompatibility, making it a cornerstone for hydrogel-based applications such as soft contact lenses and drug delivery matrices.[6][7] Conversely, monomers with acidic or basic functionalities can create pH-responsive polymers, which are invaluable for developing "smart" drug delivery systems that release their payload in specific physiological environments.[8][9] The choice of functional group is therefore a critical first step in the design of a methacrylate-based material, directly influencing its subsequent performance and application.
Synthesis and Polymerization: From Monomer to Macromolecule
The journey from a functional methacrylate monomer to a high-performance polymer involves a carefully controlled polymerization process. The selection of the appropriate polymerization technique is paramount, as it dictates the molecular weight, architecture, and purity of the final product.
Free Radical Polymerization: The Workhorse of Methacrylate Polymerization
Free radical polymerization is the most common and straightforward method for polymerizing methacrylate monomers.[10][11] The process is typically initiated by thermal or photochemical decomposition of an initiator molecule, which generates free radicals. These radicals then react with the monomer's double bond, initiating a chain reaction that propagates until termination.
Experimental Protocol: Free Radical Solution Polymerization of Poly(methyl methacrylate) (PMMA)
-
Monomer Purification: Purify methyl methacrylate (MMA) monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the purified MMA monomer in a suitable solvent (e.g., toluene).
-
Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a nitrogen atmosphere to initiate polymerization.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the monomer conversion using techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.[12]
-
Termination and Purification: Once the desired conversion is reached, terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent such as cold methanol.[13]
-
Drying: Filter and dry the precipitated polymer under vacuum to obtain the final PMMA product.[13]
Controlled Radical Polymerization: Precision in Polymer Design
For applications demanding precise control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed.[14] These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with complex architectures like block copolymers and star polymers.[14][15]
-
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. This dynamic equilibrium between active and dormant species allows for a controlled polymerization process, resulting in polymers with narrow molecular weight distributions.[14]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization. The RAFT agent reversibly reacts with the growing polymer chains, allowing for the controlled synthesis of polymers with predictable molecular weights and low dispersity.[15][16]
Applications in Drug Delivery and Biomedical Engineering
The tunable properties of functional methacrylate polymers make them exceptionally well-suited for a wide range of biomedical applications, particularly in drug delivery and tissue engineering.
Smart Drug Delivery Systems
Methacrylate-based polymers can be engineered to respond to specific biological stimuli, such as pH or temperature, enabling the development of "smart" drug delivery systems.[17][18] For example, polymers containing carboxylic acid groups are insoluble at the low pH of the stomach but become soluble at the higher pH of the intestine.[9] This property is exploited to create enteric coatings for oral drug formulations, ensuring that the drug is released in the intended region of the gastrointestinal tract.
Hydrogels for Tissue Engineering and Regenerative Medicine
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of natural tissues.[2] Methacrylate monomers, particularly hydrophilic ones like HEMA and gelatin methacrylate (GelMA), are widely used to fabricate hydrogels for tissue engineering applications.[19][20] These hydrogels can be loaded with cells and growth factors to promote tissue regeneration and repair.[19][21] The mechanical properties and degradation rate of these hydrogels can be precisely controlled by adjusting the monomer composition and crosslinking density.[21]
| Monomer | Key Property | Application |
| Methyl Methacrylate (MMA) | Hardness, Clarity | Bone cements, dental prosthetics[6][22][23][24] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Hydrophilicity, Biocompatibility | Soft contact lenses, hydrogels[6][7] |
| Methacrylic Acid (MAA) | pH-sensitivity | Enteric coatings, drug delivery[8] |
| Glycidyl Methacrylate (GMA) | Reactivity | Adhesives, coatings[4][25] |
| Gelatin Methacrylate (GelMA) | Biocompatibility, Biodegradability | Tissue engineering, 3D bioprinting[2][19] |
Characterization of Methacrylate Polymers: Ensuring Quality and Performance
Thorough characterization of methacrylate polymers is essential to ensure their quality, performance, and safety, especially in biomedical applications. A suite of analytical techniques is employed to determine the molecular weight, chemical composition, and physical properties of these materials.
-
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution of polymers.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and composition of the polymer.[13][27]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and to monitor the extent of polymerization.[12][27][28]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).[28][29]
Future Perspectives and Conclusion
The field of functional methacrylate monomers is continually evolving, with ongoing research focused on the development of novel monomers with advanced functionalities and the refinement of polymerization techniques to achieve even greater control over polymer architecture. The increasing demand for sophisticated materials in the biomedical and pharmaceutical industries will undoubtedly continue to drive innovation in this area. For scientists and researchers, a solid understanding of the principles outlined in this guide is essential for harnessing the full potential of these versatile building blocks to create the next generation of advanced materials.
References
-
Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023-02-13). National Institutes of Health. [Link]
-
Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives. National Institutes of Health. [Link]
-
Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023-02-13). MDPI. [Link]
-
Synthesis and Characterization of Functional Methacrylate Copolymers and Their Application in Molecular Imprinting. ACS Publications. [Link]
-
Surgical Applications of Methyl Methacrylate: A Review of Toxicity. Request PDF. [Link]
-
Synthesis, properties, and biomedical applications of alginate methacrylate (ALMA)-based hydrogels: Current advances and challenges. ResearchGate. [Link]
-
Functional methacrylate monomers capable of undergoing living anionic polymerization. ResearchGate. [Link]
-
Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021-06-09). National Institutes of Health. [Link]
-
Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications. National Institutes of Health. [Link]
-
Poly(methyl methacrylate). Wikipedia. [Link]
-
Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli. MDPI. [Link]
-
Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (2021-12-31). National Institutes of Health. [Link]
-
Summary of the principles of monomer selection in the synthesis of acrylic resins. JIN DUN. [Link]
-
Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. National Institutes of Health. [Link]
-
Urethane Tetramethacrylate Monomers and Nano-Fillers Enhance Dentin Bond Strength of a One-Step Universal Adhesive. PMC. [Link]
-
Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. National Institutes of Health. [Link]
-
Poly(methyl methacrylate) particulate carriers in drug delivery. Request PDF. [Link]
-
Synthesis and SEC Characterization of Poly(methyl methacrylate) Star Polymers. (2012-03-20). ACS Publications. [Link]
-
Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (2022-12-15). ACS Publications. [Link]
-
Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. ACS Publications. [Link]
-
Polymer Reference Materials-Poly(Methyl Methacrylate). Polymer Source. [Link]
-
Biomedical applications of gelatin methacryloyl hydrogels. Request PDF. [Link]
-
Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]
-
Smart polymer. Wikipedia. [Link]
-
Review on poly-methyl methacrylate as denture base materials. ResearchGate. [Link]
-
Review on poly-methyl methacrylate as denture base materials. Malaysian Journal of Microscopy. [Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021-07-30). National Institutes of Health. [Link]
-
Microemulsion polymerization of methyl methacrylate with the functional monomer N-methylolacrylamide. ResearchGate. [Link]
-
Mass spectrometric characterization of functional poly(methyl methacrylate) in combination with critical liquid chromatography. PubMed. [Link]
-
Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. (2022-11-24). ACS Publications. [Link]
-
Methacrylate-based polymeric dental materials: Conversion and related properties. NIOM. [Link]
- Hydrogels for Biomedical Applic
-
Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting. MDPI. [Link]
-
Smart, Naturally-Derived Macromolecules for Controlled Drug Release. MDPI. [Link]
-
Methacrylates in dental restorative materials. ResearchGate. [Link]
-
Mechanical Properties of Polymethyl Methacrylate as Denture Base Material: Heat-Polymerized vs. 3D-Printed—Systematic Review and Meta-Analysis of In Vitro Studies. MDPI. [Link]
Sources
- 1. resonac.com [resonac.com]
- 2. Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methacrylates | Structural adhesives| 3D printing| Allnex - allnex [allnex.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymersource.ca [polymersource.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometric characterization of functional poly(methyl methacrylate) in combination with critical liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Smart polymer - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
The Cornerstone of Next-Generation Therapeutics: A Technical Guide to Lactone-Containing Polymers
This guide provides an in-depth exploration of the fundamental research and application of lactone-containing polymers, tailored for researchers, scientists, and drug development professionals. It is designed to be a comprehensive resource, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices in the synthesis, characterization, and functionalization of these remarkable biomaterials. Our focus is on empowering researchers to not only replicate established methods but to innovate and rationally design the next generation of polymer-based therapeutics.
Section 1: The Foundation - Understanding Lactone-Containing Polymers and their Synthesis
Lactone-containing polymers, particularly aliphatic polyesters, have emerged as leading candidates for a host of biomedical applications, most notably in the field of drug delivery. Their prominence is owed to a unique combination of biocompatibility, biodegradability, and tunable physicochemical properties.[1][2] Polymers such as polylactide (PLA), polyglycolide (PGA), and poly(ε-caprolactone) (PCL) are at the forefront of this class of materials, offering a versatile platform for the development of everything from controlled-release drug formulations to tissue engineering scaffolds.[3][4]
The synthesis of these polymers is most effectively achieved through the Ring-Opening Polymerization (ROP) of their corresponding lactone monomers. ROP offers significant advantages over traditional polycondensation methods, including superior control over molecular weight, a narrower molecular weight distribution (low polydispersity), and the ability to achieve high molecular weights, all of which are critical for predictable in vivo performance.[5]
The Engine of Polymer Synthesis: Ring-Opening Polymerization (ROP)
ROP is a chain-growth polymerization process where a cyclic monomer is opened by a catalytic species to form a linear polymer chain. The thermodynamic driving force for this reaction is the relief of ring strain in the lactone monomer. The choice of catalyst and initiator is paramount as it dictates the polymerization mechanism, kinetics, and ultimately, the characteristics of the final polymer.
A diverse array of catalytic systems can be employed for lactone ROP, broadly categorized into metal-based catalysts and organocatalysts.
-
Metal-Based Catalysts: Historically, tin(II) octoate (Sn(Oct)₂) has been the most widely used catalyst for the ROP of lactones due to its high efficiency and approval for use in biomedical applications.[2] The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP is a coordination-insertion mechanism.
Diagram of Coordination-Insertion Mechanism:
Caption: Coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP.
While effective, concerns about the potential toxicity of residual tin have driven research towards other metal-based catalysts, including those based on zinc, aluminum, and iron.[5]
-
Organocatalysts: To circumvent the issue of metal contamination, organocatalysis has emerged as a powerful alternative for lactone ROP. These systems utilize small organic molecules, such as amines, N-heterocyclic carbenes (NHCs), and thioureas, to catalyze the polymerization. Organocatalysts can operate through various mechanisms, including hydrogen bonding and nucleophilic activation of the monomer.
Diagram of a General Organocatalytic Mechanism:
Caption: A simplified representation of an organocatalytic ROP mechanism.
Experimental Protocols: From Monomer to Polymer
The following protocols provide a detailed, step-by-step methodology for the synthesis of three common lactone-containing polymers. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Materials:
-
L-lactide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
Purification of Monomer: Recrystallize L-lactide from anhydrous toluene to remove impurities and residual water, which can negatively impact the polymerization. Dry the purified L-lactide under vacuum.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of purified L-lactide.
-
Initiator and Catalyst Addition: Add a calculated amount of an initiator, such as benzyl alcohol or 1-dodecanol, to control the molecular weight. Subsequently, add the Sn(Oct)₂ catalyst (typically as a solution in anhydrous toluene). The monomer-to-initiator ratio is a key determinant of the final polymer's molecular weight.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature between 130°C and 160°C. The reaction time will vary depending on the target molecular weight and conversion, typically ranging from 4 to 24 hours.
-
Purification: After cooling to room temperature, dissolve the crude polymer in chloroform and precipitate it into an excess of cold methanol. This step is crucial for removing unreacted monomer and catalyst residues.
-
Drying: Collect the precipitated PLLA by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Materials:
-
ε-caprolactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Monomer and Reagent Purity: Ensure ε-caprolactone is dried over a suitable drying agent (e.g., CaH₂) and distilled under reduced pressure to remove water. All other reagents and glassware should be rigorously dried.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere, add anhydrous toluene.
-
Initiator and Catalyst Addition: Heat the toluene to the desired reaction temperature (e.g., 110°C). Add the calculated amounts of benzyl alcohol and Sn(Oct)₂.
-
Polymerization: Add the purified ε-caprolactone to the reaction mixture and maintain the temperature for the desired reaction time (typically 12-24 hours).
-
Purification and Drying: Follow the same purification and drying steps as described for PLLA.
Materials:
-
Glycolide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
1-dodecanol (initiator)
Procedure:
-
Monomer Purity: Glycolide is highly sensitive to moisture. It must be rigorously purified, typically by recrystallization from a dry solvent like ethyl acetate, and thoroughly dried under vacuum.
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the purified glycolide, 1-dodecanol, and Sn(Oct)₂.
-
Melt Polymerization: Heat the mixture to a temperature above the melting point of glycolide (typically 180-220°C) to initiate melt polymerization.
-
Reaction Progression: The polymerization is typically rapid. The reaction time is carefully controlled to achieve the desired molecular weight and avoid degradation.
-
Isolation: After the reaction, the solid PGA is cooled and can be mechanically broken up for further processing or characterization. Purification can be challenging due to the high crystallinity and limited solubility of PGA.
Section 2: Characterization - Unveiling the Properties of Lactone-Containing Polymers
Thorough characterization is essential to ensure that the synthesized polymers possess the desired properties for their intended application. The "holy trinity" of polymer characterization techniques—Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC)—provides a comprehensive understanding of the polymer's molecular weight, structure, and thermal properties.
Gel Permeation Chromatography (GPC/SEC): Sizing Up the Polymer
GPC, also known as Size Exclusion Chromatography (SEC), is the cornerstone for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is critical as it directly influences the mechanical properties, degradation rate, and drug release kinetics of the polymer.[6][7]
-
Interpreting the Data: A typical GPC chromatogram plots the detector response against elution time. Larger molecules elute first, followed by smaller molecules. By calibrating the system with standards of known molecular weight, a calibration curve can be generated to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). A lower PDI (closer to 1.0) indicates a more uniform polymer chain length, which is a hallmark of a well-controlled polymerization.[8][9]
| Parameter | Description | Significance in Drug Delivery |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. | Influences degradation rate and drug loading capacity. |
| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier molecules. | Correlates with mechanical properties like strength and viscosity. |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | A narrow PDI ensures predictable and reproducible degradation and drug release profiles. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating the chemical structure and composition of lactone-containing polymers.
-
Interpreting the Data: The chemical shifts and integration of the peaks in a ¹H NMR spectrum provide a wealth of information. For homopolymers, the characteristic peaks of the repeating monomer unit can be identified and their integration can be used to confirm the polymer's identity and purity.[10][11] For copolymers, the relative integration of the peaks corresponding to each monomer unit allows for the precise determination of the copolymer composition.[12]
Example ¹H NMR Interpretation for a PCL-PLA Copolymer: By comparing the integral of the methine proton of the lactide unit (~5.2 ppm) to the integral of the methylene protons adjacent to the ester oxygen of the caprolactone unit (~4.1 ppm), the molar ratio of the two monomers in the copolymer can be calculated.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful thermal analysis technique used to determine the thermal properties of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity. These properties are crucial for understanding the polymer's physical state, mechanical behavior, and degradation characteristics.[13][14]
-
Interpreting the Data: A DSC thermogram plots heat flow against temperature.
-
Glass Transition Temperature (Tg): Appears as a step-like change in the baseline, representing the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt, indicating the temperature at which the polymer chains organize into crystalline domains.
-
Melting Temperature (Tm): An endothermic peak observed upon heating, corresponding to the melting of the crystalline domains. The area under the melting peak is the heat of fusion (ΔHm), which can be used to calculate the percent crystallinity of the polymer by comparing it to the heat of fusion of a 100% crystalline sample.[15][16]
-
| Thermal Property | Description | Importance in Drug Delivery Applications |
| Tg (Glass Transition Temperature) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. | Influences the mechanical properties and drug diffusion rates. |
| Tm (Melting Temperature) | The temperature at which a crystalline polymer melts. | Determines the upper processing temperature and provides insight into the polymer's morphology. |
| % Crystallinity | The proportion of the polymer that is in a crystalline state. | Significantly impacts the mechanical strength, degradation rate, and drug release kinetics. |
Section 3: Functionalization - Engineering "Smart" Polymers for Targeted Drug Delivery
A key advantage of lactone-containing polymers is their amenability to chemical modification, allowing for the creation of "smart" or stimuli-responsive materials. These polymers can be designed to undergo a change in their physical or chemical properties in response to specific triggers present in the physiological environment, such as changes in pH, temperature, or redox potential.[17][18] This enables the development of drug delivery systems that can release their therapeutic payload in a spatially and temporally controlled manner.
pH-Responsive Polymers: Targeting Acidic Microenvironments
The microenvironment of tumors and intracellular compartments like endosomes and lysosomes is often more acidic than that of healthy tissues.[19] This pH differential can be exploited for targeted drug delivery by incorporating pH-sensitive moieties into the polylactone backbone.
-
Mechanism and Synthesis: A common strategy is to introduce ionizable groups, such as carboxylic acids or amines, into the polymer structure. At physiological pH (7.4), these groups may be charged, leading to a stable, self-assembled nanocarrier. Upon exposure to the lower pH of the target site, protonation or deprotonation of these groups can induce a change in the polymer's solubility or conformation, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.[17]
Diagram of pH-Responsive Drug Release:
Caption: Schematic of pH-triggered drug release from a smart polymer nanocarrier.
Thermo-Responsive Polymers: On-Demand Therapy with Heat
Thermo-responsive polymers exhibit a lower critical solution temperature (LCST), below which they are soluble in water and above which they become insoluble and precipitate.[20] This property can be harnessed for triggered drug release by designing polymers with an LCST slightly above physiological temperature (37°C).
-
Mechanism and Synthesis: By incorporating thermo-responsive segments, such as poly(N-isopropylacrylamide) (PNIPAM), into a polylactone-based copolymer, a system can be created that is stable at body temperature but releases its drug cargo upon localized heating (e.g., via focused ultrasound or external heat application).[21][22]
Redox-Responsive Polymers: Exploiting the Intracellular Environment
The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[23] This redox gradient can be utilized to trigger drug release by incorporating redox-sensitive linkages, most commonly disulfide bonds, into the polymer structure.
-
Mechanism and Synthesis: Disulfide bonds are stable in the oxidizing extracellular environment but are readily cleaved by GSH inside the cell. By linking drug molecules to the polymer via a disulfide linker or by incorporating disulfide bonds into the polymer backbone of a nanocarrier, the drug can be selectively released upon internalization into the target cells.[24][25][26]
Conclusion
The field of lactone-containing polymers is a dynamic and rapidly evolving area of research with profound implications for the future of medicine. The ability to precisely control their synthesis, tailor their properties through characterization, and engineer them for stimuli-responsive behavior provides a powerful toolkit for the development of advanced drug delivery systems. This guide has aimed to provide a comprehensive and practical overview of the core principles and techniques that underpin this exciting field. By understanding the "why" behind the "how," researchers are better equipped to innovate and create the next generation of polymer-based therapeutics that are safer, more effective, and more targeted than ever before.
References
-
Yang, J. et al. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. Nature Protocols2 , 2768–2773 (2007). Available at: [Link]
- Dechy-Cabaret, O., Martin-Vaca, B. & Bourissou, D. Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews104, 6147–6176 (2004).
- Ulery, B. D., Nair, L. S. & Laurencin, C. T. Biomedical Applications of Biodegradable Polymers. Journal of Polymer Science Part B: Polymer Physics49, 832–864 (2011).
- Lim, C. T. et al. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization.
- Lipik, V. T. & Abadie, M. J. M. Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization. Iranian Polymer Journal19, 859-867 (2010).
- Kricheldorf, H. R., Kreiser-Saunders, I. & Stricker, A. Syntheses of high molecular mass polyglycolides via ring-opening polymerization with simultaneous polycondensation (ROPPOC) by means of cyclic tin initiators. Macromolecular Chemistry and Physics201, 92-98 (2000).
-
Yin, L. et al. Recent Advances in Polycaprolactones for Anticancer Drug Delivery. Pharmaceutics15 , 1983 (2023). Available at: [Link]
- Li, Y. et al. Triple Redox Responsive Poly(Ethylene Glycol)-Polycaprolactone Polymeric Nanocarriers for Fine-Controlled Drug Release. Macromolecular Bioscience16, 1358–1366 (2016).
-
Atta, S., Cohen, J., Kohn, J. & Gormley, A. J. Ring Opening Polymerization of ɛ-Caprolactone Through Water. Polymer Chemistry12 , 1438-1443 (2021). Available at: [Link]
- Zhang, Z., Ku, T.-H. & Li, Y. ¹H NMR spectrum of a poly(-caprolactone) (sample C-3 in Table 1).
- Lipik, V. & Abadie, M. Process Optimization of Poly (ε-caprolactone) Synthesis by Ring Opening Polymerization.
- Atta, S., Cohen, J., Kohn, J. & Gormley, A. J. Supporting Information for Ring Opening Polymerization of ɛ-Caprolactone Through Water. The Royal Society of Chemistry (2021).
-
Penczek, S. et al. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Polymers11 , 164 (2019). Available at: [Link]
- Siriporn, T., Pasan, K. & Suwabun, C. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Songklanakarin Journal of Science and Technology43, 1014-1021 (2021).
-
De Santis, F. et al. Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. Polymers11 , 1369 (2019). Available at: [Link]
- Taghizadeh, F. et al. A review of preparation methods and biomedical applications of poly(ε-caprolactone)-based novel formulations.
- Sun, H.-L. et al. Triple Redox Responsive Poly(Ethylene Glycol)-Polycaprolactone Polymeric Nanocarriers for Fine-Controlled Drug Release. Semantic Scholar (2016).
-
Chemistry For Everyone. How To Analyze GPC Data? - Chemistry For Everyone. YouTube (2024). Available at: [Link]
- Guarino, V. et al. Multifunctional scaffolds for biomedical applications: Crafting versatile solutions with polycaprolactone enriched by graphene oxide. APL Bioengineering8, 016103 (2024).
-
Liu, J., Huang, W. & Pang, Y. Redox-responsive polymers for drug delivery: from molecular design to applications. Polymer Chemistry8 , 3949-3963 (2017). Available at: [Link]
-
Vasile, C. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers12 , 1466 (2020). Available at: [Link]
- Covalent Metrology. Determination of Polymer Crystallinity by DSC. Covalent Metrology Services (2022).
-
ResolveMass Laboratories Inc. GPC Molecular Weight Analysis: A Simple Guide to Mn, Mw, PDI, and Retention Time. ResolveMass Laboratories Inc. (2024). Available at: [Link]
- A. S. Karabulut, T. G. Yesil, M. Degirmenci. 1H NMR spectrum of PCL, chlorinated polycaprolactone and...
- Roy, S. G., Gupta, P. & Jassal, M. Synthesis of Thermoresponsive Polymers for Drug Delivery. Methods in Molecular Biology1580, 125-139 (2017).
- Obisesan, O., Ajiboye, T. & Mufhandu, H. Biomedical applications of biodegradable polycaprolactone-functionalized magnetic iron oxides nanoparticles and their polymer nanocomposites. Semantic Scholar (2023).
- Damodaran, K. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Labcompare (2023).
- Nair, L. S. & Laurencin, C. T. 1H-NMR spectra for PLCL (50/50) copolymer.
-
Chemistry For Everyone. How Does DSC Measure The Melting Point (Tm) Of Polymers? YouTube (2024). Available at: [Link]
-
AZoM. Quick Determination of Polymer Crystallinity by DSC. AZoM.com (2015). Available at: [Link]
- Liu, J., Pang, Y., & Huang, W. Redox-responsive polymers for drug delivery: From molecular design to applications.
- NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (2023).
- Storey, R. F. & Sherman, J. W. STRUCTURAL CHARACTERIZATION OF POLY(ϵ-CAPROLACTONE) AND POLY(ϵ-CAPROLACTONE-b-ISOBUTYLENE-b-ϵ-CAPROLACTONE) BLOCK COPOLYMERS. SciSpace (2007).
- Augustine, R. et al. Biomedical Applications of Polycaprolactone.
-
Li, M., Su, H. & Yuan, W. pH-Sensitive Biomaterials for Drug Delivery. Molecules24 , 2201 (2019). Available at: [Link]
- Roy, S. G., Gupta, P. & Jassal, M. Synthesis of Thermoresponsive Polymers for Drug Delivery.
- Held, D. Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? LCGC Europe29, 648-653 (2016).
- Lee, S. H. et al. pH-Responsive Polymer Nanoparticles for Drug Delivery. Accounts of Chemical Research52, 1521-1532 (2019).
- Kumar, A. et al. pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. Research Journal of Pharmacy and Technology13, 3543-3549 (2020).
-
Torchilin, V. P. Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceutics14 , 1980 (2022). Available at: [Link]
-
Al-Ahmady, Z. S. & Kostarelos, K. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutics13 , 120 (2021). Available at: [Link]
-
Dolomite Microfluidics. Thermoresponsive Particles in Microfluidics – Materials for Precision Control. YouTube (2024). Available at: [Link]
-
Malvern Panalytical. 3 ways to analyze GPC/SEC data. Malvern Panalytical Blog (2023). Available at: [Link]
- Lee, S. H. et al. pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University (2019).
Sources
- 1. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. (2007) | Sachiko Kaihara | 136 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional scaffolds for biomedical applications: Crafting versatile solutions with polycaprolactone enriched by graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of preparation methods and biomedical applications of poly(ε-caprolactone)-based novel formulations [ouci.dntb.gov.ua]
- 5. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. 3 ways to analyze GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. resources.covalent.com [resources.covalent.com]
- 16. azom.com [azom.com]
- 17. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Triple Redox Responsive Poly(Ethylene Glycol)-Polycaprolactone Polymeric Nanocarriers for Fine-Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
discovery and history of oxolane methacrylate derivatives
An In-Depth Technical Guide to the Discovery and History of Oxolane Methacrylate Derivatives
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of oxolane methacrylate derivatives, focusing on their historical development, synthesis, polymerization, and critical applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to illuminate the significance and utility of this versatile class of monomers.
Introduction: The Emergence of a Bio-Derived Monomer
Oxolane methacrylate derivatives are a class of chemical compounds characterized by the presence of an oxolane (more commonly known as tetrahydrofuran) ring and a methacrylate functional group. The most prominent member of this family is Tetrahydrofurfuryl methacrylate (THFMA). A key feature driving interest in THFMA is its origin from renewable resources; it can be derived from the chemical modification of furfural, which is produced from hemicellulose found in various agricultural byproducts.[1] This bio-based foundation presents a sustainable alternative to purely petroleum-derived monomers.
The unique combination of a flexible ether-containing cyclic group (the oxolane ring) and a polymerizable methacrylate moiety imparts a valuable set of properties to the resulting polymers, including biocompatibility, tailored hydrophilicity, and utility as a reactive diluent. These characteristics have positioned oxolane methacrylate derivatives as key building blocks in diverse fields, from advanced manufacturing to cutting-edge biomedical applications.
Historical Development and Core Synthesis
While the parent heterocycle, tetrahydrofuran (THF), has been a staple solvent in organic synthesis for decades, with its commercial synthesis routes established by the mid-20th century, the specific derivatization to create methacrylate esters followed the broader expansion of polymer chemistry.[2] Early work on acrylic and methacrylic esters of alcohols containing ether groups, like that described by C. E. Rehberg and W. A. Fanuette, laid the groundwork for the synthesis of monomers such as THFMA.[3]
The primary and most commercially viable method for synthesizing THFMA is the transesterification of a simple alkyl methacrylate (such as methyl or ethyl methacrylate) with tetrahydrofurfuryl alcohol (THFA).[3][4]
Causality in Synthesis: Why Transesterification?
Direct esterification of methacrylic acid with THFA is possible but can be complicated by side reactions and the need for harsh conditions that might promote unwanted polymerization of the product. Transesterification offers a milder, more controlled route. The reaction is an equilibrium process, and to drive it to completion, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is continuously removed via distillation. This leverages Le Châtelier's principle, ensuring a high yield of the desired THFMA product. The choice of catalyst, typically an alkali metal alkoxide, is critical for activating the alcohol for nucleophilic attack on the ester carbonyl.[3]
Diagram: Synthesis of Tetrahydrofurfuryl Methacrylate (THFMA)
Caption: Transesterification route to THFMA synthesis.
Experimental Protocol: Synthesis of THFMA via Transesterification
This protocol is a representative example based on established methodologies.[3]
-
Reactor Setup: A jacketed glass reactor is equipped with a mechanical stirrer, a thermometer, a reflux condenser attached to a distillation column, and an inlet for inert gas (e.g., dry air or nitrogen).
-
Charge Reactants: Charge the reactor with tetrahydrofurfuryl alcohol and a molar excess of methyl methacrylate (e.g., a 1.5:1 to 2:1 molar ratio of methacrylate to alcohol).[3] Add a polymerization inhibitor (e.g., hydroquinone) to prevent premature polymerization at elevated temperatures.
-
Catalyst Preparation: In a separate, dry vessel, prepare the catalyst by dissolving an alkali metal (e.g., sodium) in a small amount of tetrahydrofurfuryl alcohol to form the corresponding alkoxide. This is a highly exothermic and hazardous reaction that must be performed with extreme caution under an inert atmosphere. Alternatively, use a commercially available alkoxide.
-
Reaction Initiation: Heat the reactor contents to 60–80°C with stirring.[3] Once the temperature is stable, carefully add the catalyst solution to the reaction mixture.
-
Driving the Equilibrium: The methanol-methyl methacrylate azeotrope will begin to distill. Continuously remove this distillate to shift the reaction equilibrium towards the product side. The reaction progress can be monitored by measuring the amount of distillate collected.
-
Reaction Completion and Quenching: The reaction is typically complete within 2-3 hours.[3] After cooling the mixture, neutralize the catalyst with an acid (e.g., phosphoric acid).
-
Purification: The crude product is purified by vacuum distillation to remove unreacted starting materials and any byproducts, yielding pure tetrahydrofurfuryl methacrylate.
Polymerization Methodologies and Mechanisms
The methacrylate group in oxolane derivatives allows them to be polymerized through several mechanisms, each chosen to achieve specific polymer properties.
Free-Radical Polymerization
This is the most common and industrially scalable method for polymerizing methacrylates.[5] The process involves a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate initial radicals.[6] These radicals attack the carbon-carbon double bond of the monomer, initiating a chain reaction.
-
Why Free-Radical? This method is robust, tolerant of impurities, and can be performed in bulk, solution, or emulsion, making it highly versatile for producing a wide range of commodity and specialty polymers.
Anionic Polymerization
For applications requiring precise control over polymer architecture, such as in drug delivery or nanotechnology, living anionic polymerization is the method of choice.[7] This technique, often initiated by organolithium compounds at low temperatures (-78°C), proceeds without termination or chain transfer steps.[7]
-
Why Anionic? It allows for the synthesis of polymers with predictable molecular weights, very narrow molecular weight distributions (polydispersity index close to 1), and the creation of complex architectures like block copolymers.[7] The presence of a ligand like LiCl is often necessary to prevent side reactions between the highly nucleophilic initiator and the ester group of the methacrylate.[7]
Photopolymerization
Photopolymerization, or UV curing, is essential for applications where rapid, on-demand solidification is required, such as in 3D printing and dental composites.[1][8] A photoinitiator is added to the monomer formulation. Upon exposure to light of a specific wavelength (typically UV or blue light), the photoinitiator generates free radicals, initiating polymerization almost instantaneously.[9] THFMA is particularly valuable here as a bio-based reactive diluent, which reduces the viscosity of the resin formulation to make it suitable for printing processes.[1]
Diagram: General Workflow for Free-Radical Polymerization
Caption: Standard laboratory workflow for solution free-radical polymerization.
Properties of Poly(oxolane methacrylate) Derivatives
The properties of polymers derived from THFMA and related monomers are a direct consequence of their unique chemical structure. The flexible oxolane side chain acts as an internal plasticizer, influencing the glass transition temperature (Tg) and mechanical properties. The ether oxygen provides a site for hydrogen bonding, affecting the polymer's interaction with water and its suitability for biomedical applications.
| Property | Typical Value/Description | Significance in Applications |
| Biocompatibility | Generally considered biocompatible.[1] | Essential for use in dental materials, drug delivery systems, and tissue engineering scaffolds.[10] |
| Water Interaction | Poly(THFMA) has been investigated for its unique behavior in water.[1] | Important for articular cartilage repair applications and controlling drug release in aqueous environments.[1] |
| Mechanical Properties | Can be tailored from soft rubbers to rigid plastics via copolymerization. | Allows for use in flexible coatings, adhesives, and rigid structural components in dental resins.[11][12] |
| Reactivity | Acts as a reactive diluent, reducing resin viscosity before curing.[1] | Critical for formulating processable resins for 3D printing and coatings.[1] |
| Renewable Content | Can be derived from furfural, a bio-based chemical.[1] | Contributes to sustainability goals in materials science. |
Applications in Drug Development and Advanced Materials
The unique combination of biocompatibility, tunable properties, and a renewable feedstock has led to the widespread application of oxolane methacrylate derivatives in several high-value areas.
-
Drug Delivery: Methacrylate-based polymers are widely used to create nanoparticles and matrices for controlled drug release.[13][14][15] The incorporation of the oxolane moiety can modulate the hydrophilicity of the polymer matrix, influencing both drug loading and release kinetics. pH-responsive copolymers can be designed for targeted oral drug delivery.[13][16]
-
Dental Materials: THFMA is a common methacrylic component in dental materials, including crown and bridge products and composite resins.[1][4][17][18][19] It helps to improve the handling properties and durability of the final restorative material.
-
Biomaterials and Tissue Engineering: Poly(THFMA) has been explored as a biomaterial for encouraging articular cartilage repair due to its biocompatibility and specific interactions with water.[1] Its ability to form cross-linked networks makes it suitable for creating scaffolds that support tissue regeneration.
-
3D Printing and Coatings: In digital light processing (DLP) 3D printing, THFMA serves as a bio-based reactive diluent that lowers the viscosity of resins, enabling the fabrication of high-resolution objects.[1] Its addition to UV-cured resins can also impart desirable properties like weldability, repairability, and shape memory.[1]
Diagram: Key Application Areas
Caption: Major applications of oxolane methacrylate polymers.
Conclusion and Future Outlook
From their origins as specialty monomers derived from renewable resources, oxolane methacrylate derivatives, led by THFMA, have evolved into critical components in numerous advanced applications. Their history is intertwined with the broader development of polymer chemistry, from early esterification studies to modern controlled polymerization techniques. The inherent biocompatibility, tunable properties, and sustainable sourcing of these monomers ensure their continued relevance. Future research will likely focus on creating more complex polymer architectures for targeted therapeutics, developing novel bio-based resins for additive manufacturing, and further enhancing the performance of materials used in restorative medicine.
References
-
MDPI. (2023, May 29). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydrofurfuryl Methacrylate | C9H14O3 | CID 17151. PubChem. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Tetrahydrofurfuryl acrylate and tetrahydrofurfuryl methacrylate - Evaluation Statement. Retrieved from [Link]
-
MDPI. (2023, March 7). Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of poly(2‐oxo‐1,3‐dioxolane‐4‐yl) methyl methacrylate by polymer reaction of carbon dioxide and miscibility of its blends with copolymers of methyl methacrylate and ethyl acrylate. Retrieved from [Link]
- Google Patents. (n.d.). US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor.
-
ResearchGate. (n.d.). Synthesis of poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate by polymer reaction of carbon dioxide and miscibility of its blends with copolymers of methyl methacrylate and ethyl acrylate. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of Methacrylate Derivatives Oligomers by Dithiobenzoate-RAFT-Mediated Polymerization. Retrieved from [Link]
-
PubMed. (n.d.). Methacrylates in dental restorative materials. Retrieved from [Link]
-
MDPI. (2023, September 25). Synthesis of Oxazoline/Methacrylate-Based Graft-Copolymers via Grafting-Through Method and Evaluation of Their Self-Assembly in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyethers, Tetrahydrofuran and Oxetane Polymers. Retrieved from [Link]
-
ACS Publications. (2022, November 24). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. Retrieved from [Link]
-
ORBi. (n.d.). Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The influences of monomer structure and solvent on the radical copolymerization of tertiary amine and PEGylated methacrylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biomedical Applications of Biodegradable Polymers. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. Retrieved from [Link]
-
ACS Publications. (2022, October 13). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. Retrieved from [Link]
-
ScienceDirect. (n.d.). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, May 9). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Retrieved from [Link]
-
PubMed. (2014, October 28). Poly(methyl methacrylate) particles for local drug delivery using shock wave lithotripsy: In vitro proof of concept experiment. Retrieved from [Link]
-
MDPI. (2020, May 15). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. Retrieved from [Link]
-
MDPI. (n.d.). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Methacrylates in dental restorative materials. Retrieved from [Link]
-
SciSpace. (n.d.). Comparison of silorane and methacrylate-based composite resins on the curing light transmission. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 29). Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). An Approach to 3D Printing Techniques, Polymer Materials, and Their Applications in the Production of Drug Delivery Systems. Retrieved from [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 19). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 8). PMMA/ABS/CoCl2 Composites for Pharmaceutical Applications: Thermal, Antimicrobial, Antibiofilm, and Antioxidant Studies. PubMed Central. Retrieved from [Link]
-
RadTech. (n.d.). Self-Initiation of Photopolymerization Reactions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Retrieved from [Link]
-
PubMed. (2012, January 18). Poly(methyl methacrylate) particulate carriers in drug delivery. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of silorane and methacrylate-based composite resins on the curing light transmission. Retrieved from [Link]
Sources
- 1. Tetrahydrofurfuryl methacrylate | 2455-24-5 [chemicalbook.com]
- 2. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 3. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]
- 4. Tetrahydrofurfuryl Methacrylate | C9H14O3 | CID 17151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Poly(methyl methacrylate) particles for local drug delivery using shock wave lithotripsy: In vitro proof of concept experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methacrylates in dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of silorane and methacrylate-based composite resins on the curing light transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-oxooxolan-3-yl) 2-methylprop-2-enoate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-oxooxolan-3-yl) 2-methylprop-2-enoate, a molecule combining the structural features of a γ-butyrolactone ring and a methacrylate group. This document details its fundamental physicochemical properties, with a primary focus on its molecular weight. A detailed, two-step synthesis protocol is presented, including the preparation of the key intermediate, 3-hydroxy-γ-butyrolactone. The guide also explores the potential applications of this compound, drawing on the well-established roles of methacrylate polymers and functionalized γ-butyrolactones in drug delivery, polymer chemistry, and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences.
Introduction and Scientific Context
(5-oxooxolan-3-yl) 2-methylprop-2-enoate, also known as 5-oxotetrahydrofuran-3-yl methacrylate, is a bifunctional molecule of significant interest in materials science and medicinal chemistry. Its structure incorporates a reactive methacrylate moiety, which can undergo free-radical polymerization, and a polar γ-butyrolactone (GBL) core. The GBL ring is a prevalent motif in numerous natural products and biologically active compounds, known for its diverse pharmacological activities. The combination of these two functional groups in a single molecule opens avenues for the development of novel functional polymers and bioactive agents.
The methacrylate group provides a versatile handle for polymerization, enabling the incorporation of the GBL unit into larger polymeric structures. This is particularly relevant in the field of drug delivery, where methacrylate-based polymers are extensively used for creating controlled-release formulations, enteric coatings, and transdermal patches. The γ-butyrolactone moiety, on the other hand, can impart unique physicochemical properties to these polymers, such as hydrophilicity and potential biodegradability. Furthermore, the GBL core itself is a recognized pharmacophore, and its derivatives are explored for a wide range of therapeutic applications.
This guide will first establish the fundamental molecular properties of (5-oxooxolan-3-yl) 2-methylprop-2-enoate, followed by a detailed exploration of its synthesis. The causality behind the chosen synthetic route and experimental conditions will be discussed, providing insights for practical laboratory implementation. Finally, the potential applications of this molecule in drug development and other advanced scientific fields will be examined, supported by authoritative references.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (5-oxooxolan-3-yl) 2-methylprop-2-enoate is essential for its application in research and development. The key molecular identifiers and calculated properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | |
| Molecular Weight | 170.16 g/mol | |
| CAS Number | 130224-95-2 | |
| IUPAC Name | (5-oxooxolan-3-yl) 2-methylprop-2-enoate | |
| Synonyms | 5-oxotetrahydrofuran-3-yl methacrylate, β-methacryloyloxy-γ-butyrolactone | |
| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid |
Synthesis and Characterization
The synthesis of (5-oxooxolan-3-yl) 2-methylprop-2-enoate is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-hydroxy-γ-butyrolactone (also known as β-hydroxy-γ-butyrolactone). The second step is the esterification of this intermediate with a reactive form of methacrylic acid, such as methacryloyl chloride.
Step 1: Synthesis of 3-Hydroxy-γ-butyrolactone
The synthesis of 3-hydroxy-γ-butyrolactone can be accomplished through the reduction of malic acid derivatives. A common approach involves the reduction of a dialkyl ester of malic acid using a selective reducing agent, followed by acid-catalyzed cyclization.
Experimental Protocol:
-
Esterification of Malic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-malic acid in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride. Reflux the mixture for several hours to ensure complete conversion to dimethyl L-malate.[1]
-
Selective Reduction: Cool the reaction mixture to room temperature and neutralize the acid catalyst. The crude dimethyl L-malate is then subjected to selective reduction. A common method involves the use of a reducing system such as BiBr₃/borohydride/lower alcohol, which selectively reduces one of the ester groups.[1] This step is critical for avoiding the over-reduction to the corresponding diol.
-
Cyclization: The resulting 3,4-dihydroxybutyric acid methyl ester is then cyclized to 3-hydroxy-γ-butyrolactone. This is typically achieved by heating the intermediate in the presence of an acid catalyst.[1][2]
-
Purification: The crude 3-hydroxy-γ-butyrolactone is purified by distillation under reduced pressure or by column chromatography on silica gel.
Step 2: Esterification with Methacryloyl Chloride
The final step involves the esterification of the hydroxyl group of 3-hydroxy-γ-butyrolactone with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve the purified 3-hydroxy-γ-butyrolactone in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran. Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine.
-
Addition of Methacryloyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add methacryloyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (5-oxooxolan-3-yl) 2-methylprop-2-enoate.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methacrylate group (around 5.5-6.1 ppm), the methyl group on the double bond (around 1.9 ppm), and the protons of the γ-butyrolactone ring. The proton at the C3 position of the lactone ring, which is attached to the ester oxygen, would likely appear as a multiplet in the downfield region (around 5.0-5.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbons of the ester and lactone (in the range of 165-175 ppm), the olefinic carbons of the methacrylate group (around 125-136 ppm), and the carbons of the γ-butyrolactone ring.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and lactone (typically around 1720-1780 cm⁻¹), and the C=C stretching vibration of the methacrylate group (around 1635 cm⁻¹).
Potential Applications in Drug Development and Research
The unique bifunctional nature of (5-oxooxolan-3-yl) 2-methylprop-2-enoate makes it a promising candidate for various applications, particularly in the realm of drug development and polymer science.
Functional Monomer for Biomedical Polymers
The primary application of this molecule is as a functional monomer in the synthesis of biomedical polymers. Through polymerization of the methacrylate group, the γ-butyrolactone moiety can be incorporated as a pendant group along a polymer chain. This can be utilized to:
-
Enhance Hydrophilicity and Biocompatibility: The polar lactone ring can increase the water-solubility and biocompatibility of otherwise hydrophobic polymers, which is a desirable characteristic for materials intended for biological applications.
-
Develop pH-Responsive Drug Delivery Systems: The lactone ring is susceptible to hydrolysis, particularly under basic or acidic conditions. This property could be exploited to design polymers that degrade or alter their solubility in response to specific pH environments, such as those found in the gastrointestinal tract or within tumor microenvironments, leading to targeted drug release.
-
Create Biodegradable Materials: The ester linkage in the lactone ring can be a site for enzymatic or hydrolytic cleavage, potentially rendering polymers containing this monomer biodegradable.
Intermediate in Medicinal Chemistry
The γ-butyrolactone scaffold is a key structural element in many biologically active molecules. (5-oxooxolan-3-yl) 2-methylprop-2-enoate can serve as a versatile intermediate for the synthesis of more complex drug candidates. The methacrylate group can be chemically modified through various reactions, such as Michael addition or Diels-Alder reactions, to introduce additional functional groups and build molecular complexity. The inherent biological activities associated with the γ-butyrolactone ring, which can range from anti-inflammatory to antimicrobial, provide a strong starting point for the design of novel therapeutic agents.
Conclusion
(5-oxooxolan-3-yl) 2-methylprop-2-enoate is a molecule with significant potential, bridging the fields of polymer chemistry and medicinal chemistry. Its well-defined molecular weight of 170.16 g/mol and its bifunctional nature make it a valuable building block for the creation of advanced materials and novel therapeutic agents. The synthetic pathways outlined in this guide provide a practical framework for its preparation in a laboratory setting. As research into functional polymers and targeted drug delivery systems continues to advance, molecules such as (5-oxooxolan-3-yl) 2-methylprop-2-enoate are poised to play an increasingly important role in the development of next-generation technologies. Further investigation into the specific biological activities of this compound and its polymeric derivatives is warranted to fully unlock its therapeutic and technological potential.
References
- CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone - Google Patents.
- WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents.
-
PubChem Compound Summary for CID 11401011, (5-oxooxolan-3-yl) 2-methylprop-2-enoate. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-Depth Technical Guide to (5-oxooxolan-3-yl) 2-methylprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (5-oxooxolan-3-yl) 2-methylprop-2-enoate, a functionalized methacrylate monomer of significant interest in advanced materials science. This document delves into its chemical identity, synthesis protocols, polymerization characteristics, and key applications, with a particular focus on its role in the development of high-performance photolithographic materials.
Chemical Identity and Nomenclature
The compound commonly referred to as beta-methacryloyloxy-gamma-butyrolactone is systematically named (5-oxooxolan-3-yl) 2-methylprop-2-enoate according to IUPAC nomenclature.[1] This name precisely describes its chemical structure, which consists of a γ-butyrolactone ring esterified with a methacryloyl group at the beta-position (C3) of the lactone ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (5-oxooxolan-3-yl) 2-methylprop-2-enoate[1][2] |
| Common Names | beta-Methacryloyloxy-gamma-butyrolactone (βGBLMA)[3], gamma-Butyrolactone-3-yl methacrylate |
| CAS Number | 130224-95-2[1] |
| Molecular Formula | C₈H₁₀O₄[1] |
| Molecular Weight | 170.16 g/mol [1] |
Molecular Structure:
Figure 1: Chemical structure of (5-oxooxolan-3-yl) 2-methylprop-2-enoate.
Synthesis of (5-oxooxolan-3-yl) 2-methylprop-2-enoate
The primary route for the synthesis of (5-oxooxolan-3-yl) 2-methylprop-2-enoate involves a two-step process: the synthesis of the precursor, β-hydroxy-γ-butyrolactone, followed by its esterification with a methacrylic acid derivative.
Synthesis of β-hydroxy-γ-butyrolactone (Precursor)
The synthesis of β-hydroxy-γ-butyrolactone is a critical preceding step. Various methods have been reported, with a common industrial approach involving the cyanation of glycidol, followed by hydrolysis and lactonization.
Reaction Pathway:
Sources
- 1. 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester | C8H10O4 | CID 11401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate|502916-59-8 - MOLBASE Encyclopedia [m.molbase.com]
- 3. methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene | 25767-39-9 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for β-Methacryloyloxy-γ-butyrolactone in Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unlocking the Potential of Lactone-Functionalized Hydrogels
Hydrogels are a cornerstone of modern biomedical research, offering unparalleled versatility for applications ranging from tissue engineering to controlled drug delivery.[1][2][3][4] The precise chemical composition of a hydrogel dictates its physical properties, biocompatibility, and ultimate utility. β-Methacryloyloxy-γ-butyrolactone is an intriguing monomer that incorporates a reactive methacrylate group for polymerization and a polar, biocompatible γ-butyrolactone moiety. The presence of the lactone ring is anticipated to enhance hydrophilicity and potentially offer hydrolytic degradation pathways, making it a prime candidate for the development of advanced hydrogel systems.
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of hydrogels based on β-methacryloyloxy-γ-butyrolactone. We will delve into the scientific principles underpinning the experimental design and offer detailed protocols to empower researchers in this innovative area.
Part 1: Synthesis of β-Methacryloyloxy-γ-butyrolactone Monomer
The synthesis of β-methacryloyloxy-γ-butyrolactone is a critical first step. While several synthetic routes have been described, a common and effective method involves the esterification of β-hydroxy-γ-butyrolactone with methacryloyl chloride in the presence of a base.[5]
Reaction Scheme:
Caption: Synthesis of β-methacryloyloxy-γ-butyrolactone.
Protocol: Monomer Synthesis
Materials:
-
β-hydroxy-γ-butyrolactone
-
Methacryloyl chloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-hydroxy-γ-butyrolactone and a small amount of inhibitor in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Slowly add triethylamine to the stirred solution.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure β-methacryloyloxy-γ-butyrolactone.
-
Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Part 2: Hydrogel Synthesis and Characterization
The methacrylate group of β-methacryloyloxy-γ-butyrolactone allows for its polymerization into a hydrogel network via free-radical polymerization. This can be achieved through various initiation methods, including thermal, chemical, or photo-initiation. For biomedical applications, photo-polymerization is often preferred due to its spatial and temporal control and mild reaction conditions.
Protocol: Photo-polymerization of Poly(β-methacryloyloxy-γ-butyrolactone) Hydrogels
Materials:
-
β-methacryloyloxy-γ-butyrolactone monomer
-
Photoinitiator (e.g., Irgacure 2959 for biomedical applications)
-
Crosslinker (optional, e.g., ethylene glycol dimethacrylate, EGDMA)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable solvent
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the β-methacryloyloxy-γ-butyrolactone monomer in PBS to the desired concentration (e.g., 10-30% w/v).
-
If a more tightly crosslinked network is desired, add a crosslinker (e.g., 1-5 mol% relative to the monomer).
-
Add the photoinitiator (e.g., 0.05-0.5% w/v) and ensure it is fully dissolved. Vortex or sonicate if necessary.
-
-
Molding and Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer).
-
Expose the solution to UV light for a specified time (e.g., 5-15 minutes), depending on the light intensity and precursor solution composition.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS to wash away any unreacted monomer, crosslinker, and photoinitiator.
-
Replace the PBS solution several times over 24-48 hours to ensure complete purification.
-
-
Storage: Store the purified hydrogel in sterile PBS at 4°C.
Experimental Workflow:
Caption: Hydrogel Synthesis Workflow.
Characterization of Hydrogel Properties
A thorough characterization of the hydrogel's properties is essential to determine its suitability for specific applications.
| Property | Method | Expected Outcome for Poly(β-methacryloyloxy-γ-butyrolactone) Hydrogels |
| Swelling Ratio | Gravimetric analysis (comparing wet and dry weights) | High swelling capacity due to the hydrophilic lactone group. The swelling will be influenced by the crosslinking density. |
| Mechanical Properties | Rheometry or compression testing | The mechanical strength will be tunable by adjusting the monomer and crosslinker concentrations. |
| Degradation Profile | Incubation in PBS at 37°C and monitoring mass loss over time | The ester linkage in the methacrylate group and the lactone ring may be susceptible to hydrolysis, leading to bulk or surface erosion. |
| Biocompatibility | In vitro cell viability assays (e.g., MTT, Live/Dead staining) with relevant cell lines | The γ-butyrolactone moiety is generally considered biocompatible. However, empirical testing is crucial. |
Part 3: Applications in Drug Delivery
The hydrophilic nature and potential for controlled degradation make poly(β-methacryloyloxy-γ-butyrolactone) hydrogels promising candidates for controlled drug delivery systems. The hydrogel network can encapsulate therapeutic molecules and release them in a sustained manner.
Protocol: Drug Loading and In Vitro Release Study
Materials:
-
Purified poly(β-methacryloyloxy-γ-butyrolactone) hydrogels
-
Model drug (e.g., a fluorescent dye like rhodamine B or a small molecule drug)
-
PBS (pH 7.4)
-
Shaking incubator
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Drug Loading (Equilibrium Swelling Method):
-
Prepare a concentrated solution of the model drug in PBS.
-
Immerse pre-weighed, dried hydrogel discs in the drug solution.
-
Allow the hydrogels to swell to equilibrium in the drug solution for 24-48 hours at room temperature in the dark.
-
Remove the hydrogels, gently blot the surface to remove excess solution, and weigh them.
-
Determine the drug loading efficiency by measuring the decrease in drug concentration in the supernatant.
-
-
In Vitro Release Study:
-
Place each drug-loaded hydrogel disc in a known volume of fresh PBS at 37°C in a shaking incubator.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total loaded drug.
-
Logical Relationship for Drug Release:
Caption: Factors influencing drug release.
Part 4: Future Directions and Advanced Applications
The versatility of β-methacryloyloxy-γ-butyrolactone as a monomer opens up numerous avenues for the development of "smart" or stimuli-responsive hydrogels.
-
pH-Responsive Hydrogels: The γ-butyrolactone ring is susceptible to hydrolysis under basic or acidic conditions, which could be exploited for pH-triggered drug release. Copolymerization with ionizable monomers like acrylic acid or N,N-dimethylaminoethyl methacrylate could impart more pronounced pH sensitivity.
-
Temperature-Responsive Hydrogels: By copolymerizing with monomers such as N-isopropylacrylamide (NIPAAm), thermo-responsive hydrogels with a lower critical solution temperature (LCST) can be fabricated.
-
Biodegradable Scaffolds for Tissue Engineering: The potential for hydrolytic degradation suggests that these hydrogels could be used as temporary scaffolds to support cell growth and tissue regeneration. Further functionalization with cell-adhesive peptides could enhance their bioactivity.
Conclusion
β-Methacryloyloxy-γ-butyrolactone is a promising monomer for the creation of advanced hydrogel systems with tunable properties. While direct literature on its application in hydrogels is emerging, the fundamental principles of polymer chemistry and hydrogel science provide a solid foundation for its exploration. The protocols and insights provided in these application notes are intended to serve as a starting point for researchers to innovate and develop novel biomaterials for a wide range of biomedical applications.
References
- Google Patents. (n.d.). Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone.
- Google Patents. (n.d.). Process for preparing beta-hydroxy-gamma-butyrolactone derivatives and beta.
-
MDPI. (2016). Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. Retrieved from [Link]
-
MDPI. (2022). Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (2018). Specialty Tough Hydrogels and their Biomedical Applications. Retrieved from [Link]
-
MDPI. (2023). Innovative Applications of Hydrogels in Contemporary Medicine. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Synthesis and characterization of biodegradable pH-sensitive hydrogels based on poly(ɛ-caprolactone), methacrylic acid, and poly(ethylene glycol). Retrieved from [Link]
-
PubMed Central. (2024). Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (2022). pH-Responsive, Thermo-Resistant Poly(Acrylic Acid)-g-Poly(boc-L-Lysine) Hydrogel with Shear-Induced Injectability. Retrieved from [Link]
-
MDPI. (2023). Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Hydrogels in Various Biomedical Applications. Retrieved from [Link]
Sources
- 1. Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9346775B2 - Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Note & Experimental Protocol: Synthesis of (2-oxooxolan-3-yl) 2-methylprop-2-enoate
Introduction and Scientific Context
(2-oxooxolan-3-yl) 2-methylprop-2-enoate, also known as α-methacryloxy-γ-butyrolactone, is a functionalized monomer of significant interest in the fields of polymer chemistry and materials science. Its structure uniquely combines a reactive methacrylate group, amenable to free-radical polymerization, with a polar lactone ring. This bifunctionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties such as enhanced thermal stability, improved adhesion, and modified hydrophilicity. These polymers find applications in photoresists, biomedical hydrogels, and specialty coatings.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a Steglich esterification. This method was chosen for its mild reaction conditions, high yields, and tolerance of various functional groups, making it a reliable and reproducible procedure for a research and development setting[1][2]. The causality behind each procedural step is explained to provide a deeper understanding of the reaction mechanism and to empower researchers to troubleshoot and adapt the protocol as needed.
Reaction Principle and Mechanism
The synthesis is achieved through the esterification of (±)-α-hydroxy-γ-butyrolactone with methacrylic acid. The Steglich esterification is a condensation reaction that utilizes a carbodiimide, in this case, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is employed to facilitate the formation of the ester bond[2].
The mechanism proceeds as follows:
-
Methacrylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
The catalytic amount of DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This step is crucial as it accelerates the reaction and suppresses the formation of the stable N-acylurea byproduct that can occur from the rearrangement of the O-acylisourea[2].
-
The hydroxyl group of α-hydroxy-γ-butyrolactone performs a nucleophilic attack on the activated acyl group.
-
The desired ester, this compound, is formed along with the insoluble byproduct, N,N'-dicyclohexylurea (DCU).
The insolubility of the DCU byproduct in most organic solvents simplifies the purification process, as it can be readily removed by filtration.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| (±)-α-Hydroxy-γ-butyrolactone | C₄H₆O₃ | 102.09 | 5.11 g | 50.0 | ≥98% purity |
| Methacrylic Acid | C₄H₆O₂ | 86.09 | 4.74 g (4.7 mL) | 55.0 (1.1 eq) | Inhibitor-free recommended |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 11.35 g | 55.0 (1.1 eq) | Handle with care (moisture sensitive, allergen) |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.61 g | 5.0 (0.1 eq) | Toxic, handle in fume hood |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | Dry over CaH₂ |
| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | - | 2 x 50 mL | - | For workup |
| Brine (Saturated NaCl Soln.) | NaCl | - | 50 mL | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | For drying |
| Hydroquinone (inhibitor, optional) | C₆H₆O₂ | 110.11 | ~10 mg | - | For storage |
Equipment
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar and a septum.
-
Place the flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent side reactions with atmospheric moisture, particularly with the DCC reagent.
-
To the flask, add (±)-α-hydroxy-γ-butyrolactone (5.11 g, 50.0 mmol), methacrylic acid (4.74 g, 55.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.61 g, 5.0 mmol).
-
Add 150 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture until all solids are dissolved.
-
Cool the flask to 0 °C using an ice bath. Maintaining a low temperature is important to control the exothermic reaction and minimize potential side reactions.
Reagent Addition: 6. Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (11.35 g, 55.0 mmol) in 50 mL of anhydrous DCM in a separate flask. 7. Transfer this DCC solution to a dropping funnel and add it dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form almost immediately.
Reaction Progression: 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Let the reaction stir at room temperature for 12-16 hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol (stain with KMnO₄).
Workup and Purification: 10. Upon completion, cool the reaction mixture again in an ice bath for approximately 30 minutes to maximize the precipitation of the DCU byproduct. 11. Remove the precipitated DCU by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold DCM (~20 mL) to recover any entrained product. 12. Transfer the filtrate to a separatory funnel. 13. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (twice, to remove unreacted methacrylic acid and acidic impurities), and then with 50 mL of brine. 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 15. (Optional but recommended) Add a small amount of an inhibitor like hydroquinone (~10 mg) to the final product to prevent polymerization during storage.
Characterization: The final product should be a clear, colorless to pale yellow oil. The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Expected yield: 75-90%.
Workflow and Data Visualization
Synthesis Workflow Diagram
The overall experimental process can be visualized as a linear workflow, from reagent preparation to final product characterization.
Caption: A flowchart of the Steglich esterification protocol.
Safety and Handling Precautions
-
DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including double gloves.
-
Methacrylic acid is corrosive. Handle in a fume hood and avoid inhalation of vapors.
-
DMAP is highly toxic if swallowed or in contact with skin. Always handle in a fume hood.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
The methacrylate product is a monomer and can polymerize, especially when heated or exposed to light. Store in a cool, dark place, and consider adding an inhibitor for long-term storage.
Conclusion and Further Applications
This protocol details a reliable and high-yielding synthesis of this compound using the Steglich esterification. The mild conditions and straightforward purification make this procedure highly accessible for researchers in polymer and materials science. The resulting monomer serves as a versatile platform for creating functional polymers for a wide array of applications, from advanced lithography to biocompatible materials.
References
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522–524. [Link]
-
Jordan, J. P., et al. Steglich Esterification: A Versatile Synthetic Approach Toward the Synthesis of Natural Products, Their Analogues/Derivatives. Org. Biomol. Chem.2023 . [Link]
-
"Steglich esterification" Wikipedia. [Link]
-
Lall, M. S., et al. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules2020 , 21 (5), 1759–1784. [Link]
- U.S. Patent 6,838,515 B2, "Process for the preparation of esters of (meth)acrylic acid," issued January 4, 2005.
Sources
Application Notes and Protocols for the Use of (2-oxooxolan-3-yl) 2-methylprop-2-enoate as a Reactive Monomer
Introduction: Unveiling the Potential of a Lactone-Functionalized Methacrylate
(2-oxooxolan-3-yl) 2-methylprop-2-enoate, commonly known as γ-butyrolactone methacrylate (GBLMA), is a versatile cyclic ester-containing monomer that has garnered significant interest across diverse fields of polymer chemistry. Its unique structure, which combines a reactive methacrylate group with a polar γ-butyrolactone moiety, imparts a desirable balance of properties to the resulting polymers. This makes it a valuable building block for materials in high-performance applications, ranging from advanced microelectronics to innovative biomedical systems.
The lactone ring in GBLMA offers several key advantages. It enhances the thermal stability and mechanical properties of the polymer. Furthermore, the inherent polarity of the lactone group can be leveraged to tune the solubility and adhesion characteristics of the final material. In the realm of drug delivery, the biocompatibility of polymers derived from γ-butyrolactone is a significant asset, with the potential for controlled degradation to the naturally occurring metabolite, γ-hydroxybutyric acid[1][2].
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of GBLMA, including its physicochemical properties, polymerization protocols, and potential applications. The methodologies presented herein are designed to be robust and reproducible, empowering users to explore the full potential of this reactive monomer in their research and development endeavors.
Physicochemical Properties of GBLMA
A thorough understanding of the monomer's properties is crucial for successful polymerization and material design. The key physicochemical properties of GBLMA are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | γ-Butyrolactone methacrylate (GBLMA), (5-oxooxolan-3-yl) 2-methylprop-2-enoate | [3] |
| CAS Number | 130224-95-2 | [3] |
| Molecular Formula | C₈H₁₀O₄ | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless liquid to white solid | - |
| Boiling Point | 296.8 °C at 760 mmHg | - |
| Melting Point | 21 °C | - |
| Density | 1.17 g/cm³ | - |
| Solubility | Easily soluble in alcohols and ethers | [4] |
Polymerization of GBLMA: From Conventional to Controlled Architectures
The methacrylate group in GBLMA readily undergoes polymerization via various radical mechanisms. The choice of polymerization technique significantly influences the resulting polymer's molecular weight, molecular weight distribution (polydispersity, Đ), and architecture, which in turn dictate its material properties.
Free-Radical Polymerization: A Straightforward Approach
Conventional free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers. It is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)[5]. While this method is experimentally simple, it offers limited control over the polymer's molecular weight and results in a broad molecular weight distribution (Đ > 1.5).
Caption: Free-Radical Polymerization Workflow.
Protocol: Free-Radical Polymerization of GBLMA
Materials:
-
This compound (GBLMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide)
-
Schlenk flask or sealed ampule
-
Nitrogen or argon source
-
Magnetic stirrer and hotplate
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Monomer Purification: To remove the inhibitor, pass GBLMA through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve GBLMA (e.g., 5 g, 29.4 mmol) and AIBN (e.g., 0.048 g, 0.29 mmol, for a monomer-to-initiator ratio of 100:1) in the chosen anhydrous solvent (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time (e.g., 6-24 hours).
-
Termination and Isolation: Cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inhibitor Removal: Commercial monomers contain inhibitors to prevent spontaneous polymerization during storage. These must be removed to allow for controlled initiation.
-
Degassing: Oxygen is a radical scavenger and can terminate growing polymer chains, leading to low molecular weight polymers or complete inhibition of the reaction.
-
Solvent Choice: The solvent should be anhydrous and inert to radical reactions. The choice of solvent can also influence the polymer's solubility and the reaction kinetics.
Controlled Radical Polymerization: Precision in Polymer Synthesis
For applications requiring well-defined polymer architectures, such as in drug delivery and nanotechnology, controlled radical polymerization (CRP) techniques are indispensable. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful CRP methods.
a. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.2)[6]. It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a living manner.
Caption: RAFT Polymerization Mechanism.
Protocol: RAFT Polymerization of GBLMA
Materials:
-
GBLMA, inhibitor removed
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate for methacrylates)
-
AIBN, recrystallized
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or ampule
-
Nitrogen or argon source
-
Magnetic stirrer and hotplate
-
Precipitation solvent (e.g., cold methanol or hexane)
Procedure:
-
Reagent Calculation: The target degree of polymerization (DP) determines the monomer-to-CTA ratio. The initiator-to-CTA ratio is typically between 1:5 and 1:10.
-
Reaction Setup: In a Schlenk flask, dissolve the RAFT agent, GBLMA, and AIBN in the chosen solvent.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70 °C) and stir for the required time (e.g., 4-24 hours). Monitor the polymerization by taking samples periodically for analysis (e.g., NMR for conversion, GPC for molecular weight).
-
Isolation and Purification: Quench the reaction by cooling and exposure to air. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Causality Behind Experimental Choices:
-
RAFT Agent Selection: The choice of RAFT agent is crucial and depends on the monomer. For methacrylates, trithiocarbonates and dithiobenzoates are effective.
-
Initiator-to-CTA Ratio: This ratio influences the polymerization rate and the "livingness" of the system. A lower ratio generally provides better control.
b. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity.
Protocol: ATRP of GBLMA
Materials:
-
GBLMA, inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole, N,N-dimethylformamide)
-
Schlenk flask
-
Nitrogen or argon source
-
Magnetic stirrer and hotplate
-
Purification column (neutral alumina)
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Stir until a suspension is formed. Add the PMDETA ligand and stir until the solution becomes homogeneous and the characteristic color of the Cu(I)/ligand complex is observed.
-
Reaction Mixture: In a separate flask, dissolve GBLMA and the initiator in the solvent. Degas this solution by bubbling with an inert gas for at least 30 minutes.
-
Initiation: Using a gas-tight syringe, transfer the degassed monomer/initiator solution to the flask containing the catalyst complex.
-
Polymerization: Place the flask in a preheated oil bath (e.g., 60-90 °C) and stir. Monitor the reaction progress as described for RAFT.
-
Purification: After quenching the reaction, dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer, filter, and dry under vacuum.
Properties and Characterization of Poly(GBLMA)
The properties of poly(GBLMA) are highly dependent on its molecular weight and architecture, which are determined by the polymerization method.
| Property | Typical Value/Range | Method of Determination | Significance |
| Glass Transition Temperature (Tg) | ~195 °C (for a related polymer, PMBL)[7] | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg suggests good thermal stability. |
| Thermal Decomposition Temperature (Td) | > 220 °C[8][9] | Thermogravimetric Analysis (TGA) | Represents the temperature at which the polymer begins to degrade. |
| Molecular Weight (Mn) | Variable (can be tailored from a few thousands to over 100,000 g/mol ) | Gel Permeation Chromatography (GPC) | Influences mechanical properties, viscosity, and solubility. |
| Polydispersity (Đ) | > 1.5 (Free-radical), < 1.3 (CRP) | Gel Permeation Chromatography (GPC) | A measure of the distribution of molecular weights. A lower Đ indicates a more uniform polymer. |
| Refractive Index | ~1.540 (for a related polymer, PMBL)[7] | Refractometry | An important optical property for applications in coatings and lenses. |
| Mechanical Properties | Tensile strength: up to 50.1 MPa, Elongation at break: up to 735% (for high molecular weight PGBL)[10] | Tensile testing | Describes the polymer's strength and flexibility. |
Applications in Research and Drug Development
The unique combination of properties offered by GBLMA and its corresponding polymers opens up a wide range of application possibilities.
Microelectronics and Photoresists
Polymers containing GBLMA are extensively used in the formulation of photoresists for 193 nm lithography. The lactone group provides good adhesion to silicon wafers and enhances the polymer's resistance to plasma etching. Copolymers of GBLMA have been synthesized via RAFT polymerization to create well-defined block copolymers that act as additives in photoresist formulations, improving their performance[11].
Biomedical Applications and Drug Delivery
The biocompatibility and biodegradability of poly(γ-butyrolactone) make it an attractive candidate for biomedical applications[1][2]. Copolymers incorporating GBLMA can be designed to form nanoparticles or micelles for controlled drug release[12][13]. The lactone ring can be hydrolyzed under physiological conditions, leading to the degradation of the polymer and the release of the encapsulated therapeutic agent.
Caption: Poly(GBLMA)-based Drug Delivery System.
Protocol: Preparation of Poly(GBLMA)-based Nanoparticles for Drug Delivery
Materials:
-
Amphiphilic block copolymer containing a poly(GBLMA) block (synthesized via RAFT or ATRP)
-
Hydrophobic drug (e.g., paclitaxel, doxorubicin)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
-
Organic solvent (e.g., N,N-dimethylformamide, acetone)
Procedure:
-
Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
Nanoparticle Formation: Add deionized water dropwise to the polymer/drug solution under gentle stirring. The hydrophobic poly(GBLMA) block will encapsulate the drug, forming the core of the nanoparticle, while the hydrophilic block will form the outer shell.
-
Solvent Removal and Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unloaded drug.
-
Characterization: Characterize the size and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Determine the drug loading content and encapsulation efficiency using techniques such as UV-Vis spectroscopy or HPLC.
Safety and Handling
This compound is a methacrylate monomer and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the monomer and its solutions[4][14][15].
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors[16].
-
Storage: Store the monomer in a cool, dark place, and ensure it is properly inhibited to prevent spontaneous polymerization.
-
Disposal: Dispose of waste materials in accordance with local regulations.
Conclusion
This compound is a highly promising reactive monomer with a unique combination of properties that make it suitable for a wide array of applications. The ability to precisely control the architecture of poly(GBLMA) through controlled radical polymerization techniques opens up new avenues for the design of advanced materials with tailored functionalities. For researchers in microelectronics, GBLMA offers a pathway to high-performance photoresists. For those in drug development, it provides a platform for creating novel, biodegradable drug delivery systems. By following the protocols and understanding the principles outlined in this guide, scientists and engineers can effectively harness the potential of this versatile monomer in their respective fields.
References
-
Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters, 2021.
-
Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed, 2005.
-
Structure of block copolymer [ α -GBLMA-MAdMA-ECPMA]- b -[1 H ,1 H ,2 H... ResearchGate.
-
Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich, 2024.
-
SAFETY DATA SHEET. Fisher Scientific, 2010.
-
Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview. OMICS International.
-
Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. CCS Chemistry, 2020.
-
γ‐Butyrolactone Copolymerization with the Well‐Documented Polymer Drug Carrier Poly(ethylene oxide)‐block‐poly(ε‐caprolactone) to Fine‐Tune Its Biorelevant Properties. ResearchGate.
-
gamma-Butyrolactone-3-yl methacrylate CAS: 130224-95-2. Uyanchem.
-
Star-like poly(n-butyl acrylate)-b-poly(alpha-methylene-gamma-butyrolactone) block copolymers for high temperature thermoplastic elastomers applications. ResearchGate.
-
Nonstrained γ-Butyrolactone to High-Molecular-Weight Poly(γ-butyrolactone): Facile Bulk Polymerization Using Economical Ureas/Alkoxides. ResearchGate.
-
RAFT General Procedures. Boron Molecular.
-
A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors. MDPI, 2020.
-
Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed, 2005.
-
Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts. RSC Publishing, 2021.
-
Polymers for Drug Delivery Systems. PubMed Central, 2012.
-
Synthesis, Morphology, and Mechanical Properties of Poly(methyl methacrylate)-b-poly(n-butyl acrylate). ACS Publications, 1999.
-
γ-Butyrolactone Copolymerization with the Well-Documented Polymer Drug Carrier Poly(ethylene oxide)-block-poly(ε-caprolactone) to Fine-Tune Its Biorelevant Properties. PubMed, 2020.
-
Safety Data Sheet: 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate. Chemos.
-
poly(γ-butyrolactone) PGBL. Silesia MacroSynth Group.
-
Refractive Index of Polymers by Index. scipoly.com.
-
Poly(α-methylene-γ-butyrolactone) Synthesis, Configurational Structure, and Properties. ACS Publications, 2010.
-
Bacterial-Derived Polymer Poly-γ-Glutamic Acid (γ-PGA)-Based Micro/Nanoparticles as a Delivery System for Antimicrobials and Other Biomedical Applications. PubMed Central, 2017.
-
Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications, 2021.
-
Polymer Drug Delivery Techniques. Sigma-Aldrich.
-
Safety Data Sheet. Formlabs.
-
Refractive index of PLASTICS PMMA. RefractiveIndex.INFO.
-
Specific refractive index increment (∂n/∂c) of polymers at 660 nm and 690 nm. PubMed Central, 2017.
-
Thermosensitive Self-Assembling Block Copolymers as Drug Delivery Systems. MDPI, 2011.
-
Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). RefractiveIndex.INFO.
-
2-Propenoic acid, 2-ethyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3- propanediyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS), 2017.
-
Application Notes and Protocols for RAFT Polymerization of 2-Methyloctyl Methacrylate. Benchchem.
-
Inhibition of Free Radical Polymerization: A Review. MDPI, 2023.
-
Radical polymerization of alkyl 2-cyanoacrylates. SciSpace.
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI, 2018.
-
CAS 39612-01-6 Oxolan-2-yl 2-methylprop-2-enoate. BOC Sciences. cas-39612-01-6-378378.html)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gamma-Butyrolactone-3-yl methacrylate CAS: 130224-95-2 - Buy gamma-Butyrolactone-3-yl methacrylate, 130224-95-2 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 4. formlabs-media.formlabs.com [formlabs-media.formlabs.com]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of a thermoplastic elastomer from α-methylene-γ-butyrolactone for high temperature applications - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00583J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. γ-Butyrolactone Copolymerization with the Well-Documented Polymer Drug Carrier Poly(ethylene oxide)-block-poly(ε-caprolactone) to Fine-Tune Its Biorelevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.se [fishersci.se]
- 16. chemos.de [chemos.de]
Application Note: Advanced Surface Modification of Polymers using 5-Oxotetrahydrofuran-3-yl Methacrylate (OFMA) for Biomedical Applications
Introduction: The Critical Role of Surface Engineering in Modern Biomaterials
In the fields of biomedical research, drug development, and medical device engineering, the interface between a synthetic material and a biological environment dictates its ultimate success or failure. Unmodified polymer surfaces are often hydrophobic and prone to non-specific protein adsorption, which can lead to undesirable biological responses such as inflammation, thrombosis, or rejection of an implant.[1] Consequently, the ability to precisely engineer the surface properties of polymers—without altering their bulk mechanical characteristics—is a paramount objective.[2]
This application note introduces 5-oxotetrahydrofuran-3-yl methacrylate (OFMA), a highly versatile functional monomer, for creating "smart" polymer surfaces. OFMA possesses two key chemical functionalities:
-
A methacrylate group , which allows for straightforward incorporation into polymer chains using well-established controlled radical polymerization techniques.
-
A γ-butyrolactone ring , which is stable under polymerization conditions but can be selectively hydrolyzed post-polymerization.
This unique structure allows for a powerful two-step surface modification strategy. First, a dense, hydrophobic layer of poly(OFMA) (pOFMA) is grafted onto a polymer substrate. Second, the lactone rings are opened via hydrolysis to expose carboxylic acid and hydroxyl groups, instantly converting the surface into a highly hydrophilic, functionalizable platform. This ability to switch surface properties on-demand makes OFMA an ideal candidate for applications requiring tunable cell adhesion, controlled drug release, and covalent biomolecule immobilization.
This guide provides detailed, field-proven protocols for grafting pOFMA from polymer surfaces using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization, along with essential validation techniques.
Physicochemical Properties of 5-Oxotetrahydrofuran-3-yl Methacrylate (OFMA)
A thorough understanding of the monomer's properties is crucial for successful polymerization and handling.
| Property | Value | Source(s) |
| Chemical Name | 5-Oxotetrahydrofuran-3-yl methacrylate | [3] |
| Synonyms | OFMA, β-Hydroxy-γ-butyrolactone Methacrylate | [3] |
| CAS Number | 130224-95-2 | [4] |
| Molecular Formula | C₈H₁₀O₄ | [4] |
| Molecular Weight | 170.16 g/mol | [4] |
| Appearance | White solid to colorless liquid | [3][5] |
| Melting Point | 21 °C | |
| Storage | 2-8 °C, sealed in dry conditions | [4] |
Core Methodology: "Grafting-From" for Dense Polymer Brush Architectures
To create a uniform and functional surface coating, a "grafting-from" approach is employed.[6] In this method, polymerization initiator molecules are first covalently anchored to the substrate surface. The monomer is then polymerized directly from these surface-bound sites, resulting in the growth of high-density polymer chains, often referred to as "polymer brushes." This technique offers superior control over grafting density and film thickness compared to "grafting-to" methods.[6][7]
Controlled radical polymerization (CRP) techniques like ATRP and RAFT are ideal for this purpose, as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8][9]
Protocol II: Surface Modification via Surface-Initiated RAFT (SI-RAFT) of OFMA
SI-RAFT is another powerful CRP technique, prized for its versatility with a wide range of monomers and its tolerance to various functional groups and reaction conditions. [10][11]It operates via a degenerative chain transfer mechanism controlled by a RAFT agent (a thiocarbonylthio compound). [9]
Part A: Substrate Preparation & RAFT Agent Immobilization
Causality: Similar to the ATRP protocol, the goal is to create a high-density layer of surface-bound chain transfer agents (CTAs). The choice of a silane-functionalized RAFT agent allows for a direct, one-step attachment to a hydroxylated surface, simplifying the process.
-
Substrate Cleaning & Hydroxylation : Follow Step 1 from Protocol I, Part A.
-
Immobilization of RAFT Agent :
-
Prepare a 1% (v/v) solution of a silane-functionalized RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid functionalized with APTES) in anhydrous toluene.
-
Immerse the hydroxylated substrates in the RAFT agent solution and allow it to react overnight at 60°C under an inert atmosphere.
-
Rinse the substrates thoroughly with toluene and acetone to remove unbound RAFT agent.
-
Dry with a stream of nitrogen. The surface is now functionalized with RAFT agents.
-
Part B: SI-RAFT of OFMA
Causality: In RAFT, a conventional radical initiator (like AIBN) is required to generate primary radicals. [12]The RAFT agent on the surface then mediates the polymerization, ensuring that the growing chains remain "living" and attached to the surface. The ratio of monomer to RAFT agent and initiator concentration are key parameters for controlling the polymerization.
-
Prepare the Polymerization Solution : In a Schlenk flask, dissolve the OFMA monomer and a radical initiator (e.g., Azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., 1,4-dioxane).
-
Example: Use OFMA (1.70 g, 10 mmol) and AIBN (4.1 mg, 0.025 mmol) in 10 mL of 1,4-dioxane.
-
-
Deoxygenate : Bubble argon through the solution for at least 30 minutes.
-
Initiate Polymerization : Place the RAFT-functionalized substrates into the flask.
-
Reaction : Seal the flask and place it in a pre-heated oil bath at the appropriate temperature for the chosen initiator (e.g., 70°C for AIBN). Allow the reaction to proceed for the desired time (e.g., 6-24 hours).
-
Stop & Clean : Remove the substrates and quench the polymerization by exposing the solution to air and cooling. Clean the substrates by rinsing and sonicating in THF or acetone. Dry with nitrogen.
Part C: Post-Polymerization Hydrolysis
Follow the same procedure as described in Protocol I, Part C to convert the hydrophobic pOFMA surface to a hydrophilic, functional surface.
Essential Characterization & Validation Techniques
To ensure the success of each modification step, a multi-technique characterization approach is mandatory. This provides a self-validating system for the protocols. [13][14]
| Technique | Purpose | Expected Result for pOFMA Graft | Expected Result After Hydrolysis |
|---|---|---|---|
| Static Water Contact Angle (WCA) | Measures surface wettability. [15] | Increase in WCA (e.g., >75°), indicating a hydrophobic surface. | Significant decrease in WCA (e.g., <40°), indicating a hydrophilic surface. |
| ATR-FTIR | Identifies chemical functional groups. [13] | Appearance of a strong C=O stretch from the lactone and ester at ~1780 cm⁻¹ and ~1730 cm⁻¹. | Decrease/disappearance of the lactone C=O peak (~1780 cm⁻¹), appearance of a broad O-H stretch (~3200-3500 cm⁻¹). |
| XPS | Determines surface elemental composition. [14] | Increase in the C1s and O1s signals relative to the substrate signals (e.g., Si2p for silicon wafers). High-resolution C1s scan shows new ester/lactone components. | Increase in the O/C atomic ratio. High-resolution C1s scan shows a new C-O/C=O peak corresponding to the carboxylic acid. |
| Ellipsometry/AFM | Measures the dry thickness of the grafted polymer layer. | A uniform thickness (e.g., 5-100 nm) that increases with polymerization time. | Minimal change in thickness, though some swelling may be observed with AFM in a hydrated state. |
Applications in Drug Development and Biomedical Research
The ability to create switchable, functionalizable surfaces with pOFMA opens a vast array of advanced applications.
-
Controlled Drug Delivery : The negatively charged carboxyl groups on the hydrolyzed surface can serve as anchoring points for the electrostatic immobilization of positively charged therapeutic agents. Release can be triggered by changes in pH or ionic strength of the surrounding medium. [16]* Cell Culture and Tissue Engineering : Surfaces can be micropatterned with hydrophobic pOFMA and hydrophilic hydrolyzed regions to spatially control cell adhesion and growth, guiding tissue formation. [1]* Biosensors and Diagnostics : The carboxylic acid groups provide a versatile handle for the covalent attachment of biorecognition elements (e.g., antibodies, enzymes, DNA probes) using standard carbodiimide (EDC/NHS) chemistry, creating highly sensitive and specific diagnostic surfaces. [13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Density / No Polymer Growth | 1. Incomplete initiator/RAFT agent immobilization. 2. Oxygen contamination in polymerization. 3. Inactive catalyst (ATRP) or initiator (RAFT). | 1. Verify each step of surface functionalization with XPS/WCA. Ensure anhydrous conditions. 2. Improve deoxygenation procedure (e.g., use freeze-pump-thaw cycles). 3. Use fresh, purified catalyst/initiator. For ATRP, add a small amount of Cu(II) to control the reaction or use AGET/ARGET ATRP methods. |
| Uncontrolled Polymerization (High Polydispersity) | 1. Incorrect ratio of catalyst/ligand/initiator. 2. Impurities in the monomer. 3. Temperature too high. | 1. Recalculate and carefully measure all components. 2. Pass the monomer through a basic alumina column to remove inhibitor. 3. Lower the reaction temperature to slow down polymerization and improve control. |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Steric hindrance in very thick polymer brushes. 3. Inadequate base concentration. | 1. Increase hydrolysis time to 4-6 hours or temperature to 60-70°C. 2. Allow for longer reaction times or use a stronger base (e.g., 0.1 M NaOH), being mindful of potential substrate degradation. 3. Ensure base solution is freshly prepared. |
References
-
Procházka, M., et al. (2022). Surface Modification of Polymer Substrates for Biomedical Applications. National Institutes of Health (NIH). [Link]
- Sheiko, S. S., & Möller, M. (1998). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization.
-
Matyjaszewski Polymer Group. Surfaces. Carnegie Mellon University. [Link]
-
Boyer, C., et al. (2017). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]
-
Larin, S. S., et al. (2022). RAFT-Based Polymers for Click Reactions. National Institutes of Health (NIH). [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. SciSpace. [Link]
-
Hui, J., et al. Controlled Radical Polymerization of Chloroprene and the Synthesis of Novel Polychloroprene-Based Block Copolymers by the RAFT Methodology. Royal Society of Chemistry. [Link]
-
Kwok, C. S., et al. (2000). Surface modification of polymers with self-assembled molecular structures. PubMed. [Link]
-
Heynova. 2-Oxotetrahydrofuran-3-Yl Methacrylate (GBLMA) 195000-66-9 C8H10O4. [Link]
-
Dworak, A., et al. (2020). Surface Modification of Polymers: Methods and Applications. ResearchGate. [Link]
- Bhattacharya, A., & Misra, B. N. (2004).
-
Zhang, K., et al. (2023). Tunable poly(lauryl methacrylate) surface grafting via SI-ATRP on a one-pot synthesized cellulose nanofibril macroinitiator core as a shear-thinning rheology modifier and drag reducer. National Institutes of Health (NIH). [Link]
-
Witek, M. A., et al. (2007). Surface Modification of Poly(methyl Methacrylate) for Improved Adsorption of Wall Coating Polymers for Microchip Electrophoresis. PubMed. [Link]
-
Marques, A. C., et al. (2020). Grafting Poly(Methyl Methacrylate) (PMMA) from Cork via Atom Transfer Radical Polymerization (ATRP) towards Higher Quality of Three-Dimensional (3D) Printed PMMA/Cork-g-PMMA Materials. MDPI. [Link]
-
Al-Zubaydi, A. B. J., et al. (2022). A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS. Journal of Engineering and Sustainable Development. [Link]
-
La, Y.-H., et al. (2024). Beyond Traditional RAFT Polymerization: Emerging Strategies and Future Perspectives; A Third Update. ResearchGate. [Link]
-
Tunnel, D., et al. (2012). Aqueous-based initiator attachment and ATRP grafting of polymer brushes from poly(methyl methacrylate) substrates. LSU Scholarly Repository. [Link]
-
Kowalewski, T., & Matyjaszewski, K. (2013). Compositions, methods and systems for surface modification. ResearchGate. [Link]
-
Teramura, Y., & Iwata, H. (2010). Cell surface modification with polymers for biomedical studies. Kyoto University Research Information Repository. [Link]
-
Shogenov, A. K., et al. (2022). Modification of Polyhydroxyalkanoates Polymer Films Surface of Various Compositions by Laser Processing. MDPI. [Link]
-
Wang, J., & Glover, D. (2021). Surface Characterization of Polymer Blends by XPS and ToF-SIMS. MDPI. [Link]
Sources
- 1. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxotetrahydrofuran-3-yl Methacrylate | 130224-95-2 | TCI AMERICA [tcichemicals.com]
- 4. 130224-95-2|5-Oxotetrahydrofuran-3-yl methacrylate|BLD Pharm [bldpharm.com]
- 5. 5-Oxotetrahydrofuran-3-yl Methacrylate | 130224-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Surface modification of polymers with self-assembled molecular structures: multitechnique surface characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Surface modification of poly(methyl methacrylate) for improved adsorption of wall coating polymers for microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Role of Biomedical Polymers in Advanced Drug Delivery Systems
Preamble: From Passive Excipients to Active Therapeutic Enablers
For decades, polymers in pharmaceuticals were relegated to the role of simple excipients—binders in a tablet or thickeners in a lotion.[1] That era is decisively over. Today, biomedical polymers are the cornerstone of advanced drug delivery, engineered as sophisticated systems that control the fate of a therapeutic agent in vivo.[2] These macromolecules are not merely carriers; they are programmable platforms designed to enhance bioavailability, ensure stability, reduce systemic toxicity, and deliver payloads to specific pathological sites.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the causality behind experimental choices and protocol design. We will explore the chemical architecture of key polymer systems, provide validated, step-by-step protocols for their synthesis and evaluation, and ground our discussion in the authoritative standards that govern our field.
Section 1: The Polymer-Based Drug Delivery Armamentarium
The selection of a polymer is the most critical decision in the design of a drug delivery system. This choice dictates the mechanism of release, the route of administration, and the overall therapeutic outcome. Polymers used in drug delivery can be broadly classified as natural or synthetic, with a further critical distinction between biodegradable and non-biodegradable materials.[6][7][8] Our focus here is on systems that offer controlled and targeted release.
Biodegradable Polyesters: The Workhorses of Controlled Release
Biodegradable polymers are engineered to degrade into non-toxic, biocompatible by-products that are safely eliminated from the body.[5][8] This obviates the need for surgical removal of the delivery device, making them ideal for implants and long-acting injectables.[9] The most prevalent class are the aliphatic polyesters, which degrade primarily through the hydrolysis of their ester linkages.[6][10]
| Polymer | Common Monomers | Degradation Time | Key Characteristics & FDA-Approved Applications |
| PLGA | Poly(lactic-co-glycolic acid) | Days to Months | Tunable degradation rate by altering the lactide:glycolide ratio. Widely used for microspheres, nanoparticles, and implants.[8][10] |
| PLA | Poly(lactic acid) | Months to Years | More crystalline and hydrophobic than PLGA, leading to slower degradation. Used in sutures and orthopedic fixation devices.[9][10] |
| PCL | Poly(ε-caprolactone) | Over a Year | Semi-crystalline with a low melting point. Its slow degradation is suitable for long-term implants and controlled release scaffolds.[9] |
| PDLLA | Poly(D,L-lactide) | Weeks to Months | Amorphous structure leads to a faster degradation rate compared to PLA, providing a more uniform drug release.[9] |
The causality behind polymer choice: The ratio of lactic acid to glycolic acid in PLGA is a key design parameter. A higher glycolic acid content increases the polymer's hydrophilicity, allowing faster water penetration and accelerating hydrolytic degradation, which in turn speeds up drug release. This tunability is what makes PLGA so versatile.
"Smart" Stimuli-Responsive Polymers: Triggered and Targeted Delivery
"Smart" polymers undergo conformational or chemical changes in response to specific physiological or external triggers, enabling on-demand drug release at the target site.[11][12] This approach dramatically reduces off-target effects and improves therapeutic efficacy.[5]
-
Endogenous (Internal) Stimuli: These systems exploit the unique pathophysiology of diseased tissues.[11]
-
pH-Responsive: Tumors, sites of inflammation, and certain intracellular compartments (endosomes, lysosomes) have an acidic microenvironment (pH 5.0-6.8). Polymers containing acidic or basic pendant groups (like poly(acrylic acid) or poly(L-histidine)) can be designed to be stable at physiological pH (7.4) but swell or degrade in acidic conditions, triggering drug release precisely at the disease site.[12][13]
-
Redox-Responsive: The intracellular environment has a significantly higher concentration of glutathione (GSH) than the extracellular space. Polymers incorporating disulfide bonds (-S-S-) into their backbone or as cross-linkers will be cleaved in this reducing environment, leading to the disassembly of the nanocarrier and release of its cargo inside the target cell.[14]
-
-
Exogenous (External) Stimuli: These systems are controlled by an external energy source, offering high spatiotemporal control.[14][15]
-
Thermo-Responsive: Polymers like Poly(N-isopropylacrylamide) (PNIPAAm) exhibit a lower critical solution temperature (LCST) slightly above body temperature.[13] They can be injected as a liquid solution which then undergoes a phase transition to form a drug-loaded gel depot in situ, providing sustained local release.[13]
-
Light-Responsive: Incorporation of photosensitive moieties allows for drug release to be triggered by specific wavelengths of light (e.g., UV or Near-Infrared), offering precise, on-demand control.[15]
-
Section 2: Core Experimental Protocols
The following protocols are foundational for the development and evaluation of polymeric drug delivery systems. They are presented as self-validating systems where the rationale for each step is explained.
Protocol 1: Synthesis of Drug-Loaded PLGA Nanoparticles
Methodology: Single Emulsion-Solvent Evaporation. This technique is robust and widely used for encapsulating hydrophobic drugs. [16][17] Principle: A hydrophobic drug and PLGA polymer are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a stabilizer using high-energy sonication. The organic solvent is subsequently evaporated, causing the PLGA to precipitate and form solid, drug-loaded nanoparticles. [18][19] Materials & Equipment:
-
PLGA (e.g., 50:50 lactide:glycolide, Mw 24,000-38,000 Da)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dichloromethane (DCM) (Organic Solvent)
-
Poly(vinyl alcohol) (PVA) (Stabilizer)
-
Deionized Water
-
Probe Sonicator
-
Magnetic Stirrer & Stir Bar
-
Rotary Evaporator or Fume Hood for evaporation
-
High-speed Centrifuge
Step-by-Step Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 250 mg of PLGA and a desired amount of the hydrophobic drug (e.g., 25 mg for a 10% theoretical loading).
-
Dissolve both components in 5 mL of DCM in a glass vial. Ensure complete dissolution.
-
Causality: DCM is an excellent solvent for PLGA and many hydrophobic drugs, and its low boiling point (39.8°C) facilitates easy removal by evaporation. [18]
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. This may require heating (e.g., to 85°C) and stirring until the solution is clear. [16]Allow to cool to room temperature.
-
Causality: PVA is an amphiphilic polymer that acts as a surfactant. It adsorbs to the surface of the newly formed oil droplets during emulsification, preventing them from coalescing and ensuring the formation of stable, discrete nanoparticles. [18]
-
-
Emulsification:
-
Pour the organic phase into the aqueous phase in a beaker suitable for sonication.
-
Place the beaker in an ice bath. This is critical to prevent overheating from the sonicator, which could degrade the polymer or drug and affect nanoparticle formation.
-
Immerse the tip of the probe sonicator approximately 1 cm into the liquid.
-
Sonicate at high energy. A typical routine is pulsed sonication (e.g., 1 second on, 3 seconds off) for a total of 3-5 minutes. [16]The mixture should turn into a milky white emulsion.
-
Causality: High-energy sonication provides the mechanical force needed to break the bulk oil phase into nano-sized droplets, creating the oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Immediately after sonication, transfer the emulsion to a larger flask and stir on a magnetic plate in a fume hood overnight to allow the DCM to evaporate. Alternatively, use a rotary evaporator for faster removal.
-
Causality: As the DCM evaporates from the nanodroplets, the PLGA precipitates and solidifies, entrapping the drug within the polymer matrix.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles. [16] * Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the pellet in deionized water (washing step) and repeat the centrifugation. Perform 2-3 washing cycles to ensure complete removal of the stabilizer.
-
Finally, resuspend the purified nanoparticle pellet in a small volume of water for characterization or lyophilize for long-term storage. [17]
-
Protocol 2: Characterization of Polymeric Nanoparticles
No single technique can fully characterize a nanoparticle system. A suite of complementary methods is required to build a comprehensive profile. [20] | Technique | Property Measured | Principle of Operation & Rationale | | :--- | :--- | :--- | | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. Essential for determining the average size and size distribution. A low PDI (<0.2) indicates a monodisperse sample. [21]| | Electron Microscopy (SEM/TEM) | Size, Morphology, Surface Topography | SEM provides images of the surface, while TEM provides high-resolution internal structure. This is a crucial validation step to visually confirm the size and spherical shape suggested by DLS. [4][20]| | Zeta Potential Analysis | Surface Charge | Measures the magnitude of the electrostatic charge at the particle surface. A high absolute value (e.g., > |25| mV) generally indicates good colloidal stability due to electrostatic repulsion between particles. [22]| | Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Structure, Drug-Polymer Interaction | Identifies chemical functional groups. By comparing the spectra of the pure drug, pure polymer, and drug-loaded nanoparticles, one can confirm encapsulation and check for any chemical interactions or degradation. [4][21]| | UV-Vis Spectroscopy or HPLC | Drug Loading & Encapsulation Efficiency (EE) | A known quantity of lyophilized nanoparticles is dissolved in a suitable solvent to release the drug. The drug concentration is then measured and used in the formulas below. This is the ultimate measure of synthesis success. |
Calculating Drug Loading and Encapsulation Efficiency:
-
Encapsulation Efficiency (EE %): (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
Drug Loading (DL %): (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
Protocol 3: In Vitro Drug Release Assay
Methodology: Sample and Separate Method. This is the most common and straightforward method for assessing drug release from nanoparticle formulations. [23] Principle: Drug-loaded nanoparticles are incubated in a release medium that simulates physiological conditions. At predetermined time intervals, aliquots of the medium are withdrawn and analyzed for drug concentration, allowing the construction of a cumulative release profile over time.
Materials & Equipment:
-
Purified Drug-Loaded Nanoparticle Suspension
-
Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator Shaker set to 37°C
-
Microcentrifuge Tubes
-
Microcentrifuge
-
Quantification Instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Procedure:
-
Setup:
-
Disperse a known amount of nanoparticles (e.g., 5 mg) in a known volume of release medium (e.g., 5 mL PBS, pH 7.4) in multiple microcentrifuge tubes (one for each time point). [23] * Causality: Using PBS at pH 7.4 and 37°C mimics the conditions of the bloodstream.
-
-
Incubation:
-
Place all tubes in an incubator shaker set to 37°C with gentle agitation.
-
Causality: Agitation prevents the nanoparticles from settling and ensures uniform access to the release medium.
-
-
Sampling:
-
At each predetermined time point (e.g., 1, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Centrifuge the tube at high speed to pellet the nanoparticles.
-
Carefully collect the entire supernatant (the release medium containing the released drug).
-
Causality: This "sample and separate" approach ensures that you are only measuring the drug that has been released from the nanoparticles into the medium. [24]
-
-
Quantification:
-
Measure the concentration of the drug in the collected supernatant using a pre-validated analytical method (e.g., UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to generate the in vitro release profile. The profile often shows an initial "burst release" followed by a slower, sustained release phase. [23]
-
Protocol 4: Overview of Biocompatibility Assessment
Framework: ISO 10993. The biological evaluation of any material intended for medical use must follow the rigorous framework outlined in the International Organization for Standardization (ISO) 10993 series. [25][26][27]This is a risk-management-based approach. [26] Principle: Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. [26]It is not a single property but a collection of tests designed to evaluate the interaction between the material and biological systems.
Initial "Big Three" Tests (as per ISO 10993):
-
Cytotoxicity (ISO 10993-5):
-
Purpose: To assess whether the polymer or its leachable components cause cell death or inhibit cell growth. [28] * Methodology: Extracts of the polymer material are placed in contact with cultured mammalian cells (e.g., L929 fibroblasts). Cell viability is then assessed quantitatively (e.g., via MTT assay) or qualitatively (microscopic observation). [28]This is a fundamental first screen for toxicity.
-
-
Sensitization (ISO 10993-10):
-
Purpose: To assess the potential for the material to induce an allergic or hypersensitivity reaction after repeated or prolonged exposure.
-
Methodology: Historically performed using animal models like the Guinea Pig Maximization Test (GPMT), but in vitro alternatives are gaining acceptance. [29]
-
-
Irritation (ISO 10993-23):
-
Purpose: To evaluate the potential for the material to cause local irritation to skin, eyes, or mucous membranes upon a single, repeated, or continuous contact. [28] * Methodology: The modern standard strongly supports the use of in vitro Reconstructed human Epidermis (RhE) models over traditional animal tests, aligning with ethical principles. [28] Self-Validation: A material that passes these initial tests can be considered for further, more specific evaluations based on its intended use (e.g., hemocompatibility for blood-contacting devices, implantation tests for long-term implants). [29]
-
References
-
Top 5 Biodegradable Polymers for Drug Delivery. (n.d.). Thomasnet. Retrieved from [Link]
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (2023). ACS Omega. Retrieved from [Link]
- Jeon, O., & Park, K. (2009). Biodegradable Polymers for Drug Delivery Systems. In Encyclopedia of Surface and Colloid Science. Taylor and Francis.
-
Targeted polymeric drug delivery systems with stimuli-responsive release capabilities: status and future perspectives. (2023). Expert Opinion on Drug Delivery. Retrieved from [Link]
-
Stimuli-Responsive Polymers For Drug Release In Targeted Therapy. (2023). STM Journals. Retrieved from [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (2022). Pharmaceutics. Retrieved from [Link]
-
Kopeček, J., & Kopečková, P. (2010). Polymer–drug conjugates: Origins, progress to date and future directions. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. (2020). Polymers. Retrieved from [Link]
-
A Review On The Use Of Biopolymers For Drug Delivery. (2024). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis. (2021). Polymers. Retrieved from [Link]
-
Hydrogel-Based Drug Delivery: From Traditional Formulations to Advanced Applications. (2024). Gels. Retrieved from [Link]
-
Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2024). Pharmaceutics. Retrieved from [Link]
-
Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
A Look at Biodegradable Polymers in Drug Delivery. (n.d.). Oakwood Labs. Retrieved from [Link]
-
View of Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Biodegradable Polymers and their Role in Drug Delivery Systems. (2018). Biomedical Research. Retrieved from [Link]
-
Advances in Hydrogel-Based Drug Delivery Systems. (2024). Gels. Retrieved from [Link]
-
Stimuli Responsive Polymers for Enhanced Drug Release Applications. (2010). DSpace@MIT. Retrieved from [Link]
-
Hydrogels and Their Applications in Targeted Drug Delivery. (2019). Journal of Biomedical Nanotechnology. Retrieved from [Link]
-
Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. (2012). Nanomaterials. Retrieved from [Link]
-
A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems. (2022). Pharmaceutics. Retrieved from [Link]
-
Characterisation of polymeric nanoparticles for drug delivery. (2025). Nanoscale. Retrieved from [Link]
-
PLGA nanoparticle protocol. (n.d.). iGEM. Retrieved from [Link]
-
Mahmood, W. (2025). POLYMERS IN MEDICINE FROM DRUG DELIVERY TO BIOMATERIALS. ResearchGate. Retrieved from [Link]
-
Polymer-drug conjugates. (n.d.). Wikipedia. Retrieved from [Link]
-
PLGA nanoparticles synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
A Review on Polymers in Pharmaceutical Drug Delivery Systems. (n.d.). IJSDR. Retrieved from [Link]
-
Polymer Characterization Techniques Explained. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. (n.d.). nanoComposix. Retrieved from [Link]
-
Techniques for Characterisation of Polymeric Nanoparticles: A Review. (2022). Cademix. Retrieved from [Link]
-
Difference between polymeric nanoparticles and Liposomes? (2020). ResearchGate. Retrieved from [Link]
-
Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. (2017). Annual Review of Chemical and Biomolecular Engineering. Retrieved from [Link]
-
Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). MED Institute. Retrieved from [Link]
-
Sagita, E., & Abdulah, R. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. (2015). Lifescience Global. Retrieved from [Link]
-
Analytical techniques used for characterization of polymeric nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Liposomes vs. Nanoparticles: Which is Better? (2025). BOC Sciences. Retrieved from [Link]
-
Polymer-Drug Conjugates Explained. (2025). Curapath. Retrieved from [Link]
-
The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? (2024). Archives of Toxicology. Retrieved from [Link]
-
Saliterman, S. (n.d.). Biocompatibility, FDA and the ISO 10993. Retrieved from [Link]
-
Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. (2021). Pharmaceutics. Retrieved from [Link]
-
Understanding ISO 10993 Biocompatibility: Ensuring Safety in Medical Devices. (2024). Resmart. Retrieved from [Link]
-
ISO 10993-1 and Biocompatibility. (n.d.). Emergo. Retrieved from [Link]
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2022). Pharmaceutics. Retrieved from [Link]
-
A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2017). Molecular Pharmaceutics. Retrieved from [Link]
-
Basic principle and process of sample and separate method for in vitro drug release testing procedure. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. kinampark.com [kinampark.com]
- 7. Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oakwoodlabs.com [oakwoodlabs.com]
- 9. Top 5 Biodegradable Polymers for Drug Delivery [polylactide.com]
- 10. biomedres.us [biomedres.us]
- 11. tandfonline.com [tandfonline.com]
- 12. Stimuli-Responsive Polymers For Drug Release In Targeted Therapy » JoPC [journals.stmjournals.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanocomposix.com [nanocomposix.com]
- 20. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 21. Techniques for Characterisation of Polymeric Nanoparticles: A Review [cademix.org]
- 22. lifescienceglobal.com [lifescienceglobal.com]
- 23. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. medinstitute.com [medinstitute.com]
- 26. resmart.com [resmart.com]
- 27. emergobyul.com [emergobyul.com]
- 28. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. saliterman.umn.edu [saliterman.umn.edu]
Application Notes and Protocols for Surface Grafting of β-Methacryloyloxy-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the methodologies for covalently grafting β-methacryloyloxy-γ-butyrolactone (MBL) onto various substrates. The modification of surfaces with MBL polymers can impart unique properties, including tunable hydrophilicity and the potential for controlled release of bioactive molecules, making it a promising area of research for drug delivery systems, biocompatible coatings, and advanced functional materials. This document details two primary strategies for surface modification: the "grafting from" approach, with a focus on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), and the "grafting to" method, which involves the attachment of pre-synthesized MBL polymers. Each section offers a theoretical framework, step-by-step experimental protocols, and methods for the comprehensive characterization of the resulting polymer brushes. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Introduction: The Potential of β-Methacryloyloxy-γ-butyrolactone in Surface Engineering
β-Methacryloyloxy-γ-butyrolactone (MBL) is a functional monomer that combines the polymerizable methacrylate group with a γ-butyrolactone ring. This unique structure offers several advantages for surface modification. The methacrylate moiety allows for controlled polymerization via various techniques, enabling the formation of well-defined polymer brushes. The pendant γ-butyrolactone ring is susceptible to hydrolysis, which can be exploited for the controlled release of encapsulated molecules or to alter the surface properties in response to environmental stimuli. The resulting poly(MBL) coatings can enhance the biocompatibility of materials and provide a platform for the covalent attachment of therapeutic agents.[1]
The two principal strategies for tethering polymer chains to a surface are "gasting to" and "grafting from".[2]
-
"Grafting to" : This method involves the synthesis of end-functionalized polymers in solution, followed by their attachment to a reactive substrate. While conceptually straightforward, this approach can be limited by steric hindrance, which often results in lower grafting densities.
-
"Grafting from" : In this approach, polymer chains are grown directly from initiator molecules that have been immobilized on the surface. This technique, particularly when employing controlled radical polymerization methods like SI-ATRP, allows for the formation of dense, uniform polymer brushes with precise control over chain length and architecture.
This guide will provide detailed protocols for both approaches, enabling researchers to select the most suitable method for their specific application.
"Grafting From" Approach: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MBL
SI-ATRP is a powerful and versatile technique for growing well-defined polymer brushes from a variety of substrates.[3][4] The process involves three key stages: substrate preparation and initiator immobilization, the polymerization reaction, and characterization of the grafted polymer brushes.
Rationale and Causality
The "grafting from" approach via SI-ATRP is often preferred for achieving high grafting densities. By initiating polymerization directly from the surface, the steric hindrance encountered in the "grafting to" method is largely circumvented. The use of ATRP provides excellent control over the molecular weight and polydispersity of the polymer chains, which is crucial for creating well-defined and reproducible surface modifications. The choice of initiator, catalyst, ligand, solvent, and temperature all play critical roles in the success and control of the polymerization.
Experimental Workflow for SI-ATRP of MBL
Figure 1: Workflow for grafting poly(MBL) from a surface using SI-ATRP.
Detailed Protocol for SI-ATRP of MBL on Silicon Wafers
This protocol is adapted from established procedures for other methacrylate monomers and provides a robust starting point for the surface grafting of MBL.
Materials:
-
Silicon wafers
-
β-Methacryloyloxy-γ-butyrolactone (MBL), stabilized
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene, Anhydrous tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol, Acetone
-
Sulfuric acid (H₂SO₄), 30% Hydrogen peroxide (H₂O₂)
Protocol:
Part 1: Substrate Preparation and Initiator Immobilization
-
Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen. This process cleans the surface and generates hydroxyl (-OH) groups.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
After immersion, rinse the wafers with toluene, followed by ethanol, and finally deionized water to remove excess APTES.
-
Dry the wafers at 110°C for 30 minutes to promote the formation of a stable silane monolayer.
-
-
Immobilization of the ATRP Initiator:
-
In a nitrogen-filled glovebox or Schlenk line, prepare a solution of anhydrous THF containing 2% (v/v) triethylamine.
-
Place the APTES-functionalized wafers in a reaction vessel and cover them with the THF/TEA solution.
-
Slowly add α-bromoisobutyryl bromide (BIBB) to the solution to a final concentration of 2% (v/v). The triethylamine acts as a base to neutralize the HBr byproduct of the reaction.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the wafers sequentially with THF, dichloromethane, and ethanol to remove unreacted reagents and byproducts.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
Part 2: Surface-Initiated ATRP of MBL
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add the desired amount of MBL monomer, the ligand (e.g., 2 equivalents of bpy or 1 equivalent of PMDETA relative to the catalyst), and the solvent (e.g., a mixture of toluene and acetone).
-
The monomer concentration can be varied to control the polymerization rate and the final polymer brush thickness. A typical starting concentration is 1 M.
-
-
Deoxygenation:
-
Subject the polymerization solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
-
Initiation of Polymerization:
-
Under a positive nitrogen pressure, add the copper(I) catalyst (e.g., 1 equivalent relative to the desired number of polymer chains) to the deoxygenated solution. The solution should turn colored, indicating the formation of the catalyst-ligand complex.
-
Place the initiator-functionalized silicon wafers into the reaction flask.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90°C).
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final thickness of the polymer brush.
-
To stop the polymerization, open the flask to the air and dilute the solution with a suitable solvent like THF.
-
Remove the wafers and sonicate them in THF to remove any physisorbed polymer.
-
Part 3: Characterization of Poly(MBL) Brushes
-
Ellipsometry: To measure the thickness of the dry polymer brush.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the poly(MBL) layer.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the surface roughness.
-
Contact Angle Goniometry: To assess the changes in surface wettability after grafting.
| Parameter | Typical Range | Rationale |
| Monomer Concentration | 0.5 - 2 M | Affects polymerization rate and final brush thickness. |
| [Monomer]:[Catalyst]:[Ligand] | 100:1:2 (for bpy) | Controls the polymerization kinetics and minimizes termination reactions. |
| Temperature | 60 - 90 °C | Influences the rate of polymerization and catalyst activity. |
| Reaction Time | 1 - 24 hours | Determines the final molecular weight and thickness of the polymer brush. |
"Grafting To" Approach: Attachment of Pre-Synthesized Poly(MBL)
The "gasting to" approach involves the synthesis of a polymer with a reactive end-group, followed by its covalent attachment to a functionalized surface. This method offers the advantage of being able to fully characterize the polymer before grafting. A promising strategy for this approach is the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and orthogonal to many other functional groups.
Rationale and Causality
The "grafting to" method provides excellent control over the molecular weight and functionality of the polymer being attached to the surface. By synthesizing and characterizing the polymer prior to grafting, the properties of the final surface modification can be more precisely predicted. The use of highly efficient "click" chemistry reactions ensures a high yield of surface attachment under mild conditions.
Experimental Workflow for "Grafting To" of Poly(MBL)
Figure 2: Workflow for the "gasting to" of poly(MBL) onto a surface.
Detailed Protocol for "Grafting To" of Poly(MBL) via "Click" Chemistry
Part 1: Synthesis of Alkyne-Terminated Poly(MBL) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, and can be used to introduce end-group functionality.
Materials:
-
β-Methacryloyloxy-γ-butyrolactone (MBL)
-
An alkyne-functionalized RAFT chain transfer agent (CTA), e.g., 4-cyano-4-(propargyloxycarbonyl)pentanoic acid dithiobenzoate
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
Protocol:
-
In a Schlenk flask, dissolve MBL, the alkyne-functionalized CTA, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the alkyne-terminated poly(MBL) by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the presence of the terminal alkyne group.
Part 2: Surface Functionalization with Azide Groups
-
Follow the procedure for cleaning and silanization of silicon wafers with APTES as described in the SI-ATRP protocol (Part 1, steps 1 and 2).
-
React the amine-functionalized surface with an azide-containing molecule, for example, by reacting with 2-azidoacetic acid N-hydroxysuccinimide ester in a suitable solvent like DMF.
-
Rinse the wafers thoroughly and dry under nitrogen.
Part 3: "Grafting To" via CuAAC "Click" Reaction
-
Prepare a solution of the alkyne-terminated poly(MBL) in a suitable solvent (e.g., DMF).
-
In a separate flask, prepare the catalyst solution by dissolving copper(I) bromide and a ligand such as PMDETA in DMF.
-
Immerse the azide-functionalized silicon wafers in the polymer solution.
-
Add the catalyst solution to initiate the "click" reaction.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Remove the wafers and rinse extensively with the reaction solvent and other good solvents for the polymer (e.g., THF, DCM) to remove any non-covalently bound polymer.
-
Dry the poly(MBL)-grafted wafers under a stream of nitrogen.
-
Characterize the surface using the techniques described in the SI-ATRP section.
Hydrolytic Stability and Degradation of Poly(MBL) Brushes
The presence of two ester linkages in each repeating unit of poly(MBL) — one in the pendant lactone ring and one connecting the lactone to the methacrylate backbone — makes the polymer susceptible to hydrolysis. This can be both a desirable property for applications like drug delivery and a potential limitation affecting the long-term stability of the coating. The rate of hydrolysis is expected to be dependent on pH, temperature, and the local environment.
-
Under neutral and acidic conditions: The hydrolysis of the ester bonds is generally slow.
-
Under basic conditions: The hydrolysis is significantly accelerated.[5]
The degradation of similar polyesters, such as poly(ε-caprolactone) (PCL), proceeds via cleavage of the ester bonds, leading to the formation of carboxylic acid and alcohol groups. This process can lead to a decrease in the molecular weight of the polymer chains and eventually mass loss from the surface. The introduction of pendant functional groups can influence the degradation rate. For poly(MBL), the hydrolysis of the lactone ring would generate a carboxylic acid and a primary alcohol, increasing the hydrophilicity of the polymer brush.
Applications in Drug Development
The unique properties of poly(MBL)-grafted surfaces make them attractive for various applications in drug development:
-
Controlled Drug Delivery: The hydrolytic degradation of the poly(MBL) matrix can be utilized for the sustained release of physically entrapped or covalently bound drugs.
-
Biocompatible Coatings: The hydrophilic nature of the hydrolyzed poly(MBL) can improve the biocompatibility of implantable devices by reducing protein adsorption and cell adhesion.
-
Functionalizable Platforms: The hydroxyl and carboxyl groups generated upon hydrolysis provide reactive sites for the subsequent immobilization of biomolecules, such as peptides, proteins, or targeting ligands.
Conclusion
The surface grafting of β-methacryloyloxy-γ-butyrolactone offers a versatile platform for the creation of functional surfaces with tunable properties. Both the "grafting from" approach using SI-ATRP and the "grafting to" method provide robust strategies for creating well-defined poly(MBL) brushes. The choice of method will depend on the desired grafting density, control over polymer architecture, and the specific application. A thorough understanding of the reaction parameters and the hydrolytic stability of the resulting polymer brushes is crucial for the successful design and implementation of these advanced materials in drug development and biomedical applications.
References
-
Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. (2023). MDPI. Retrieved from [Link]
-
Controlled degradation of polycaprolactone-based micropillar arrays. (n.d.). PMC. Retrieved from [Link]
-
Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). (n.d.). NIH. Retrieved from [Link]
-
Universal Platform for Surface Modification Employing Grafted Polymer Layers. (n.d.). Retrieved from [Link]
-
Poly(N-isopropylacrylamide) brushes with three different grafting densities were synthesized via surface-initiated atom-transfer radical polymerization on glass or on silicon substrates. (n.d.). Sci-Hub. Retrieved from [Link]
-
Bioactive zwitterionic polymer brushes grafted from silicon wafers via SI-ATRP for enhancement of antifouling properties and endothelial cell selectivity. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Surface Modification of Polymers for Medical Applications. (1994). PubMed. Retrieved from [Link]
Sources
- 1. RAFT solution polymerisation of bio-based γ-methyl-α-methylene-γ-butyrolactone monomer in DMSO and Cyrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlled degradation of polycaprolactone-based micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Low-Shrinkage Dental Resins with (2-oxooxolan-3-yl) 2-methylprop-2-enoate
Introduction: The Enduring Challenge of Polymerization Shrinkage in Restorative Dentistry
Resin-based composites have become the cornerstone of modern aesthetic restorative dentistry, offering a desirable alternative to traditional amalgam fillings.[1] Their widespread adoption is primarily due to their tooth-like appearance and ability to bond to tooth structure.[2] However, a significant drawback that has challenged researchers and clinicians for decades is polymerization shrinkage.[3] This phenomenon, inherent to the free-radical polymerization of methacrylate monomers, results in a volumetric contraction as van der Waals forces between monomer molecules are replaced by shorter, stronger covalent bonds.[4]
This shrinkage can range from less than 1% to as high as 6% by volume and generates stress at the interface between the restoration and the tooth.[4] The clinical consequences of this stress are significant, potentially leading to a cascade of problems including marginal leakage, microcracking of the tooth or restorative material, postoperative sensitivity, and secondary caries, ultimately compromising the longevity of the restoration.[5]
Conventional dental resins are typically composed of high molecular weight monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) to reduce shrinkage, but its high viscosity necessitates the use of low-viscosity diluent monomers such as triethylene glycol dimethacrylate (TEGDMA).[6][7] While this combination improves handling characteristics, the presence of smaller monomers can contribute to higher polymerization shrinkage. Therefore, the development of novel monomer systems that inherently reduce shrinkage while maintaining or improving other critical properties remains a primary objective in dental materials science.
This application note details the formulation and characterization of dental resins incorporating (2-oxooxolan-3-yl) 2-methylprop-2-enoate, a lactone-containing methacrylate monomer. This innovative monomer offers a promising solution to mitigate polymerization shrinkage through a unique ring-opening mechanism that can partially compensate for the volume contraction during polymerization.
The Promise of this compound: A Mechanistic Overview
This compound, also known as α-methacryloxy-γ-butyrolactone, possesses a key structural feature: a γ-butyrolactone ring.[8][9] The presence of this lactone ring allows for a radical ring-opening polymerization pathway to occur concurrently with the conventional chain-growth polymerization of the methacrylate group.
While the primary polymerization mechanism still involves the conversion of double bonds, the opening of the lactone ring can lead to an expansion in volume, thereby counteracting the shrinkage associated with the formation of the polymer network. This dual polymerization mechanism provides a novel strategy for the formulation of low-shrinkage dental composites.
Experimental Protocols
Part 1: Synthesis of this compound
A common synthetic route to this compound involves the reaction of glycidyl methacrylate with carbon dioxide.[10] A more recent and sustainable approach utilizes levoglucosenone, a bio-based compound derived from cellulose, as a starting material. This chemo-enzymatic pathway involves a lipase-mediated Baeyer-Villiger oxidation, followed by several key steps to yield the desired chiral epoxide precursors for the final product.[11]
Part 2: Formulation of Experimental Dental Resin Composites
This protocol outlines the preparation of a series of experimental dental resin composites with varying concentrations of this compound. A control formulation without the experimental monomer is also prepared for comparison.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Camphorquinone (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (co-initiator)
-
Silanized barium glass filler (average particle size 0.7 µm)
Equipment:
-
Analytical balance
-
Dual asymmetric centrifugal mixer
-
Light-curing unit (output > 600 mW/cm²)
-
Molds for specimen preparation (Teflon or stainless steel)
Protocol:
-
Resin Matrix Preparation:
-
Prepare the resin matrices by mixing Bis-GMA and TEGDMA in a 60:40 weight ratio.
-
To this base resin, add this compound at concentrations of 0 wt% (control), 10 wt%, 20 wt%, and 30 wt%.
-
Incorporate the photoinitiator system, consisting of camphorquinone (0.5 wt%) and ethyl 4-(dimethylamino)benzoate (0.5 wt%), into each resin formulation.
-
Thoroughly mix the components in a dark, sealed container using a magnetic stirrer until a homogenous solution is obtained.
-
-
Composite Paste Formulation:
-
Gradually add the silanized barium glass filler to each resin matrix to achieve a final filler loading of 70 wt%.
-
Mix the filler and resin using a dual asymmetric centrifugal mixer for 2 minutes at 2000 rpm to ensure a uniform and void-free paste.
-
Store the prepared composite pastes in opaque syringes to prevent premature polymerization.
-
Part 3: Characterization of Formulated Dental Composites
A comprehensive evaluation of the physical, mechanical, and biological properties of the formulated composites is essential to determine the efficacy of incorporating this compound.
Method: The bonded-disk method is a reliable technique for measuring polymerization shrinkage stress.
Protocol:
-
Prepare disk-shaped specimens (10 mm diameter, 2 mm thickness) of each composite formulation.
-
Bond the specimen to a rigid base and a movable cantilever beam.
-
Photo-cure the specimen for 40 seconds using a light-curing unit.
-
The deflection of the cantilever beam, caused by the shrinkage of the composite, is measured and used to calculate the polymerization shrinkage stress.
The mechanical integrity of a dental composite is critical for its clinical success. Key properties to evaluate include flexural strength, flexural modulus, and Vickers hardness.
Flexural Strength and Flexural Modulus:
Protocol:
-
Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) of each composite formulation according to ISO 4049 standards.[12]
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.
-
Calculate the flexural strength and flexural modulus from the resulting stress-strain curve.
Vickers Hardness:
Protocol:
-
Prepare disk-shaped specimens (10 mm diameter, 2 mm thickness).
-
Photo-cure the top surface for 40 seconds.
-
Measure the Vickers hardness on the top and bottom surfaces of the specimens using a microhardness tester with a 300g load and a 15-second dwell time.
-
A bottom-to-top hardness ratio of at least 0.8 is generally considered acceptable, indicating adequate depth of cure.[13]
The biocompatibility of dental materials is paramount to ensure they do not elicit adverse biological responses.[7][14] In vitro cytotoxicity assays are commonly used as an initial screening tool.
MTT Assay:
Protocol:
-
Prepare eluates of the cured composite specimens by immersing them in a cell culture medium for 24 hours.
-
Culture human gingival fibroblasts or other suitable cell lines (e.g., L-929 mouse fibroblasts) in a 96-well plate.[7]
-
Expose the cells to different concentrations of the composite eluates for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Data Presentation
| Formulation | This compound (wt%) | Polymerization Shrinkage Stress (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (VHN) |
| Control | 0 | Expected High | Baseline | Baseline | Baseline |
| EXP-10 | 10 | Expected Reduced | To be determined | To be determined | To be determined |
| EXP-20 | 20 | Expected Further Reduced | To be determined | To be determined | To be determined |
| EXP-30 | 30 | Expected Lowest | To be determined | To be determined | To be determined |
Table 1: Expected trends in the properties of dental composites formulated with this compound.
Visualizations
Caption: Experimental workflow for formulation and characterization.
Caption: Dual polymerization mechanism for shrinkage reduction.
Conclusion and Future Perspectives
The incorporation of this compound into dental resin formulations presents a viable and promising strategy to address the persistent challenge of polymerization shrinkage. The unique ring-opening polymerization of the lactone moiety offers a mechanism to compensate for the volumetric contraction that occurs during the polymerization of conventional methacrylate monomers. The detailed protocols provided in this application note offer a robust framework for researchers and drug development professionals to formulate and characterize novel low-shrinkage dental composites.
Future research should focus on optimizing the concentration of this compound to achieve the best balance of reduced shrinkage and desirable mechanical properties. Furthermore, long-term studies are needed to evaluate the hydrolytic stability and in-vivo performance of these innovative dental materials. The continued development of such advanced monomer systems will undoubtedly contribute to the creation of more durable and reliable dental restorations.
References
-
Journal of Operative Dentistry & Endodontics. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites. Available at: [Link]
-
Polymerization shrinkage of resin-based composites. Available at: [Link]
-
AdDent, Inc. Managing Polymerization Shrinkage in Dental Composites: Key Strategies for Optimal Results. Published January 13, 2025. Available at: [Link]
-
ACS Biomaterials Science & Engineering. A Review of Dental Composites: Methods of Characterizations. Published June 4, 2020. Available at: [Link]
-
Chemical Characterization and Physical Properties of Dental Restorative Composite Resin with a Novel Multifunctional Cross-linking Comonomer. Available at: [Link]
-
Surface Characterisation of Dental Resin Composites Related to Conditioning and Finishing. Published December 3, 2021. Available at: [Link]
-
ResearchGate. Polymerization shrinkage of dental composite resins. Published August 7, 2025. Available at: [Link]
-
Fabrication and characterization of composite dental material using X-ray radiography. Published August 6, 2025. Available at: [Link]
-
AIP Publishing. Synthesis and Characterization of Dental Composites. Available at: [Link]
-
NIH. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin. Available at: [Link]
-
Preparation of dental resin matrix and experimental composites, and also study protocol. Available at: [Link]
-
MDPI. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. Available at: [Link]
- Google Patents. WO2017219742A1 - Method for preparing dental composite resin material, and product...
-
NIH. Resin based restorative dental materials: characteristics and future perspectives. Published October 21, 2019. Available at: [Link]
-
Synthesis, antibacterial activity, and biocompatibility of new antibacterial dental monomers. Available at: [Link]
-
Scribd. Resin Protocol. Available at: [Link]
-
MOLBASE. 2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate. Available at: [Link]
-
NIH. Influence of artificial aging: mechanical and physicochemical properties of dental composites under static and dynamic compression. Available at: [Link]
-
NIH. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. Available at: [Link]
-
LookChem. 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester. Available at: [Link]
-
NIH. Biocompatibility of Resin-based Dental Materials. Available at: [Link]
-
MDPI. A Comparative Study of the Mechanical Properties of Selected Dental Composites with a Dual-Curing System with Light-Curing Composites. Available at: [Link]
-
PubMed. Biocompatibility of universal dental adhesives: An in vitro study. Published March 2025. Available at: [Link]
-
ResearchGate. Biocompatibility and Functionality of Dental Restorative Materials. Available at: [Link]
-
MDPI. Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions. Published January 15, 2024. Available at: [Link]
-
ResearchGate. Synthesis of (2-oxo-1,3-dioxolan-4-yl)methyl 3-(alkylamino)propanoate (...). Available at: [Link]
-
Semantic Scholar. Investigation of mechanical properties of modern dental composites after artificial aging for one year. Available at: [Link]
-
NIH. alpha-Methylbutyrolactone. Available at: [Link]
-
ResearchGate. Surface and Mechanical Properties of Different Dental Composites. Published July 20, 2016. Available at: [Link]
-
Wikipedia. γ-Butyrolactone. Available at: [Link]
-
Gokemi. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. Published October 1, 2025. Available at: [Link]
-
ResearchGate. Analysis of resin-based dental materials composition depending on their clinical applications. Published March 19, 2024. Available at: [Link]
-
MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Available at: [Link]
-
NIH. Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. Available at: [Link]
-
Gokemi. Gamma Butyrolacton (GBL). Available at: [Link]
-
MDPI. Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. Available at: [Link]
-
ResearchGate. (PDF) Methacrylates in dental restorative materials. Published August 5, 2025. Available at: [Link]
-
PubMed. Methacrylates in dental restorative materials. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 5. addent.com [addent.com]
- 6. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 9. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester|lookchem [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for UV-Curable Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is structured to provide not only the procedural steps but also the underlying scientific rationale for formulating, applying, and testing UV-curable systems. Our focus is on empowering researchers to make informed decisions, troubleshoot effectively, and innovate within their specific applications, from industrial coatings to advanced medical devices.
Introduction to UV-Curing Technology: An Overview
Ultraviolet (UV) curing is a photopolymerization process that uses UV light energy to instantly transform a liquid formulation into a solid, crosslinked polymer network.[1][2] This technology has become indispensable across numerous sectors due to its distinct advantages over traditional thermal or solvent-based curing methods.
Core Advantages:
-
Speed: Curing occurs in seconds, dramatically increasing production throughput.[3]
-
Low Temperature: The process is ideal for heat-sensitive substrates like plastics and biological materials.[1]
-
Solvent-Free Formulations: Most UV-curable systems are 100% solids, eliminating the release of volatile organic compounds (VOCs).[1][3]
-
On-Demand Curing: The polymerization reaction starts only when the material is exposed to UV light, offering excellent process control.[3]
These attributes make UV-curing highly suitable for high-precision applications, including the manufacturing of medical devices, electronics, and high-performance coatings.[4][5]
The Chemistry of UV-Curable Formulations
A successful UV-curable system is a carefully balanced formulation of several key components. Understanding the role of each is critical to achieving the desired final properties.[1][6]
-
Oligomers: These are the backbone of the formulation, providing the primary characteristics of the cured material, such as flexibility, hardness, and chemical resistance.[6][7] Common oligomer chemistries include:
-
Urethane Acrylates: Known for their excellent flexibility, toughness, and abrasion resistance.
-
Epoxy Acrylates: Offer high hardness, chemical resistance, and fast cure speeds.[6]
-
Polyester Acrylates: Provide a good balance of properties and are often used to improve adhesion.
-
Polyether Acrylates: Used for their low viscosity and flexibility.
-
-
Monomers: These are low-viscosity liquids that act as reactive diluents, controlling the viscosity of the formulation for application purposes.[1][6] They also crosslink with the oligomers, influencing the final properties of the polymer network, such as hardness and cure speed.[6]
-
Photoinitiators: These compounds are the catalysts of the UV-curing process.[8][9] When exposed to UV light of a specific wavelength, they absorb the energy and fragment into reactive species—either free radicals or cations—which initiate the polymerization chain reaction.[2][8][10] The choice of photoinitiator is critical and must be matched to the spectral output of the UV lamp.[11]
-
Additives: This category includes a wide range of materials used in small quantities to fine-tune specific properties. Examples include stabilizers for shelf-life, adhesion promoters for difficult substrates, pigments for color, and fillers to modify mechanical properties.[6]
Data Presentation: Typical Properties of Acrylate Oligomers
| Oligomer Type | Hardness | Flexibility | Chemical Resistance | Adhesion | Viscosity |
| Epoxy Acrylate | Excellent | Fair | Excellent | Good | High |
| Urethane Acrylate | Good | Excellent | Good | Excellent | Medium-High |
| Polyester Acrylate | Good | Good | Good | Excellent | Medium |
| Polyether Acrylate | Fair | Excellent | Fair | Fair | Low |
The UV-Curing Process: Mechanism of Photopolymerization
The conversion from liquid to solid occurs via a rapid chain reaction.[8] For the most common acrylate-based systems, this follows a free-radical polymerization mechanism.[1][12]
Step 1: Initiation Upon exposure to UV light, the photoinitiator (PI) absorbs a photon and cleaves, generating highly reactive free radicals (R•).[1][8]
Step 2: Propagation The free radical attacks the carbon-carbon double bond (C=C) of an acrylate monomer or oligomer, adding to it and creating a new, larger radical. This new radical then reacts with another monomer, and the process repeats, rapidly building a long polymer chain.
Step 3: Termination The chain reaction stops when two radicals combine or are quenched by inhibitors, such as oxygen. The result is a highly crosslinked, three-dimensional polymer network.
Oxygen inhibition is a common issue where oxygen in the atmosphere quenches the free radicals at the surface, leading to a tacky or under-cured surface layer.[11] This can be mitigated by using higher intensity UV lamps, nitrogen inerting, or formulating with specific additives.[11]
Visualization: Free-Radical Photopolymerization Workflow
Caption: Mechanism of free-radical photopolymerization.
Experimental Protocols
Protocol 1: Formulation of a Model UV-Curable Adhesive
This protocol describes the formulation of a general-purpose, flexible UV-curable adhesive.
Objective: To create a 100g batch of a UV-curable adhesive with good adhesion to polycarbonate.
Materials & Equipment:
-
Aliphatic Urethane Acrylate Oligomer (e.g., CN966)
-
Isobornyl Acrylate (IBOA) Monomer
-
Photoinitiator (e.g., TPO for LED curing, Irgacure 184 for broad-spectrum lamps)[10]
-
Adhesion Promoter (e.g., Acrylated Phosphate Ester)
-
High-shear mixer or magnetic stirrer
-
Black, opaque container for storage
-
Analytical balance
-
Safety glasses, gloves, and lab coat
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in an area with subdued lighting to prevent premature curing.
-
Weighing Components: In the black container, weigh the components according to the table below. It is crucial to add the components in order, starting with the highest viscosity component (oligomer).
| Component | Function | Weight (g) |
| Urethane Acrylate Oligomer | Backbone (Flexibility, Toughness) | 60.0 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent (Hardness, Adhesion) | 35.0 |
| Adhesion Promoter | Enhances bond to substrate | 1.0 |
| Photoinitiator | Initiates Curing | 4.0 |
| Total | 100.0 |
-
Mixing:
-
Begin mixing the oligomer at a moderate speed.
-
Slowly add the IBOA monomer to the vortex. The viscosity will decrease significantly.
-
Once the mixture is homogenous, add the adhesion promoter and mix for 10 minutes.
-
Add the photoinitiator last. Mix until it is completely dissolved. This may take 20-30 minutes. Ensure no solid particles remain.
-
-
Degassing (Optional but Recommended): Place the container in a vacuum chamber or centrifuge to remove any entrapped air bubbles, which can cause defects in the bond line.
-
Storage: Seal the container tightly and store it in a cool, dark place away from any UV light sources.
Protocol 2: Application, Curing, and Performance Evaluation
Objective: To apply the formulated adhesive, cure it, and test its basic performance.
Materials & Equipment:
-
Formulated UV adhesive
-
Substrates (e.g., 25x75 mm polycarbonate slides)
-
Isopropyl alcohol (IPA)
-
Lint-free wipes
-
Dispensing system (e.g., syringe or automated dispenser)
-
UV Curing System (e.g., 365 nm LED spot cure or broad-spectrum mercury lamp)[13]
-
UV Radiometer
-
Tensile tester for lap shear testing
-
Cross-hatch adhesion tester
Procedure:
-
Substrate Preparation: Thoroughly clean the polycarbonate slides with IPA and a lint-free wipe to remove any contaminants. A clean surface is paramount for good adhesion.
-
Application: Dispense a small bead of the adhesive onto one end of a slide. Place a second slide on top, creating a 25x12.5 mm overlap area. Apply gentle pressure to create a thin, uniform bond line.
-
Curing:
-
Measure the intensity of your UV lamp at the bond line using a radiometer. A typical intensity is 100-1000 mW/cm².[14]
-
Expose the overlap area to the UV light. The required time depends on the intensity; a common starting point is 10-30 seconds.[14] The total energy (dose) delivered is critical for a full cure.
-
The adhesive should solidify instantly upon exposure.[3]
-
-
Performance Evaluation:
-
Visual Inspection: Check for any uncured areas, bubbles, or defects. Many industrial adhesives contain a fluorescent tracer visible under a black light to verify application.[5]
-
Tack Test: Immediately after curing, gently touch the edge of the cured adhesive. It should be hard and tack-free. A sticky surface indicates incomplete surface cure, often due to oxygen inhibition.[11]
-
Adhesion (ASTM D3359): For coated surfaces, use a cross-hatch cutter to scribe a lattice through the coating. Apply and then rapidly remove a specified pressure-sensitive tape. The amount of coating removed is used to rate the adhesion.
-
Lap Shear Strength (ASTM D1002): Allow the bonded samples to condition for 24 hours. Mount the sample in a tensile tester and pull it apart at a constant rate. Record the maximum force required to break the bond. This provides a quantitative measure of the adhesive's strength.
-
Visualization: Application & Testing Workflow
Caption: Workflow from formulation to performance testing.
Troubleshooting Common UV-Curing Issues
Even with a well-designed protocol, issues can arise. A systematic approach is key to identifying the root cause.[15]
| Issue | Possible Causes | Recommended Solutions |
| Incomplete Cure / Tacky Surface | - Insufficient UV intensity or exposure time.[13]- Incorrect UV wavelength for the photoinitiator.[11][13]- Oxygen inhibition at the surface.[11]- Adhesive layer is too thick.[13] | - Increase UV dose (higher intensity or longer time).- Verify lamp output matches photoinitiator absorption spectrum.- Use a higher intensity lamp or nitrogen purge.- Apply a thinner bond line. |
| Poor Adhesion | - Contaminated substrate surface.- Unsuitable adhesive formulation for the substrate.- Incomplete "through-cure" at the bond interface. | - Improve substrate cleaning procedure.- Add an adhesion promoter to the formulation.- Increase UV dose to ensure full penetration and cure. |
| Brittle or Cracked Adhesive | - Excessive UV exposure (over-curing).- Formulation is too rigid (high crosslink density). | - Reduce UV exposure time or intensity.[13]- Reformulate with more flexible oligomers or monomers. |
| Bubbles in Bond Line | - Air entrapped during mixing or dispensing.- Outgassing from the substrate during cure. | - Degas the adhesive before use.- Optimize dispensing process to be bubble-free.- Pre-dry substrates if they absorb moisture. |
Advanced Applications in Drug Development and Medical Devices
The precision, speed, and clean nature of UV curing have made it a vital technology in the medical field.[4][16]
-
Medical Device Assembly: UV adhesives are used extensively for bonding components in catheters, syringes, and respiratory masks.[3][5] Formulations must often meet biocompatibility standards like USP Class VI or ISO 10993.[5]
-
Hydrophilic Coatings: UV curing is used to apply lubricious coatings to devices like catheters, enhancing patient comfort and safety.[17]
-
Prosthetics and Implants: Combined with 3D printing, UV-curable materials allow for the rapid creation of custom-fit, biocompatible prosthetics.[18]
-
Drug Delivery: Research is ongoing into using UV-curable hydrogels for controlled drug release applications.
References
- Time in Brunswick County, US. (n.d.). Google.
- Common Troubleshooting Solutions in UV Ink Curing. (n.d.). IUV-Advancing UV LED Curing System.
- How Does UV Curing Work? The Chemical Reactions Behind It. (n.d.). Miltec UV.
- UV curing. (n.d.). Wikipedia.
- Unique photoinitiator combinations for UV curing composites. (n.d.). IGM Resins.
- Troubleshooting Common UV Adhesive Curing Issues. (n.d.). Permabond.
- The Role of Photoinitiators in UV Curing. (2025, January 6). Guangdong Lencolo New Material Co., LTD.
- The best photoinitiators for UV curing. (2025, January 8). Comindex.
- Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. (2024, April 3). Integration Technology.
- How Do Photoinitiators for UV Curing Work. (2023, May 25). Jinan Qinmu Fine Chemical Co., Ltd.
- Top 10 Fluorescent UV Testing Standards You Should Know. (2021, November 29). Atlas-Mts.
- Common Issues with Your UV Lamp and How to Troubleshoot Them. (n.d.). Victory Lighting.
- Photoinitiators. (n.d.). Bodo Möller Chemie GmbH.
- ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. (n.d.). Micom Laboratories.
- What Causes Incomplete Cure in UV Coatings (And How to Fix It). (2025, December 21). UVET.
- Comprehensive Analysis of UV Adhesive Applications for Touch Screens: Processes, Key Points, and Problem Solving. (2025, August 19). Uninwell.
- ASTM Standards & their Significance for UV Weathering Test. (2025, July 23). Presto Enviro.
- UV curing science. (2020, May 27). GEW UV.
- Complete Guide to ISO and ASTM Standards for UV Weathering Testing. (2025, June 7). Pacorr.
- D4587 Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings. (2023, June 14). ASTM.
- UV Curing for Medical Devices: Role of PEG, PVP, Chitosan. (2025, March 26). Hydromer, Inc.
- Advances in UV Curing for Medical Applications. (n.d.). MicroCoat Technologies.
- Webinar: UV Curing Advancements for Medical Device Manufacturing. (n.d.). PVA.net.
- UV Bonding Adhesive: An Industrial Guide. (2026, January 13). INCURE INC.
- Durability and Performance Testing of UV Adhesives: Case Studies on Strength and Reliability. (n.d.). Incure Inc.
- The Chemistry of Behind the UV-Curable Nail Polishes. (2025, April 25). PMC - NIH.
- How to Formulate UV-curing Liquid Pressure Sensitive Adhesives? (2024, November 29). SpecialChem.
- UV - Radiation Curing Chemistry. (2025, June 2). Scribd.
- The Impact of Formulation and Coating Method on UV Adhesives. (2025, November 11). Toagosei America.
- A Guide to UV Adhesive Curing: Methods and Techniques. (n.d.). Kohesi Bond.
- Revolutionizing Healthcare with UV Light Curing Systems: Surgical Tools and Prosthetics. (2023, May 2). American Ultraviolet.
- UV LED Curing for Insertable Medical Devices. (2024, March 22). Excelitas.
- UV-curable release coating and adhesive formulations containing vinylethers. (n.d.). INIS-IAEA.
- How To Formulate UV. (n.d.). Scribd.
- Using UV Adhesives to Optimize the Bonding Process. (2003, May). MDDI.
Sources
- 1. UV curing - Wikipedia [en.wikipedia.org]
- 2. UV curing science [gewuv.com]
- 3. m-coat.com [m-coat.com]
- 4. hydromer.com [hydromer.com]
- 5. UV Bonding Adhesive: An Industrial Guide - INCURE INC. [incurelab.com]
- 6. specialchem.com [specialchem.com]
- 7. toagoseiamerica.com [toagoseiamerica.com]
- 8. en.uvlight-uv.com [en.uvlight-uv.com]
- 9. bm-chemie.com [bm-chemie.com]
- 10. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 11. uvndt.com [uvndt.com]
- 12. IGM RESINS : Unique photoinitiator combinations for UV curing composites [igmresins.com]
- 13. padhesive.com [padhesive.com]
- 14. uvcureadhesive.com [uvcureadhesive.com]
- 15. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
- 16. pva.net [pva.net]
- 17. excelitas.com [excelitas.com]
- 18. uvitron.com [uvitron.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-oxooxolan-3-yl) 2-methylprop-2-enoate
Welcome to the technical support center for the purification of (2-oxooxolan-3-yl) 2-methylprop-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this bifunctional monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in scientific principles and practical, field-proven experience to ensure you can achieve the desired purity and yield for your critical applications.
Understanding the Molecule: Key Purification Challenges
This compound is a unique molecule that combines a methacrylate ester with a γ-butyrolactone ring. This bifunctional nature presents a distinct set of purification challenges that must be carefully managed.
-
Thermal Instability : The methacrylate group is highly susceptible to radical polymerization at elevated temperatures. This can lead to significant product loss and contamination with oligomers or polymers, making purification by distillation particularly challenging.
-
Hydrolytic Instability : Both the ester linkage and the lactone ring are prone to hydrolysis, especially in the presence of acidic or basic conditions and water. The lactone, in particular, can undergo ring-opening.
-
Reactive α,β-Unsaturated System : The α-methylene group on the lactone and the methacrylate double bond are Michael acceptors, making the molecule susceptible to nucleophilic attack.
-
Structurally Similar Impurities : Synthesis of this compound, often via transesterification of a methacrylate ester with α-hydroxy-γ-butyrolactone, can result in a crude product containing unreacted starting materials and side-products that have similar polarities and boiling points to the desired compound.
This guide will provide strategies to mitigate these challenges and achieve high purity.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Problem 1: My product is polymerizing during purification, especially during solvent removal or distillation.
Cause: The methacrylate functionality is prone to thermal and radical-initiated polymerization. High temperatures during distillation or prolonged exposure to air can initiate this process.
Solution:
-
Always Use an Inhibitor: The addition of a radical inhibitor is crucial. Common choices include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT). The choice and concentration of the inhibitor should be optimized for your specific purification method and downstream application. For instance, hydroquinone is often used to prevent premature polymerization of methacrylate monomers[1].
-
Low-Temperature Purification Techniques:
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and reduce thermal stress on the molecule. Ensure the distillation apparatus is clean and free of any potential radical initiators.
-
Column Chromatography: This is often the preferred method for purifying thermally sensitive compounds. Use a silica gel column with a carefully selected solvent system.
-
-
Oxygen Control: While counterintuitive for some radical processes, a small amount of oxygen is often required for common inhibitors like HQ and MEHQ to be effective. However, an inert atmosphere (e.g., nitrogen or argon) is generally recommended during handling and storage to prevent unwanted side reactions.
Experimental Protocol: Inhibitor Addition and Solvent Removal
-
Inhibitor Addition: To your crude product, add an appropriate inhibitor (e.g., MEHQ to a final concentration of 100-200 ppm).
-
Solvent Removal: Use a rotary evaporator with the water bath temperature kept as low as possible (ideally below 40°C). Do not evaporate to complete dryness, as this can concentrate any non-volatile initiators.
-
Storage: Store the purified product at a low temperature (2-8°C) in the presence of an inhibitor and under an inert atmosphere.
Problem 2: My yield is low after purification, and I suspect hydrolysis of the ester or lactone.
Cause: The ester and lactone functional groups are sensitive to both acidic and basic conditions, leading to hydrolysis. This can occur during aqueous work-ups or on silica gel chromatography if the silica is too acidic.
Solution:
-
Neutralize the Reaction Mixture: Before any aqueous work-up, ensure the reaction mixture is neutralized to a pH of approximately 7. Use a mild base like sodium bicarbonate for acidic reaction mixtures.
-
Use Deactivated Silica Gel: Standard silica gel can be acidic. To prevent hydrolysis on the column, use deactivated or neutral silica gel. You can prepare this by slurrying the silica gel in the mobile phase containing a small amount of a neutralising agent like triethylamine (0.1-1% v/v), followed by solvent evaporation.
-
Avoid Protic Solvents where Possible: In some cases, prolonged exposure to protic solvents like methanol or ethanol can contribute to transesterification or hydrolysis, especially if residual catalysts are present.
Workflow for Minimizing Hydrolysis
Caption: Workflow to minimize hydrolysis during purification.
Problem 3: My purified product shows multiple spots on TLC, even after column chromatography.
Cause: This could be due to several factors: co-elution of structurally similar impurities, on-column degradation, or isomerization.
Solution:
-
Optimize Your Chromatography:
-
Solvent System: Experiment with different solvent systems to improve the separation. A gradient elution may be necessary to resolve impurities with close Rf values. A common starting point for methacrylate esters is a hexane/ethyl acetate gradient.
-
Column Dimensions: Use a longer column with a smaller diameter for better resolution.
-
-
Analyze for Isomers: Depending on the synthesis route, isomers may be present. Analytical techniques like NMR and GC-MS can help identify these.
-
Check for On-Column Degradation: To check if your compound is degrading on the column, collect small fractions and analyze them immediately by TLC. If you see new spots appearing in later fractions that were not present in the initial crude material, on-column degradation is likely occurring. Using deactivated silica as mentioned above can help.
Table 1: Common Impurities and Their Potential Origin
| Impurity | Potential Origin | Recommended Removal Method |
| α-hydroxy-γ-butyrolactone | Unreacted starting material | Column Chromatography |
| Methacrylate Donor (e.g., Methyl Methacrylate) | Unreacted starting material | Vacuum Distillation (if thermally stable) or Column Chromatography |
| Methanol | Byproduct of transesterification | Aqueous wash, followed by drying and solvent removal |
| Polymer/Oligomer | Premature polymerization | Precipitation from a non-solvent, or filtration if insoluble |
| Ring-opened Product | Hydrolysis of the lactone | Careful pH control during work-up; Column Chromatography |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
For larger quantities, vacuum distillation is often more practical than chromatography. However, this must be approached with extreme caution due to the thermal sensitivity of the methacrylate group. A continuous distillation process with short residence times in the heated zone is ideal. Industrial purification of similar compounds like methyl methacrylate often involves a series of distillation columns to remove light and heavy impurities[2]. For laboratory scale-up, a short-path distillation apparatus is recommended. Always ensure an inhibitor is present in the distillation pot.
Q2: Can I use recrystallization to purify this compound?
This compound is a liquid at room temperature, so recrystallization is not a suitable primary purification method. However, if you are dealing with solid impurities, it may be possible to dissolve the compound in a minimal amount of a solvent in which the impurity is insoluble, followed by filtration.
Q3: How can I confirm the purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and separating non-volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (ester carbonyl, lactone carbonyl, C=C double bond).
Q4: What are the ideal storage conditions for the purified product?
Store the purified this compound at 2-8°C in an amber glass bottle to protect it from light. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon). Ensure that an inhibitor (like MEHQ) is present in the final product for long-term stability.
Logical Troubleshooting Pathway
Caption: A logical troubleshooting pathway for purification challenges.
References
- Google Patents. (n.d.). Unit and process for purification of crude methyl methacrylate.
-
Taylor & Francis Online. (2020). Methyl methacrylate – Knowledge and References. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 5-Oxotetrahydrofuran-3-yl Methacrylate
Welcome to the technical support center for the synthesis of 5-Oxotetrahydrofuran-3-yl Methacrylate (CAS 130224-95-2)[1][2]. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable monomer. We will explore the underlying chemical principles, troubleshoot common experimental challenges, and provide field-proven protocols to streamline your synthesis efforts.
Section 1: Understanding the Reaction - The Scientific Foundation
The synthesis of 5-oxotetrahydrofuran-3-yl methacrylate is fundamentally an esterification reaction. The goal is to form a methacrylate ester on the secondary alcohol of α-hydroxy-γ-butyrolactone. The most common and effective methods involve the acylation of the alcohol with either methacrylic anhydride or methacryloyl chloride.
The choice of acylating agent is a critical first step that dictates the required catalyst, reaction byproducts, and overall reaction conditions. Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the lactone attacks the electrophilic carbonyl carbon of the acylating agent.
Caption: General mechanism for the synthesis using methacrylic anhydride.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final yield is consistently low (<50%). What are the most likely causes?
A1: Low yield is the most frequent complaint and typically stems from one of four areas: incomplete conversion, competing side reactions, mechanical losses during workup, or poor reagent quality.
-
Incomplete Conversion: The reaction may not have reached equilibrium or completion. Check a crude sample by TLC or GC-MS. If significant starting alcohol remains, consider increasing the reaction time, temperature (cautiously), or catalyst loading.
-
Side Reactions: The most detrimental side reaction is the premature polymerization of the methacrylate product. Another possibility is the base- or acid-catalyzed opening of the γ-butyrolactone ring.
-
Purification Losses: The product has a melting point near room temperature (21°C) and is soluble in many organic solvents[2]. This can make isolation challenging. Losses can occur during aqueous extractions if emulsions form or during column chromatography if the polarity of the eluent is not optimized.
-
Reagent Quality: Ensure the starting lactone is dry and pure. Methacrylic anhydride/chloride should be fresh, as they can hydrolyze over time.
Q2: How do I choose between Methacrylic Anhydride and Methacryloyl Chloride?
A2: Both are effective acylating agents, but they present different practical trade-offs. The choice depends on your lab's capabilities, budget, and tolerance for specific byproducts.
| Feature | Methacrylic Anhydride | Methacryloyl Chloride |
| Reactivity | Moderately reactive. Often requires a catalyst and/or heat. | Highly reactive. Can often be run at 0°C to room temperature. |
| Byproduct | Methacrylic Acid (must be removed during workup). | Hydrogen Chloride (HCl) gas (must be scavenged with a base). |
| Catalyst | Catalytic amount of a base (e.g., DMAP, Pyridine). | Stoichiometric amount of a non-nucleophilic base (e.g., Triethylamine). |
| Handling | Less corrosive and less volatile. Easier to handle. | Highly corrosive, fuming liquid. Requires a fume hood and careful handling. |
| Causality | The anhydride is a better leaving group than a hydroxyl, but not as good as a chloride. The reaction is driven by the formation of a stable carboxylate. | The chloride is an excellent leaving group, making the reaction highly favorable and rapid, but the HCl byproduct is corrosive and can promote side reactions if not neutralized. |
Q3: I'm seeing significant polymerization during my reaction or workup. How do I prevent this?
A3: Methacrylate monomers are highly susceptible to radical polymerization, which can be initiated by heat, light, or trace metal impurities. Preventing this is critical for achieving a high yield of the desired monomer.
-
Use a Polymerization Inhibitor: This is non-negotiable. An inhibitor should be added to the reaction mixture from the start. The product is often sold with an inhibitor like MEHQ for stability[2].
-
Control Temperature: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Avoid excessive heating. For purification by distillation, use a vacuum to lower the boiling point and always ensure an inhibitor is present in the distillation pot.
-
Exclude Oxygen (for some inhibitors): Phenolic inhibitors like hydroquinone (HQ) and MEHQ require the presence of a small amount of oxygen to function effectively as inhibitors. However, for storage, an inert atmosphere is generally recommended.
-
Avoid Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
| Inhibitor | Recommended Concentration | Notes |
| MEHQ (Monomethyl ether hydroquinone) | 100-1000 ppm | Requires O₂ to be effective. Standard for commercial products. |
| BHT (Butylated hydroxytoluene) | 500-2000 ppm | Effective radical scavenger. |
| PTZ (Phenothiazine) | 200-1000 ppm | Highly effective, but can impart color to the final product. |
Q4: What is the best method for purifying the final product?
A4: A multi-step purification process is typically required to remove unreacted starting materials, catalyst, inhibitor, and byproducts.
-
Initial Quench & Wash: Once the reaction is complete (monitored by TLC/GC), cool the mixture. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Workup:
-
Wash with a weak acid (e.g., 5% HCl or NH₄Cl solution) to remove basic catalysts like DMAP or triethylamine.
-
Wash with saturated sodium bicarbonate solution to remove acidic byproducts like methacrylic acid.
-
Wash with brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Crucially, do not heat the rotovap bath above 40°C.
-
Final Purification:
-
Column Chromatography: This is the most common lab-scale method. Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The product is moderately polar.
-
Vacuum Distillation: If scaling up, this can be an option. However, given the risk of polymerization, it must be performed with extreme care, under high vacuum, at low temperatures, and with an inhibitor added to the distillation flask.
-
Section 3: Recommended Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize based on their specific equipment and observations.
Protocol A: Synthesis using Methacrylic Anhydride
-
Reagents & Equipment:
-
5-Oxo-tetrahydrofuran-3-ol
-
Methacrylic anhydride (1.1 - 1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equivalents)
-
Butylated hydroxytoluene (BHT) (~1000 ppm)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-Oxo-tetrahydrofuran-3-ol (1.0 eq), DMAP (0.1 eq), and BHT.
-
Add anhydrous solvent to dissolve the solids.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methacrylic anhydride (1.2 eq) dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, proceed with the purification steps outlined in Q4 .
-
Protocol B: Synthesis using Methacryloyl Chloride
-
Reagents & Equipment:
-
5-Oxo-tetrahydrofuran-3-ol
-
Methacryloyl chloride (1.1 - 1.3 equivalents)
-
Triethylamine (TEA) (1.2 - 1.5 equivalents)
-
Monomethyl ether hydroquinone (MEHQ) (~500 ppm)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-Oxo-tetrahydrofuran-3-ol (1.0 eq), MEHQ, and anhydrous DCM.
-
Add triethylamine (1.3 eq) and cool the mixture to 0°C in an ice bath.
-
Add methacryloyl chloride (1.1 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the triethylammonium chloride salt. Proceed with the aqueous workup and purification as described in Q4 .
-
Section 4: Visual Workflows and Decision Making
Visual aids can help clarify the experimental process and guide troubleshooting efforts.
Caption: A standard experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
- US6642394B2: Process for producing (meth)acrylic anhydride and process for producing (meth)acrylic ester.
-
Heynova: 2-Oxotetrahydrofuran-3-Yl Methacrylate (GBLMA) Product Page. [Link]
- Strem Chemicals: Technical Note on Esterification. While not a direct protocol, provides general guidance on esterification reactions that is applicable.
-
ACS Publications: Zinc-Mediated Allylation-Lactonization One-Pot Reaction to Methylene Butyrolactones. This article provides context on the synthesis of related lactone structures. [Link]
Sources
side reactions during the synthesis of beta-methacryloyloxy-gamma-butyrolactone
Welcome to the technical support center for the synthesis of β-methacryloyloxy-γ-butyrolactone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and validate your results.
Frequently Asked Questions (FAQs)
Q1: My final yield of β-methacryloyloxy-γ-butyrolactone is consistently low. What are the most likely causes?
Low yield is a common issue stemming from several potential side reactions or suboptimal conditions. The primary culprits are typically:
-
Premature Polymerization: The methacrylate group on your product is highly susceptible to radical polymerization, especially at elevated temperatures or upon exposure to light and oxygen. This converts your desired monomer into an undesirable polymer or oligomers, which are often difficult to remove.
-
Lactone Ring-Opening: The γ-butyrolactone ring, while relatively stable, can be opened by nucleophiles, particularly under strong basic or acidic conditions. The use of amine bases like triethylamine, while necessary to scavenge HCl, can also promote this side reaction.[1]
-
Incomplete Reaction: The esterification may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature control, or deactivation of the acylating agent (e.g., hydrolysis of methacryloyl chloride).
-
Losses During Workup: The product can be lost during aqueous washes if emulsions form or if purification by column chromatography is not optimized.
A systematic approach, starting with analyzing your crude product by ¹H NMR, is the best way to diagnose the specific cause.
Q2: My ¹H NMR spectrum shows broad, undefined peaks in the baseline in addition to my product signals. What does this indicate?
The presence of broad, rolling peaks in the baseline of an NMR spectrum is a classic sign of polymer formation.[2] Instead of sharp signals corresponding to a discrete molecule, you are observing the multitude of overlapping proton signals from a polymer chain. This confirms that premature polymerization is a significant side reaction in your process. You may also notice your product becoming viscous, semi-solid, or even a complete solid during the reaction or purification.
Q3: I observe unexpected sharp peaks in my NMR that don't correspond to the starting material or product. What could they be?
Sharp, well-defined peaks that are not your starting material or product often point to small-molecule byproducts. The most common of these is the byproduct from lactone ring-opening . For instance, if triethylamine (Et₃N) acts as a nucleophile, it can open the lactone ring to form a zwitterionic intermediate, which can lead to various downstream products. More commonly, under basic conditions, the hydroxyl group of the starting material (β-hydroxy-γ-butyrolactone) can attack another lactone molecule, leading to dimer formation.
Another possibility is the formation of methacrylic acid (from hydrolysis of methacryloyl chloride) and its corresponding triethylammonium salt, which may be soluble enough in your NMR solvent to be detected.
Troubleshooting Guide 1: Premature Polymerization
Premature polymerization is arguably the most frequent and detrimental side reaction. The methacrylate double bond is electron-deficient and highly susceptible to radical polymerization, which can be initiated by heat, light, or trace metal impurities.
Core Problem & Causality
Radical polymerization proceeds via initiation, propagation, and termination. In your reaction flask, initiators can be inadvertently generated by atmospheric oxygen or peroxides in your solvent. Once a radical is formed, it rapidly adds across the double bonds of your monomer product in a chain reaction, leading to high molecular weight polymers.
Mitigation Strategies
| Strategy | Mechanism of Action | Step-by-Step Protocol |
| Maintain Low Temperature | Reduces the rate of all reactions, including radical initiation and propagation. | 1. Pre-cool the reaction vessel containing β-hydroxy-γ-butyrolactone and solvent to -20 °C to -70 °C using a dry ice/acetone bath.[3][4] 2. Add the base (e.g., triethylamine) dropwise, ensuring the internal temperature does not rise significantly. 3. Add the methacryloyl chloride solution dropwise via an addition funnel, maintaining the low temperature throughout the addition. |
| Use a Radical Inhibitor | Inhibitors (e.g., hydroquinone, BHT) are radical scavengers that react with and neutralize radical species, preventing the initiation of polymerization.[2][5] | 1. Before starting the reaction, add a small amount of a radical inhibitor to the β-hydroxy-γ-butyrolactone solution. 2. Typical concentrations are 100-1000 ppm. 3. Ensure the inhibitor is soluble in your reaction solvent. Hydroquinone is a common and effective choice.[2] |
| Maintain an Inert Atmosphere | Oxygen can participate in redox cycles with impurities to generate radicals. Excluding it minimizes this initiation pathway.[6] | 1. Assemble your glassware and dry it thoroughly in an oven. 2. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. 3. Maintain a positive pressure of the inert gas throughout the reaction. |
Visualizing the Problem: Polymerization Side Reaction
Caption: Fig 1. Desired synthesis vs. premature polymerization side reaction.
Troubleshooting Guide 2: Lactone Ring-Opening
The five-membered γ-butyrolactone ring is thermodynamically stable, making its ring-opening polymerization difficult under normal conditions.[7][8] However, it is susceptible to irreversible nucleophilic attack, which constitutes a yield-reducing side reaction.
Core Problem & Causality
In your reaction, two primary nucleophiles can attack the lactone's carbonyl carbon:
-
The Amine Base: While hindered bases like triethylamine are less nucleophilic, they can still initiate ring-opening, especially at higher temperatures.
-
The Hydroxyl Group: The hydroxyl group of the starting material or another alcohol impurity can act as a nucleophile, leading to oligomeric byproducts that are not the desired polymer.
This attack breaks the ester bond within the lactone, forming a linear hydroxy-carboxylate species that will not undergo the desired methacryloylation at the β-position.
Mitigation Strategies
-
Strict Temperature Control: As with polymerization, low temperatures (-20 °C or below) drastically reduce the rate of nucleophilic attack. This is the most critical factor.[3]
-
Choice of Base: Use a non-nucleophilic base if possible. However, for reactions with acyl chlorides, a strong acid scavenger like triethylamine is often necessary. The key is to use it judiciously. Use the minimum effective amount and add it slowly at low temperatures.
-
Anhydrous Conditions: Water can hydrolyze the lactone, a reaction that is accelerated by both acid and base.[1][9] Ensure all solvents and reagents are rigorously dried before use.
Visualizing the Troubleshooting Workflow
Caption: Fig 2. Diagnostic workflow for troubleshooting side reactions.
Analytical Workflow: Confirming Product and Identifying Byproducts
A robust analytical plan is crucial for validating your synthesis and diagnosing issues.
Step 1: Thin Layer Chromatography (TLC)
-
Purpose: Rapidly monitor reaction progress and check the purity of fractions during column chromatography.
-
Procedure:
-
Use silica gel plates.
-
A good mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). A 70:30 Hexanes:Ethyl Acetate mixture is a good starting point.
-
Spot your starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
The product, being more non-polar than the starting alcohol, should have a higher Rf value.
-
Polymer will typically remain as a streak at the baseline.
-
Step 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: Unambiguous structure confirmation and identification of byproducts.
-
Key Signals for β-methacryloyloxy-γ-butyrolactone:
-
Methacrylate Protons: Two distinct signals for the vinyl protons (~5.6-6.2 ppm) and a signal for the methyl group (~1.9 ppm).
-
Lactone Ring Protons: Complex multiplets corresponding to the protons on the γ-butyrolactone ring. The proton at the β-position will be shifted downfield due to the ester linkage.
-
-
Signals for Byproducts:
-
Polymer: A broad, rolling baseline.[2]
-
Starting Material: Absence of the methacrylate signals and presence of the characteristic signals for β-hydroxy-γ-butyrolactone.
-
Methacrylic Acid: A vinyl proton signal and a broad carboxylic acid proton signal (>10 ppm).
-
Step 3: Purification by Silica Gel Column Chromatography
-
Purpose: To isolate the pure product from unreacted starting materials, inhibitors, and small-molecule byproducts.
-
Protocol:
-
Perform a dry load of your crude material onto silica gel for best separation.
-
Use a solvent system identified from your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
Combine pure fractions and remove the solvent under reduced pressure. Important: Do not heat the product excessively during solvent removal to prevent polymerization. It is advisable to re-add a small amount of radical inhibitor to the purified product if it is to be stored.[2]
-
By understanding the "why" behind these common side reactions and implementing a systematic, analytical approach to troubleshooting, you can significantly improve the yield, purity, and reproducibility of your β-methacryloyloxy-γ-butyrolactone synthesis.
References
Sources
- 1. Cas 96-48-0,gamma-Butyrolactone | lookchem [lookchem.com]
- 2. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
- 4. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 5. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing premature polymerization of 5-oxotetrahydrofuran-3-yl methacrylate
Welcome to the technical support center for 5-Oxotetrahydrofuran-3-yl Methacrylate (OTHMA). This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing premature polymerization of this valuable monomer. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding OTHMA handling and stability.
Q1: What is the primary cause of premature polymerization in OTHMA? A: The primary cause is the unintended generation of free radicals, which initiate a chain reaction.[1] These radicals can be introduced by common laboratory factors such as excessive heat, exposure to UV light, or contamination with incompatible substances like peroxides, rust, or strong acids and bases.
Q2: My OTHMA arrived on wet ice. How critical is the storage temperature? A: Extremely critical. OTHMA should be stored between 2-8°C.[2][3] Elevated temperatures significantly increase the rate of spontaneous polymerization and can accelerate the decomposition of any thermal initiators that may be present as contaminants.[4] The melting point is approximately 21°C, so refrigerated storage keeps it in a more stable solid or near-solid state.[2][5]
Q3: The product data sheet says OTHMA is stabilized with MEHQ. What is MEHQ and how does it work? A: MEHQ (Monomethyl Ether of Hydroquinone or 4-Methoxyphenol) is a standard polymerization inhibitor for methacrylate monomers.[6][7][8] It functions by scavenging and neutralizing free radicals, which are the initiators of polymerization.[7] This action effectively halts the polymerization chain reaction before it can escalate.[7]
Q4: Do I need to store the MEHQ-stabilized OTHMA under an inert atmosphere like nitrogen or argon? A: No, and in fact, you should not. The inhibitory mechanism of MEHQ is critically dependent on the presence of dissolved molecular oxygen.[6][8] Oxygen first reacts with initiating carbon radicals to form peroxy radicals, which are then efficiently trapped and terminated by MEHQ.[8] Storing under an inert atmosphere removes this necessary component and can render the inhibitor ineffective.
Q5: I need to use inhibitor-free OTHMA for my experiment. How do I remove the MEHQ? A: The most common and reliable lab-scale method is to pass the monomer through a column packed with activated basic alumina.[9][10] This effectively adsorbs the phenolic inhibitor. Remember, once the inhibitor is removed, the monomer is extremely reactive and should be used immediately, preferably within 24 hours.[11]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your work, providing detailed causal analysis and actionable solutions.
Scenario 1: You observe an increase in the viscosity of your OTHMA.
-
Question: I opened my bottle of OTHMA, and it seems much thicker than the last time I used it. What is happening and is it still usable?
-
Analysis: An increase in viscosity is a classic sign of oligomerization or partial polymerization. The monomer molecules have begun to form short polymer chains, increasing the overall viscosity. This can happen due to prolonged storage at improper temperatures, exposure to light, or gradual depletion of the inhibitor.
-
Solution:
-
Immediate Action: Ensure the bottle is cooled to 2-8°C immediately to slow down any further reaction.
-
Quantify the Issue: You can perform a qualitative check by taking a small aliquot of the monomer and adding it to a large excess of a non-solvent like methanol. If a precipitate forms, it confirms the presence of polymer.[12]
-
Usability Decision: For applications sensitive to molecular weight or purity, the monomer should be discarded. For less sensitive applications, you might proceed, but be aware that your results will be affected by the presence of these oligomers. It is generally not recommended to use partially polymerized monomer.
-
Scenario 2: Your polymerization reaction is inconsistent or fails to initiate.
-
Question: I'm trying to polymerize OTHMA, but my results are not reproducible. Sometimes the reaction is sluggish, and other times it doesn't start at all. What could be the cause?
-
Analysis: This issue often points to residual inhibitor. The purpose of an inhibitor like MEHQ is to quench the very free radicals you are adding to start the polymerization.[13] If the inhibitor is not fully consumed by your initiator, it will retard or completely stop the reaction. The concentration of MEHQ can vary slightly between batches, leading to this inconsistency.[13]
-
Solution:
-
Option A (Increase Initiator): The simplest approach is to add a slightly higher concentration of your initiator to overcome the residual MEHQ.[10] This is often sufficient for many applications.
-
Option B (Remove Inhibitor): For kinetic studies or highly controlled polymerizations where initiator concentration is a critical variable, you must first remove the inhibitor using an alumina column as described in the protocols below.[9]
-
Verify Initiator Activity: Ensure your initiator has not expired or degraded. Initiators like AIBN or benzoyl peroxide have limited shelf lives and should be stored appropriately.
-
Scenario 3: The OTHMA has completely solidified in the bottle at room temperature.
-
Question: I left a bottle of OTHMA on the bench, and it has turned into a solid white mass. Is this dangerous, and can it be reversed?
-
Analysis: The monomer has undergone bulk polymerization. This is a highly exothermic process that can generate significant heat and pressure.[8][14] If the container was tightly sealed, this could create a hazardous situation. The process is not reversible.
-
Solution:
-
Safety First: Handle the container with caution. If it appears hot or swollen, place it in a blast shield or a fume hood and allow it to cool down. Do not attempt to open a pressurized container.
-
Disposal: The solidified polymer must be disposed of according to your institution's hazardous waste guidelines.
-
Root Cause Analysis: Review your storage and handling procedures. This event was likely caused by prolonged exposure to ambient temperature (>21°C) and/or light, which provided the energy to initiate the runaway polymerization.
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2–8 °C[2][3] | Minimizes spontaneous radical formation and keeps the monomer below its melting point.[2][4] |
| Storage Atmosphere | Headspace of air (Oxygen) | Oxygen is essential for the MEHQ inhibitor to function effectively.[6][8] |
| Light Exposure | Store in an opaque or amber bottle | UV light can initiate free-radical polymerization. |
| Inhibitor | MEHQ (as supplied) | Scavenges free radicals to prevent premature polymerization.[7] |
| Purity | >97% (typical)[2] | Impurities can sometimes act as initiators or retarders. |
Part 3: Scientific Principles & Mechanisms
Understanding the core chemistry is vital for effective troubleshooting.
Mechanism of Free-Radical Polymerization
Free-radical polymerization of methacrylate monomers proceeds in three main stages: Initiation, Propagation, and Termination.
Caption: Workflow of Free-Radical Polymerization.
Mechanism of MEHQ Inhibition
MEHQ does not act alone. It works synergistically with oxygen to terminate the polymerization chain. This is why an inert atmosphere is detrimental to stability.
Caption: The synergistic inhibition mechanism of MEHQ and Oxygen.
Part 4: Detailed Experimental Protocols
Protocol 1: Purification of OTHMA via an Alumina Column (Inhibitor Removal)
-
Objective: To remove the MEHQ inhibitor from OTHMA prior to a controlled polymerization reaction.
-
Materials:
-
OTHMA (stabilized with MEHQ)
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask (amber glass recommended)
-
-
Procedure:
-
Prepare the Column: Insert a small plug of glass wool at the bottom of the chromatography column.[9]
-
Pack the Column: Add the activated basic alumina to the column. A column length of ~10 cm is typically sufficient for small lab-scale purifications (e.g., 10-20 mL of monomer). Gently tap the column to ensure even packing.
-
Equilibrate (Optional but Recommended): Pass a small amount of a dry, inert solvent (like dichloromethane) through the column to wet the packing material. Let the solvent drain to the top of the alumina bed.
-
Load the Monomer: Carefully add the OTHMA monomer to the top of the column.
-
Elute and Collect: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry, amber flask. The first few drops may be discarded.
-
Immediate Use: The purified monomer is now highly susceptible to polymerization. It should be used immediately.[11] Store it on ice and away from light if there is a short delay before use.
-
Protocol 2: Qualitative Test for Polymer Contamination
-
Objective: To quickly determine if a sample of OTHMA contains a significant amount of polymer.
-
Materials:
-
OTHMA sample
-
Methanol (or another non-solvent for the polymer)
-
Test tube or small beaker
-
-
Procedure:
-
Place ~5 mL of methanol in the test tube.
-
Add 3-4 drops of the OTHMA sample to the methanol.
-
Agitate the mixture gently.
-
Observation:
-
Clear Solution: No significant amount of polymer is present.
-
Turbidity or Precipitate: The sample is contaminated with polymer/oligomers.[12] The degree of turbidity corresponds to the level of contamination.
-
-
Protocol 3: Quantitative Analysis of Residual Monomer and Oligomers via HPLC
-
Objective: To accurately quantify the purity of OTHMA and detect the presence of oligomers.
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[15][16]
-
General Method (Note: Specific parameters must be optimized for your system):
-
System: A reverse-phase HPLC system with a UV detector is suitable.
-
Column: A C18 column is a common choice for separating methacrylates.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Sample Preparation: Prepare a dilute solution of the OTHMA sample in the mobile phase.
-
Standard Curve: Prepare a series of known concentrations of a pure OTHMA standard to create a calibration curve for quantification.
-
Analysis: Inject the sample. The monomer will elute as a sharp peak. Any oligomers or polymers will typically appear as broader peaks or an unresolved baseline hump at different retention times.[17] By comparing the peak area of the monomer to the standard curve, you can determine its concentration.[17]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting suspected polymerization.
References
-
MDPI. (n.d.). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Retrieved from [Link]
-
Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A detailed description of methyl methacrylate free radical polymerization using different heating policies under isothermal and non-isothermal conditions: a kinetic Monte Carlo simulation. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 5-Oxotetrahydrofuran-3-yl Methacrylate (stabilized with MEHQ). Retrieved from [Link]
- Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
-
Tennessee Research and Creative Exchange. (n.d.). Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Retrieved from [Link]
-
National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]
-
Makevale. (2024). Are polymerisation inhibitors causing product failure?. Retrieved from [Link]
- Google Patents. (n.d.). US4144137A - Method for removal of polymerization inhibitor.
-
ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]
-
ResearchGate. (2018). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation?. Retrieved from [Link]
-
Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. Retrieved from [Link]
-
Scribd. (n.d.). The Role of Hydroquinone Monomethyl Ether in The Stabilization of Acrylic Acid. Retrieved from [Link]
-
ResearchGate. (2014). How to remove MEHQ stabiliser from MAA monopolymer?. Retrieved from [Link]
-
Universiti Malaysia Pahang Institutional Repository. (n.d.). TEMPERATURE EFFECT ON POLYMERIZATION KINETICS OF POLY METHYL METHACRYLATE (PMMA). Retrieved from [Link]
-
American Laboratory. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). Analysis of Methyl Methacrylate Monomer in Acrylic Denture Base Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC quantitative determination of acrylic monomers released from resins used in Dental Restoration. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Oxotetrahydrofuran-3-yl Methacrylate (stabilized with MEHQ) | 130224-95-2 [sigmaaldrich.com]
- 3. 130224-95-2|5-Oxotetrahydrofuran-3-yl methacrylate|BLD Pharm [bldpharm.com]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ripublication.com [ripublication.com]
- 13. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. researchgate.net [researchgate.net]
- 17. obrnutafaza.hr [obrnutafaza.hr]
troubleshooting guide for beta-methacryloyloxy-gamma-butyrolactone reactions
Technical Support Center: β-Methacryloyloxy-γ-butyrolactone Reactions
Welcome to the technical support center for β-methacryloyloxy-γ-butyrolactone (MBL) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing MBL in their synthetic and polymerization workflows. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for β-methacryloyloxy-γ-butyrolactone?
A1: The synthesis of β-methacryloyloxy-γ-butyrolactone can be approached through several methods. A common laboratory-scale synthesis involves the esterification of β-hydroxy-γ-butyrolactone with methacrylic acid or its derivatives, such as methacryloyl chloride.[1][2] This reaction is typically performed in the presence of a base, like triethylamine, and in a dry solvent such as dichloromethane.[1] Another industrial method involves the reaction of a ketene compound with a compound having a carbonyl group, which then undergoes isomerization to form the final product.[3][4]
Q2: What are the key applications of β-methacryloyloxy-γ-butyrolactone?
A2: Due to its polymerizable methacrylate group and the presence of the lactone ring, MBL is a valuable monomer in the production of various polymers. These polymers find applications in photoresist materials for microelectronics, as well as in optical materials, coatings, and lamination materials.[4]
Q3: How should I properly store and handle β-methacryloyloxy-γ-butyrolactone?
A3: β-methacryloyloxy-γ-butyrolactone is susceptible to spontaneous polymerization, especially at elevated temperatures.[3] It is crucial to store the monomer in a cool, dark place, preferably refrigerated. The container should be tightly sealed to prevent exposure to moisture, as the lactone ring can be susceptible to hydrolysis.[5][6] For long-term storage, the addition of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is recommended.[7][8][9]
Q4: Is the γ-butyrolactone ring in MBL prone to ring-opening during polymerization?
A4: The γ-butyrolactone ring is generally considered stable and less prone to ring-opening polymerization compared to other lactones like β-butyrolactone or δ-valerolactone.[10][11] This stability is attributed to the lower ring strain of the five-membered ring.[10][12] Therefore, during the free-radical polymerization of the methacrylate group, the γ-butyrolactone ring typically remains intact.[12]
Troubleshooting Guide for MBL Synthesis and Polymerization
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis and polymerization of β-methacryloyloxy-γ-butyrolactone.
Synthesis of β-Methacryloyloxy-γ-butyrolactone
Q: My MBL synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in MBL synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. However, be cautious as higher temperatures can promote unwanted side reactions and polymerization.[3] Ensure you are using an appropriate molar excess of the acylating agent (e.g., methacryloyl chloride).
-
-
Side Reactions: The hydroxyl group of β-hydroxy-γ-butyrolactone can participate in side reactions.
-
Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of reagents to minimize side reactions.[3] The order of addition is also critical; slowly add the methacryloyl chloride to the solution of β-hydroxy-γ-butyrolactone and base.
-
-
Hydrolysis of the Lactone Ring: The γ-butyrolactone ring can be sensitive to hydrolysis, especially under basic conditions.[1][5]
-
Solution: Ensure all your reagents and solvents are anhydrous. Use a non-nucleophilic base if possible. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.[13]
-
-
Purification Losses: Significant amounts of the product can be lost during purification steps.
-
Solution: Optimize your purification method. Column chromatography on silica gel is a common method for purifying MBL.[1] Ensure you are using an appropriate solvent system to achieve good separation. Distillation is another option, but care must be taken to avoid polymerization at high temperatures.[14]
-
Q: I'm observing the formation of a polymeric substance during my MBL synthesis. How can I prevent this?
A: Premature polymerization is a common issue when working with methacrylates. Here's how to address it:
-
Presence of Radical Initiators: Trace impurities can act as radical initiators, triggering polymerization.
-
Solution: Ensure all glassware is thoroughly cleaned and free of any potential contaminants.
-
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of polymerization.[3]
-
Solution: As mentioned, maintain a low reaction temperature throughout the synthesis.
-
-
Absence of an Inhibitor: The reaction mixture may lack a sufficient concentration of a polymerization inhibitor.
Polymerization of β-Methacryloyloxy-γ-butyrolactone
Q: My polymerization of MBL is not initiating, or the conversion is very low. What could be the issue?
A: Several factors can hinder the initiation and propagation of the polymerization reaction:
-
Inhibitor Concentration: The MBL monomer may contain a high concentration of a storage inhibitor.
-
Solution: Before polymerization, it is often necessary to remove the inhibitor. This can be achieved by washing the monomer with an aqueous base solution (e.g., NaOH) to remove phenolic inhibitors, followed by drying and distillation.
-
-
Inactive Initiator: The free-radical initiator may have decomposed or be inactive.
-
Solution: Use a fresh, properly stored initiator. Ensure the chosen initiator is suitable for the reaction temperature and solvent system.
-
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.
-
Solution: De-gas the reaction mixture thoroughly before initiating the polymerization. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by several freeze-pump-thaw cycles.
-
Q: The polymer I've synthesized from MBL has a lower molecular weight than expected and a broad molecular weight distribution. Why is this happening?
A: Controlling the molecular weight and dispersity of the resulting polymer is crucial for many applications. Here are the common culprits for poor control:
-
High Initiator Concentration: A higher concentration of the initiator will lead to more polymer chains being initiated, resulting in a lower average molecular weight.
-
Solution: Carefully control the initiator concentration. Lowering the initiator-to-monomer ratio will generally lead to higher molecular weight polymers.
-
-
Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the solvent, can terminate growing polymer chains prematurely, leading to lower molecular weights.
-
Solution: Purify the monomer and solvent before use to remove any potential chain transfer agents. Choose a solvent with a low chain transfer constant.
-
-
Termination Reactions: The rate of termination reactions relative to propagation will affect the final molecular weight.
-
Solution: Adjusting the reaction temperature can alter the relative rates of propagation and termination. Lower temperatures generally favor propagation, leading to higher molecular weights.
-
Experimental Protocols
Protocol 1: Synthesis of β-Methacryloyloxy-γ-butyrolactone
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add β-hydroxy-γ-butyrolactone and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution.
-
In a separate dropping funnel, dissolve methacryloyl chloride in anhydrous dichloromethane.
-
Add the methacryloyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).[1]
Protocol 2: Free-Radical Polymerization of β-Methacryloyloxy-γ-butyrolactone
-
Purify the β-methacryloyloxy-γ-butyrolactone monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, dissolve the purified MBL and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate solvent (e.g., toluene or dioxane).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots and analyzing them (e.g., by ¹H NMR or gravimetry). An increase in viscosity is also an indicator of polymerization.[15]
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Visualizations
Caption: Workflow for the synthesis of β-methacryloyloxy-γ-butyrolactone.
Caption: Troubleshooting logic for low or no polymerization of MBL.
References
- Google Patents. (n.d.). Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones.
- Google Patents. (n.d.). Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone.
-
Wikipedia. (2024). γ-Butyrolactone. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing beta-hydroxy-gamma-butyrolactone derivatives and beta.
- Google Patents. (n.d.). Post process purification for gamma-butyrolactone production.
-
ResearchGate. (n.d.). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. Retrieved from [Link]
-
ACS Publications. (2021). Controlled Ring-Opening Polymerization of β-Butyrolactone Via Bifunctional Organoboron Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic acrylation of 2-hydroxy-γ-butyrolactone to synthesize the gamma butyrolactone methacrylate (GBLMA) for photoresist. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives.
-
Polimery. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled...). Retrieved from [Link]
-
PubChem. (n.d.). gamma-Butyrolactone. Retrieved from [Link]
- Google Patents. (n.d.). Methods for inhibiting the polymerization of methacrylate monomers.
-
Carl ROTH. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from [Link]
-
IntechOpen. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from [Link]
-
Makevale. (2024). Are polymerisation inhibitors causing product failure?. Retrieved from [Link]
Sources
- 1. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 2. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
- 3. US9346775B2 - Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones - Google Patents [patents.google.com]
- 4. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 6. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 8. fluoryx.com [fluoryx.com]
- 9. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 13. researchgate.net [researchgate.net]
- 14. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
effect of inhibitors on the stability of (2-oxooxolan-3-yl) 2-methylprop-2-enoate
Welcome to the technical support center for (2-oxooxolan-3-yl) 2-methylprop-2-enoate, a specialty methacrylate monomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the critical aspects of its stability, the crucial role of inhibitors, and how to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as 5-oxotetrahydrofuran-3-yl methacrylate, is a methacrylate ester.[1] Like other methacrylate monomers, it is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of impurities.[2][3] This uncontrolled polymerization can lead to the loss of monomer, damage to equipment, and potentially hazardous runaway reactions due to the exothermic nature of the process.[4][5] Therefore, understanding and controlling its stability is paramount for safe and successful experimentation.
Q2: What are inhibitors and why are they added to this compound?
Inhibitors are chemical compounds added in small quantities to monomers to prevent premature polymerization during storage and transportation.[6][7] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[4][8] Common inhibitors for methacrylate monomers include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[7][9][10]
Q3: How do common inhibitors like MEHQ and BHT work?
MEHQ and BHT are phenolic antioxidants that inhibit polymerization by donating a hydrogen atom to reactive peroxy radicals, forming a much less reactive phenoxy radical. This effectively terminates the chain reaction.[4][11] For MEHQ to be an effective inhibitor, the presence of dissolved oxygen is crucial.[12] BHT functions similarly by scavenging free radicals, thereby preventing oxidative degradation and premature polymerization.[13]
Q4: Do I need to remove the inhibitor before my polymerization experiment?
Yes, in most cases, the inhibitor must be removed or its effect overcome to allow for controlled polymerization to proceed as intended. The presence of an inhibitor can significantly delay or completely prevent the initiation of your reaction, leading to failed experiments or inconsistent results.[3][6]
Q5: What are the potential degradation pathways for this compound besides polymerization?
As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[14] This degradation pathway involves the cleavage of the ester bond, which would result in the formation of methacrylic acid and 3-hydroxy-gamma-butyrolactone. The lactone ring itself can also be susceptible to hydrolysis, opening up to form a linear carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Polymerization Fails to Initiate or Proceeds Extremely Slowly
Q: I've mixed my this compound with an initiator and other reagents, but the polymerization isn't starting or is very slow. What could be the cause?
A: This is a common issue often linked to the presence of inhibitors or other interfering substances.
Possible Causes & Solutions:
-
Inhibitor Presence: The most likely culprit is the residual inhibitor in the monomer. Even at parts-per-million (ppm) concentrations, inhibitors like MEHQ can effectively quench the free radicals generated by your initiator.[6]
-
Solution: Remove the inhibitor prior to your experiment. A common and effective lab-scale method is to pass the monomer through a column packed with activated alumina.[3]
-
-
Insufficient Initiator: The concentration of your initiator might be too low to overcome the residual inhibitor, or the initiator itself may have degraded due to improper storage.
-
Solution: Increase the initiator concentration. However, be cautious as this can affect the molecular weight and properties of the resulting polymer.[15] Always ensure your initiator is fresh and has been stored according to the manufacturer's recommendations.
-
-
Oxygen Inhibition: Molecular oxygen can act as a potent inhibitor for free-radical polymerization, especially at lower temperatures.[16]
-
Solution: Degas your reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution for an extended period.[16]
-
-
Low Temperature: The rate of polymerization is highly dependent on temperature. If the reaction temperature is too low, the initiator may not decompose efficiently to generate free radicals.
-
Solution: Ensure your reaction is being conducted at the appropriate temperature for your chosen initiator (e.g., around 65-70 °C for AIBN).[16]
-
Issue 2: Inconsistent Polymer Properties Between Batches
Q: I'm getting polymers with different molecular weights and properties even though I'm following the same protocol. Why is this happening?
A: Batch-to-batch inconsistency often points to subtle variations in starting material purity or reaction conditions.
Possible Causes & Solutions:
-
Variable Inhibitor Removal: Incomplete or inconsistent removal of the inhibitor can lead to variations in the initiation rate and, consequently, the final polymer properties.
-
Solution: Standardize your inhibitor removal protocol. If using column chromatography, ensure you use the same amount of adsorbent and monomer for each batch and do not reuse the adsorbent.
-
-
Monomer Purity: The presence of impurities in the this compound monomer can affect the polymerization kinetics.
-
Solution: Use a high-purity monomer and consider re-purifying it if you suspect contamination. Analytical techniques like GC-MS can be used to assess monomer purity.[17]
-
-
Water Contamination: Water can interfere with certain polymerization mechanisms and can also be introduced through condensation if the monomer is stored in a refrigerator and not allowed to equilibrate to room temperature before use.[18]
-
Solution: Use anhydrous solvents and ensure your monomer is at room temperature before opening the container. Store the monomer over a desiccant if moisture is a concern.
-
Issue 3: Formation of Gel or Solid Material During Storage
Q: I've noticed solid particles or a gel-like substance forming in my container of this compound during storage. What should I do?
A: This indicates that premature polymerization is occurring, and immediate action is required to prevent a hazardous situation.
Possible Causes & Solutions:
-
Inhibitor Depletion: Over time, the inhibitor can be consumed, especially if the monomer is exposed to heat, light, or air.
-
Improper Storage Conditions: Storing the monomer at elevated temperatures will accelerate inhibitor depletion and increase the risk of spontaneous polymerization.
-
Solution: Adhere strictly to the recommended storage temperature, which should not exceed 37°C.[19]
-
-
Contamination: Contamination with polymerization initiators (e.g., peroxides) or other reactive species can trigger polymerization.
-
Solution: Ensure that all containers and transfer equipment are clean and free of contaminants. Do not return any unused monomer to the original container.
-
Experimental Protocols
Protocol 1: Removal of Inhibitor using Activated Alumina
This protocol describes a standard laboratory procedure for removing phenolic inhibitors like MEHQ from this compound.
Materials:
-
This compound containing inhibitor
-
Activated alumina (basic or neutral, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column
-
Glass wool
-
Clean, dry collection flask
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column.
-
Pack the Column: Add the activated alumina to the column. A general rule of thumb is to use approximately 10-20 g of alumina per 100 mL of monomer.
-
Equilibrate the Column (Optional but Recommended): Pass a small amount of a suitable anhydrous solvent (one that will be used in the subsequent reaction or is easily removed) through the column to wet the alumina.
-
Load the Monomer: Carefully add the this compound to the top of the column.
-
Elute and Collect: Allow the monomer to pass through the alumina under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage of Purified Monomer: The purified monomer is now highly susceptible to polymerization. It should be used immediately or stored at a low temperature (2-8 °C) in the dark for a very short period. For longer storage, a fresh, known amount of inhibitor should be added.
Protocol 2: Monitoring Polymerization via FTIR Spectroscopy
This protocol provides a method for monitoring the progress of the polymerization of this compound by observing the disappearance of the methacrylate vinyl group.[20]
Materials and Equipment:
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or salt plates)
-
Reaction mixture at various time points
-
Reference spectrum of the pure monomer
Procedure:
-
Acquire Initial Spectrum: Before initiating the polymerization, acquire an FTIR spectrum of the unpolymerized reaction mixture.
-
Identify Key Peaks: Identify the characteristic absorption band of the C=C stretching vibration of the methacrylate group, which is typically found around 1635-1640 cm⁻¹.[20] Also, identify a stable internal reference peak that does not change during the reaction (e.g., the C=O stretching vibration of the ester group around 1720-1730 cm⁻¹).
-
Monitor the Reaction: At regular intervals during the polymerization, withdraw a small aliquot of the reaction mixture and acquire an FTIR spectrum.
-
Analyze the Spectra: Measure the peak height or area of the C=C vinyl peak and the internal reference peak. The decrease in the relative intensity of the vinyl peak over time is proportional to the consumption of the monomer and thus indicates the progress of the polymerization.
-
Calculate Conversion: The percent conversion can be estimated using the following formula:
Conversion (%) = [1 - (Area of C=C at time t / Area of reference at time t) / (Area of C=C at time 0 / Area of reference at time 0)] * 100
Data Presentation
Table 1: Common Inhibitors for this compound and their Typical Concentrations
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism |
| Monomethyl Ether of Hydroquinone | MEHQ | 10-200 | Radical Scavenger (requires O₂)[4][12] |
| Butylated Hydroxytoluene | BHT | 10-1000 | Radical Scavenger[7][11] |
| Hydroquinone | HQ | 50-1000 | Radical Scavenger[21] |
| Phenothiazine | PTZ | 10-500 | Radical Scavenger[22][23][24] |
Visualizations
Inhibitor Action on Free Radical Polymerization
Caption: Workflow of inhibitor action on polymerization.
Troubleshooting Flowchart for Polymerization Failure
Caption: Troubleshooting guide for polymerization issues.
References
- The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.).
- What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. (2025, May 23).
- The Mechanism of the Anionic Polymerization of Methyl Methacrylate. III. Effects of Solvents upon Stereoregularity and Rates in Fluorenyllithium-Initiated Polymerizations. (n.d.). Journal of the American Chemical Society.
- Butylated hydroxytoluene. (n.d.). In Wikipedia.
- Hydroquinone Monomethyl Ether - MEHQ. (n.d.). Barentz-Na.
- Technical Support Center: Troubleshooting Methyl Methacrylate (MMA) Polymerization. (2025, November). Benchchem.
- Phenothiazine as Stabilizer for Acrylic Acid. (n.d.). ResearchGate.
- The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2025, August 9). ResearchGate.
- Phenothiazine (PTZ) Inhibitors. (n.d.). WeylChem International - ChemPoint.
- Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). Journal of the Mechanical Behavior of Biomedical Materials, 157, 106652.
- A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. (n.d.). Taylor & Francis Online.
- HYDROQUINONE MONOMETHYL ETHER. (n.d.). Ataman Kimya.
- THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.).
- Methacrylate Esters – Safe Handling Manual. (n.d.).
- Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). PubMed Central.
- Influence of the inhibitor on the properties of dental acrylic resin. (2020, January 22). ResearchGate.
- troubleshooting guide for experiments involving lead(II) methacrylate. (n.d.). Benchchem.
- Inhibition of acrylate polymerization. (n.d.). Google Patents.
- Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (n.d.). PubMed Central.
- Storage Considerations of MMA. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd.
- purification methods to remove inhibitors from oleyl methacrylate. (n.d.). Benchchem.
- Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage. (2021, July 19).
- Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024, July 10). ResearchGate.
- Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024, March 3). handom-chem.com.
- Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180.
- Investigation of infrared calibration methods for application to the study of methyl methacrylate polymerization. (n.d.). PubMed.
- Troubleshooting Methyl Methacrylate in Histology (x-post from /r/labrats). (2018, February 3). Reddit.
- Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. (n.d.). Shimadzu.
- Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. (2014, March 3).
- 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester. (n.d.). PubChem.
Sources
- 1. 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester | C8H10O4 | CID 11401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage | Solvay [solvay.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 9. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. reddit.com [reddit.com]
- 19. Storage Considerations of MMA [slchemtech.com]
- 20. Investigation of infrared calibration methods for application to the study of methyl methacrylate polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. chempoint.com [chempoint.com]
- 24. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
Technical Support Center: Polymerization of 5-Oxotetrahydrofuran-3-yl Methacrylate (OFMA)
Welcome to the dedicated technical support center for navigating the challenges associated with the polymerization of 5-oxotetrahydrofuran-3-yl methacrylate (OFMA). This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing this functional monomer in their experimental work. Here, we address the common and often critical issue of viscosity management during polymerization, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our aim is to equip you with the knowledge to not only solve viscosity-related problems but also to proactively control your polymerization reactions for reproducible and reliable outcomes.
Understanding the Viscosity Challenge in OFMA Polymerization
The polymerization of methacrylates, including OFMA, is susceptible to a significant increase in viscosity as the reaction progresses. This phenomenon, often referred to as the Trommsdorff-Norrish effect or gel effect, is an autoacceleration of the polymerization rate that occurs at high monomer conversions.[1] As the concentration of the formed polymer increases, the viscosity of the reaction medium rises, which in turn hinders the diffusion of growing polymer chains.[1] This limitation on mobility significantly reduces the rate of termination reactions, while the smaller monomer molecules can still readily diffuse to the propagating chain ends.[2] The result is a rapid increase in the overall polymerization rate, leading to a surge in molecular weight and a corresponding dramatic rise in viscosity, which can ultimately lead to the formation of an unmanageable gel.[1]
The presence of the lactone ring in the OFMA monomer may also influence the polymerization kinetics and solution properties through specific intermolecular interactions and solubility characteristics. Therefore, precise control over the polymerization conditions is paramount to achieving the desired polymer architecture and avoiding premature termination of the experiment due to excessive viscosity.
Frequently Asked Questions (FAQs)
Q1: My OFMA polymerization mixture became too viscous to stir even at low monomer conversion. What is the likely cause?
A1: An unexpectedly rapid increase in viscosity at low conversion often points to an excessively high rate of polymerization. This can be caused by several factors:
-
High Initiator Concentration: An excess of initiator generates a high concentration of primary radicals, leading to the rapid formation of many polymer chains.[3]
-
Elevated Temperature: Higher reaction temperatures accelerate the rate of initiator decomposition and propagation, leading to a faster polymerization rate.[4]
-
Inappropriate Solvent Choice: A solvent that is a poor solvent for the resulting poly(OFMA) can lead to polymer precipitation or the formation of a highly viscous slurry.
Q2: Can the choice of solvent significantly impact the viscosity of my OFMA polymerization?
A2: Absolutely. The solvent plays a critical role in controlling viscosity. A good solvent for both the monomer and the resulting polymer will help to keep the polymer chains in a more extended conformation and reduce intermolecular aggregation, thereby maintaining a lower solution viscosity.[5] Conversely, a poor solvent can lead to chain coiling and aggregation, increasing viscosity. For OFMA, which is soluble in methanol, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are often good starting points.[6][7] The polarity of the solvent can also influence the polymerization kinetics.[8]
Q3: How does the molecular weight of the polymer affect the solution viscosity?
A3: The viscosity of a polymer solution is directly related to the molecular weight of the polymer.[1] Higher molecular weight polymers have longer chains, which leads to greater chain entanglement and, consequently, higher solution viscosity. Controlling the molecular weight is a key strategy for managing viscosity.
Q4: What is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and how can it help with viscosity issues?
A4: RAFT polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. By using a RAFT agent, the growth of polymer chains is controlled, preventing the uncontrolled chain growth that leads to very high molecular weight species and the associated viscosity problems. This technique is highly recommended for the polymerization of functional monomers like OFMA, where precise control over the polymer architecture is often desired.
Troubleshooting Guide: Viscosity Issues in OFMA Polymerization
This section provides a structured approach to diagnosing and resolving common viscosity-related problems encountered during the polymerization of OFMA.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Excessively High Viscosity Early in the Reaction | 1. Polymerization is too fast: The rate of initiation and propagation is too high. 2. High Monomer Concentration: The initial concentration of OFMA is too high. | Solution 1: Slow Down the Reaction a) Reduce Initiator Concentration: Lowering the initiator concentration will decrease the number of growing chains, reducing the overall rate of polymerization.[2] b) Lower the Reaction Temperature: A decrease in temperature will slow the rate of initiator decomposition and propagation.[4] Solution 2: Dilute the Reaction a) Increase Solvent Volume: Adding more solvent will decrease the concentration of both the monomer and the resulting polymer, reducing viscosity. b) Monomer Feed: Instead of adding all the monomer at the beginning, a semi-batch process where the monomer is fed into the reactor over time can help control the polymer concentration and manage viscosity. |
| Formation of an Intractable Gel | 1. Runaway Reaction (Trommsdorff Effect): The polymerization has autoaccelerated uncontrollably.[1] 2. Cross-linking: Impurities in the monomer or unintended side reactions may be causing cross-linking. | Solution 1: Prevent Runaway Reactions a) Implement Controlled Polymerization: Utilize techniques like RAFT polymerization to maintain control over chain growth. b) Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with good heat dissipation to prevent localized hot spots that can accelerate the reaction. Solution 2: Ensure Monomer Purity a) Purify the Monomer: If impurities are suspected, purify the OFMA monomer before use, for example, by passing it through a column of basic alumina to remove any acidic impurities. |
| Polymer Precipitates from Solution | 1. Poor Solvent Choice: The chosen solvent is not a good solvent for poly(OFMA). 2. High Molecular Weight: The polymer has reached a molecular weight where it is no longer soluble in the reaction medium. | Solution 1: Optimize the Solvent System a) Select a Better Solvent: Choose a solvent with a higher affinity for the polymer. Based on the structure of OFMA, polar aprotic solvents are a good starting point.[7] b) Use a Solvent Mixture: A mixture of solvents can sometimes provide better solubility for both the monomer and the polymer. Solution 2: Control Molecular Weight a) Use a Chain Transfer Agent: Conventional chain transfer agents or RAFT agents can be used to limit the molecular weight of the polymer.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solution Polymerization of OFMA
This protocol provides a starting point for the free-radical solution polymerization of OFMA.
-
Monomer and Reagent Preparation:
-
Ensure the 5-oxotetrahydrofuran-3-yl methacrylate (OFMA) monomer is free of inhibitor. If stabilized with MEHQ, it can be removed by passing the monomer through a column of inhibitor remover.
-
The initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), should be recrystallized from a suitable solvent (e.g., methanol) before use.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of OFMA in an appropriate solvent (e.g., anhydrous 1,4-dioxane or toluene). A typical starting monomer concentration is 1-2 M.[9]
-
Add the initiator (e.g., AIBN). The initiator concentration will influence the molecular weight and polymerization rate; a typical starting point is a molar ratio of [Monomer]:[Initiator] between 200:1 and 1000:1.[2]
-
-
Degassing:
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).[9]
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity visually or with a rheometer if available.
-
-
Termination and Isolation:
-
To stop the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol 2: Controlled Polymerization of OFMA using RAFT
This protocol outlines a general procedure for the RAFT polymerization of OFMA to achieve better control over molecular weight and viscosity.
-
Reagent Preparation:
-
Prepare the OFMA monomer and initiator (AIBN) as described in Protocol 1.
-
Select an appropriate RAFT agent. For methacrylates, trithiocarbonates or dithiobenzoates are commonly used. A common example is 2-cyano-2-propyl dodecyl trithiocarbonate.
-
-
Reaction Setup:
-
Degassing and Polymerization:
-
Follow the degassing and polymerization steps as described in Protocol 1. The reaction temperature should be suitable for the chosen initiator (e.g., 60-80 °C for AIBN).
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
-
Termination and Isolation:
-
Follow the termination and isolation procedures as described in Protocol 1.
-
Data Presentation
Table 1: Recommended Starting Conditions for OFMA Polymerization
| Parameter | Free-Radical Polymerization | RAFT Polymerization | Rationale for Viscosity Control |
| [Monomer]:[Initiator] | 200:1 to 1000:1 | 100:1 to 500:1 (relative to RAFT agent) | A lower initiator concentration leads to fewer growing chains and slower polymerization, helping to manage viscosity.[2] |
| [Monomer]:[RAFT Agent] | N/A | 100:1 to 500:1 | The ratio of monomer to RAFT agent is the primary determinant of the target molecular weight, a key factor in viscosity. |
| [RAFT Agent]:[Initiator] | N/A | 5:1 to 10:1 | This ratio ensures that the concentration of radicals is kept low, promoting controlled chain growth. |
| Solvent | 1,4-Dioxane, Toluene, Anisole | 1,4-Dioxane, Toluene, Anisole | A good solvent for the polymer helps to minimize viscosity by preventing chain aggregation.[5][7] |
| Temperature | 60-80 °C (for AIBN) | 60-80 °C (for AIBN) | Lower temperatures slow down the polymerization rate, providing better control over the viscosity increase.[4] |
Visualization of Key Concepts
Diagram 1: Factors Influencing Viscosity in OFMA Polymerization
Caption: Key experimental factors and their influence on the viscosity of the polymerization medium.
Diagram 2: Troubleshooting Workflow for High Viscosity
Caption: A logical workflow for troubleshooting high viscosity issues in OFMA polymerization.
References
- Czech, Z., Kowalczyk, A., & Sowa, D. (2013). The variations with AIBN concentration of the viscosities of the synthesized poly(alkyl methacrylates).
- Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by ATRP. Macromolecules, 40(3), 399-406. [Link not available]
- Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.
- Saeed, R., & Al-shammari, T. (2019). State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. Polymers, 11(10), 1587.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Piejko, M., & Kujawa, J. (2020). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 65(11-12), 779-791.
- De Schutter, C., et al. (2019). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. Polymer Chemistry, 10(44), 6035-6046.
- Wang, Y., et al. (2018).
- O'Driscoll, K. F., & Schmidt, A. (1969). The gel effect in free-radical polymerization. Journal of Polymer Science Part C: Polymer Symposia, 25(1), 43-52.
- Tobolsky, A. V. (1958). A semi-empirical equation for the viscosity of polymer solutions. The Journal of Chemical Physics, 28(4), 733-734.
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). The strength of the solvent-polymer interactions.
- Odian, G. (2004).
- Beuermann, S., et al. (2003).
- Buback, M., et al. (1995). Consistent values of termination rate coefficients in free-radical polymerization of methyl methacrylate. Macromolecular Chemistry and Physics, 196(10), 3267-3280.
- Long, T. E., et al. (2003). RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers. Macromolecules, 36(25), 9307-9314.
- U.S. Patent No. US20070117944A1. (2007). Norbornane lactone (meth)
- Rempp, P., & Merrill, E. W. (1991). Polymer Synthesis. Hüthig & Wepf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US20070117944A1 - Norbornane lactone (meth)acrylate and polymer thereof - Google Patents [patents.google.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Performance Evaluation of Polymers from 5-Oxotetrahydrofuran-3-yl Methacrylate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical polymer research, the demand for "intelligent" materials that can respond to specific physiological cues is paramount. These smart polymers are at the forefront of designing sophisticated drug delivery systems that promise enhanced therapeutic efficacy and minimized side effects.[1][2] This guide provides an in-depth performance evaluation of polymers derived from 5-oxotetrahydrofuran-3-yl methacrylate (OFMA), a promising monomer for creating pH-responsive biomaterials. We will delve into the synthesis, unique properties, and performance of poly(OFMA) and objectively compare it with established alternatives, supported by experimental data and detailed protocols.
The Emergence of Poly(OFMA): A Polymer with Built-in pH Sensitivity
5-Oxotetrahydrofuran-3-yl methacrylate, also known as β-Hydroxy-γ-butyrolactone Methacrylate, is a methacrylate monomer containing a pendant γ-butyrolactone ring.[3] This cyclic ester (lactone) is the key to the polymer's functionality. Under neutral or physiological pH (~7.4), the lactone ring is stable. However, in acidic environments, such as those found in tumor microenvironments or within endosomal compartments of cells, the ring is susceptible to hydrolysis. This cleavage transforms the hydrophobic lactone into a hydrophilic carboxylic acid and a hydroxyl group, leading to a significant change in the polymer's solubility and conformation. This intrinsic pH-responsiveness makes poly(OFMA) an excellent candidate for targeted drug delivery applications, where the drug release is triggered by the acidic conditions of the target site.[1][4]
Synthesis and Polymerization of Poly(OFMA)
The synthesis of poly(OFMA) is typically achieved through free-radical polymerization of the OFMA monomer. This method allows for good control over the molecular weight and polydispersity of the resulting polymer.
Diagram of Poly(OFMA) Synthesis:
Caption: Synthesis of Poly(OFMA) via Free-Radical Polymerization.
Comparative Analysis: Poly(OFMA) vs. Established Alternatives
To understand the performance of poly(OFMA), it is crucial to compare it against other polymers commonly used in drug delivery. This guide focuses on three key alternatives:
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer widely approved by the FDA for therapeutic devices.[5][6] Its degradation occurs via hydrolysis of ester linkages, but it lacks the sharp pH-triggered response of poly(OFMA).[7]
-
Poly(2-hydroxyethyl methacrylate) (PHEMA): A hydrophilic polymer known for its excellent biocompatibility and use in hydrogels and contact lenses.[8][9][10][11][12] While stable, it is not inherently stimuli-responsive.
-
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA): A well-known cationic polymer that exhibits pH-responsive swelling and solubility due to the protonation of its tertiary amine groups at low pH.[13][14][15][16]
Table 1: Comparative Performance Metrics of Drug Delivery Polymers
| Property | Poly(OFMA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) |
| Response Mechanism | pH-triggered lactone hydrolysis | Bulk hydrolysis of ester bonds | Non-responsive | pH-triggered protonation of amine groups |
| Biocompatibility | Generally considered biocompatible | Excellent, FDA approved[5] | Excellent, widely used in biomedical devices[8][10] | Can exhibit cytotoxicity depending on molecular weight |
| Degradation Products | Methacrylic acid backbone with carboxylic acid and hydroxyl side chains | Lactic acid and glycolic acid (natural metabolites)[17] | Non-degradable | Non-degradable |
| Drug Release Profile | Pulsatile release at acidic pH | Biphasic or continuous release over time[5] | Diffusion-controlled release | Swelling-controlled release at acidic pH |
| Primary Application | Targeted cancer therapy, intracellular drug delivery | Controlled release of a wide range of drugs and proteins[5][6] | Contact lenses, hydrogels for drug delivery[8][9][11] | Gene delivery, pH-responsive drug carriers |
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, the following are detailed protocols for evaluating the performance of these polymers.
4.1. Drug Loading and Encapsulation Efficiency
Causality: This protocol determines the amount of drug successfully encapsulated within the polymer nanoparticles, which is a critical factor for therapeutic efficacy.
-
Preparation of Nanoparticles:
-
Dissolve 100 mg of the polymer (e.g., Poly(OFMA), PLGA) and 10 mg of the drug (e.g., Doxorubicin) in a suitable organic solvent.
-
Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution containing a surfactant (e.g., Pluronic F-127).
-
Continue stirring for 4-6 hours to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove the supernatant.
-
Wash the nanoparticles with deionized water and lyophilize for storage.
-
-
Determination of Encapsulation Efficiency (EE%):
-
Dissolve a known weight of the lyophilized nanoparticles in a solvent that dissolves both the polymer and the drug.
-
Use UV-Vis spectrophotometry to measure the concentration of the drug.
-
Calculate EE% using the formula: EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
4.2. In Vitro Drug Release Study
Causality: This experiment simulates the drug release profile in different physiological pH environments, demonstrating the pH-responsiveness of the polymer.
Workflow for In Vitro Drug Release:
Caption: Workflow for In Vitro Drug Release Study.
-
Experimental Setup:
-
Disperse a known amount of drug-loaded nanoparticles in two separate buffer solutions: one at pH 7.4 (simulating blood) and another at pH 5.5 (simulating tumor microenvironment).
-
Place the dispersions in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bags in the respective buffer solutions and maintain at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw a sample from the external buffer solution and replace it with an equal volume of fresh buffer.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
4.3. Cytotoxicity Assay
Causality: This assay evaluates the biocompatibility of the polymer nanoparticles and their ability to selectively kill cancer cells when loaded with a therapeutic agent.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate until they reach approximately 80% confluency.
-
-
Treatment:
-
Treat the cells with different concentrations of:
-
Free drug
-
Empty nanoparticles (control)
-
Drug-loaded nanoparticles
-
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Conclusion and Future Outlook
Polymers derived from 5-oxotetrahydrofuran-3-yl methacrylate demonstrate significant potential as intelligent biomaterials for targeted drug delivery. Their distinct pH-triggered drug release mechanism offers a clear advantage over polymers with slower, non-specific degradation profiles like PLGA. While alternatives like PDMAEMA also offer pH-responsiveness, poly(OFMA)'s degradation into potentially biocompatible byproducts may present a more favorable long-term safety profile.
Future research should focus on optimizing the molecular weight and copolymerization of OFMA with other monomers to fine-tune the degradation rate and mechanical properties for specific applications. In vivo studies are essential to validate the in vitro findings and to fully assess the biocompatibility and therapeutic efficacy of poly(OFMA)-based drug delivery systems. The continued exploration of such smart polymers will undoubtedly pave the way for more effective and personalized therapies.
References
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. Available from: [Link]
-
Deshpande, R. D., et al. (2019). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. Journal of Drug Delivery Science and Technology, 53, 101211. Available from: [Link]
-
Roy, S., et al. (2019). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology, 12(9), 4567-4573. Available from: [Link]
-
Etrych, T., et al. (2011). Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery. ACS Macro Letters, 1(1), 114–118. Available from: [Link]
-
Mir, M., et al. (2017). Poly Lactic-co-Glycolic Acid (PLGA) Nanoparticles: A State-of-the-Art Review on the Recent Advances in Cancer Therapy. Journal of Drug Delivery Science and Technology, 41, 95-108. Available from: [Link]
-
Matexcel. (n.d.). Poly(2-hydroxyethyl methacrylate)-Based Hydrogel Development. Available from: [Link]
-
Sharma, A., et al. (2023). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Pharmaceutics, 15(11), 2636. Available from: [Link]
-
Patel, M., et al. (2020). PH-Dependent Polymer in Drug Delivery Systems. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 132-141. Available from: [Link]
-
Fredenberg, S., et al. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review. International Journal of Pharmaceutics, 415(1-2), 34–52. Available from: [Link]
-
Han, F. Y., et al. (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Pharmaceutics, 15(8), 2095. Available from: [Link]
-
Aldawood, F. K., et al. (2021). pHEMA: An Overview for Biomedical Applications. Polymers, 13(12), 1958. Available from: [Link]
-
Kumar, L., et al. (2023). Poly(lactic-co-glycolic) Acid (PLGA) Nanoparticles and Transdermal Drug Delivery: An Overview. Current Pharmaceutical Design, 29. Available from: [Link]
-
Wibowo, A., et al. (2021). Poly(2-Hydroxyethyl Methacrylate) Hydrogels for Contact Lens Applications–A Review. Makara Journal of Science, 25(3), 145-153. Available from: [Link]
-
Wikipedia. (n.d.). Polyhydroxyethylmethacrylate. Available from: [Link]
-
Sobolewski, P., et al. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science, 10(9), 230588. Available from: [Link]
-
Cholewińska, E., et al. (2022). Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. Materials, 15(2), 565. Available from: [Link]
-
Okay, O., et al. (2006). pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties. Soft Matter, 2(6), 509-517. Available from: [Link]
-
Themistou, E., et al. (2014). pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. Biomacromolecules, 15(10), 3644–3654. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 5-Oxotetrahydrofuran-3-yl Methacrylate | 130224-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(2-hydroxyethyl methacrylate)-Based Hydrogel Development - Matexcel [matexcel.com]
- 9. polysciences.com [polysciences.com]
- 10. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Polyhydroxyethylmethacrylate - Wikipedia [en.wikipedia.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of β-Methacryloyloxy-γ-butyrolactone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material synthesis and drug delivery systems, the precise structural confirmation of novel monomers is paramount. β-Methacryloyloxy-γ-butyrolactone, a promising precursor for biocompatible polymers and functional resins, demands rigorous analytical scrutiny to ensure its chemical integrity. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of this molecule, emphasizing not just the "how" but the critical "why" behind each analytical choice. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating and irrefutable structural dossier.
The Rationale for a Multi-Faceted Spectroscopic Approach
Relying on a single analytical technique for structural elucidation is a precarious endeavor. Each method offers a unique window into the molecular architecture, and their synergistic application provides a comprehensive and robust validation. For a molecule like β-methacryloyloxy-γ-butyrolactone, with its distinct lactone and methacrylate functionalities, this integrated approach is essential to confirm not only the presence of these groups but also their precise connectivity.
Experimental Workflow: A Step-by-Step Validation
The following sections detail the experimental protocols and expected outcomes for the primary spectroscopic techniques employed in the structural validation of β-methacryloyloxy-γ-butyrolactone.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic validation of β-methacryloyloxy-γ-butyrolactone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing chemical shifts, coupling constants, and integration values, we can piece together the proton framework.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified β-methacryloyloxy-γ-butyrolactone in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak.
-
Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.
Expected ¹H NMR Data:
Based on a patented synthesis, the following ¹H NMR spectral data for β-methacryloyloxy-γ-butyrolactone in CDCl₃ have been reported[1]:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methacrylate CH₃ | 2.1 | singlet | - | 3H |
| Lactone CH₂ (α to C=O) | 2.8 | doublet | 18.4 | 1H |
| Lactone CH₂ (α to C=O) | 3.0 | doublet of doublets | 6.8, 18.4 | 1H |
| Lactone CH₂ (γ to C=O) | 4.5 | doublet | 10.8 | 1H |
| Lactone CH₂ (γ to C=O) | 4.7 | doublet of doublets | 4.8, 10.8 | 1H |
| Lactone CH (β to C=O) | 5.6 | doublet of doublets | 4.8, 6.8 | 1H |
| Methacrylate =CH₂ | 5.8 | singlet | - | 1H |
| Methacrylate =CH₂ | 6.3 | singlet | - | 1H |
Table 1: Expected ¹H NMR chemical shifts, multiplicities, coupling constants, and integrations for β-methacryloyloxy-γ-butyrolactone.
The distinct chemical shifts and coupling patterns provide a detailed map of the proton environment, confirming the ester linkage at the β-position of the γ-butyrolactone ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon NMR complements the ¹H NMR data by providing a direct count of the number of unique carbon atoms and information about their chemical environment (e.g., sp³, sp², carbonyl).
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumental Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, with each peak representing a unique carbon atom.
-
Data Processing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Predicted ¹³C NMR Data:
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Methacrylate CH₃ | ~18-20 |
| Lactone CH₂ (α to C=O) | ~30-35 |
| Lactone CH₂ (γ to C=O) | ~65-70 |
| Lactone CH (β to C=O) | ~70-75 |
| Methacrylate =CH₂ | ~125-130 |
| Methacrylate C= | ~135-140 |
| Methacrylate C=O | ~165-170 |
| Lactone C=O | ~175-180 |
Table 2: Predicted ¹³C NMR chemical shifts for β-methacryloyloxy-γ-butyrolactone.
The presence of two distinct carbonyl resonances (ester and lactone) and the signals corresponding to the vinyl carbons are key diagnostic features.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FT-IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| C=O (Lactone) | ~1770 | Stretch |
| C=O (Ester) | ~1720 | Stretch |
| C=C (Alkene) | ~1640 | Stretch |
| C-O (Ester & Lactone) | 1300-1100 | Stretch |
| =C-H | ~3100 | Stretch |
| C-H (sp³) | 3000-2850 | Stretch |
Table 3: Expected characteristic FT-IR absorption bands for β-methacryloyloxy-γ-butyrolactone.
The presence of two distinct carbonyl stretching frequencies is a strong indicator of the two different carbonyl environments (lactone and ester). The C=C stretch confirms the presence of the methacrylate double bond. The strong absorptions in the C-O stretching region are also characteristic of the ester and lactone functionalities[2].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and provide further structural insights.
Expected Mass Spectrometry Data:
-
Molecular Ion: The exact mass of β-methacryloyloxy-γ-butyrolactone (C₈H₁₀O₄) is 170.0579. A high-resolution mass spectrum should show a peak corresponding to this mass (or its adducts).
-
Key Fragmentation Pathways: Fragmentation is expected to occur at the ester linkage and within the lactone ring. Key fragments would likely include the loss of the methacryloyloxy group and fragmentation of the butyrolactone ring.
Comparative Analysis of Alternative and Complementary Techniques
While the core techniques described above provide a robust validation, other methods can offer complementary information or may be more suitable in specific contexts.
| Technique | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile impurities and fragmentation pattern of the pure compound. | Excellent separation efficiency for volatile compounds; extensive libraries for compound identification. | The compound may require derivatization to improve volatility and thermal stability. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Suitable for non-volatile and thermally labile compounds; can be coupled with various detectors (UV, MS). | Does not provide as much structural information as NMR. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity information between protons and carbons. | Unambiguously establishes C-H and C-C correlations, crucial for complex structures. | Requires more instrument time and expertise for data interpretation. |
Conclusion: A Self-Validating Approach to Structural Integrity
The structural validation of β-methacryloyloxy-γ-butyrolactone is a critical step in its application for research and development. By employing a synergistic combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, a comprehensive and self-validating structural dossier can be compiled. This multi-technique approach, grounded in sound experimental protocols and expert interpretation, ensures the chemical integrity of this valuable monomer, paving the way for its successful use in the development of next-generation materials and therapies.
References
-
SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]
-
PubChem. (n.d.). gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]
-
Witkowski, M. R., & Ciolino, L. A. (2006). Fourier transform infrared spectrum of a typical aqueous-based... ResearchGate. Retrieved from [Link]
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences, 9(2), 1-19.
- Google Patents. (n.d.). Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone.
-
Fiveable. (n.d.). Spectroscopic methods. Polymer Chemistry. Retrieved from [Link]
- Ternad, I., et al. (2017). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers, 9(12), 649.
- Google Patents. (n.d.). PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA.
-
NIST. (n.d.). Butyrolactone. NIST Chemistry WebBook. Retrieved from [Link]
-
American Chemical Society. (n.d.). Comparison of Different Vibrational Spectroscopic Probes.... ACS Measurement Science Au. Retrieved from [Link]
-
PubChem. (n.d.). beta-Methyl-gamma-butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 24). What Are Some Advanced Polymer Identification Techniques? [Video]. YouTube. Retrieved from [Link]
- Al-Bataineh, S. A., et al. (2021). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 11(2), 129.
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives.
-
ResearchGate. (n.d.). (PDF) Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Retrieved from [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Applied Polymer Materials Ahead of Print. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of entry 13.... Retrieved from [Link]
Sources
A Comparative Guide to the Kinetic Analysis of (2-oxooxolan-3-yl) 2-methylprop-2-enoate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Poly((2-oxooxolan-3-yl) 2-methylprop-2-enoate)
This compound, a methacrylate monomer featuring a cyclic carbonate group, is a versatile building block for creating polymers with tailored properties. The presence of the reactive cyclic carbonate moiety allows for post-polymerization modification, enabling the introduction of various functionalities. This makes the resulting polymers highly attractive for applications such as drug delivery, tissue engineering, and smart materials.
The control over the polymerization process is paramount to achieving well-defined polymer architectures with predictable molecular weights and low dispersity, which are critical for high-performance biomedical applications. This guide will compare and contrast two prominent controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, alongside a discussion of conventional free-radical polymerization as a baseline.
Comparative Analysis of Polymerization Methodologies
The choice of polymerization technique significantly impacts the kinetic profile of the reaction and the characteristics of the resulting polymer. Here, we delve into a comparative analysis of conventional free-radical polymerization, ATRP, and RAFT for the polymerization of this compound.
Conventional Free-Radical Polymerization (FRP)
Conventional free-radical polymerization is a widely used and relatively simple method. However, it offers limited control over the polymer architecture.
Mechanism & Causality: FRP proceeds via initiation, propagation, and termination steps. The continuous generation of radicals and their irreversible termination reactions lead to a broad molecular weight distribution and limited control over the polymer's final properties. This lack of control stems from the high and uncontrolled concentration of propagating radicals, which increases the probability of termination events.
Expected Kinetic Profile:
-
Initiation: Rapid decomposition of the initiator.
-
Propagation: Fast monomer consumption.
-
Termination: High rate of bimolecular termination (coupling or disproportionation).
-
Overall: Typically exhibits first-order kinetics with respect to the monomer and half-order with respect to the initiator. However, deviations can occur due to factors like the gel effect.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers.[1]
Mechanism & Causality: ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition-metal catalyst (commonly copper-based).[2] The halogen atom from an alkyl halide initiator is reversibly transferred to the catalyst, generating a radical that can propagate. This dynamic equilibrium keeps the concentration of active radicals low, significantly suppressing termination reactions and allowing for controlled chain growth.[2][3] The choice of catalyst, ligand, initiator, and solvent is crucial for achieving good control.[4]
Expected Kinetic Profile:
-
Initiation: A fast and efficient initiation process is crucial for simultaneous growth of all polymer chains.
-
Propagation: The rate of polymerization is typically first-order with respect to the monomer, initiator, and catalyst concentrations.
-
Termination: The rate of termination is significantly reduced compared to FRP.
-
Overall: A linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI < 1.5) are hallmarks of a well-controlled ATRP.[1][4]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that offers excellent control over a wide range of monomers.[5]
Mechanism & Causality: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound.[5][6] Propagating radicals react with the RAFT agent to form a dormant intermediate radical. This intermediate can then fragment to release a new radical that can reinitiate polymerization, while the original propagating chain becomes dormant. This rapid exchange between active and dormant species ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. The choice of RAFT agent is critical and depends on the monomer being polymerized.[7]
Expected Kinetic Profile:
-
Initiation: Similar to conventional radical polymerization, a standard radical initiator is used.
-
Chain Transfer: A rapid and reversible addition-fragmentation process is key to the control mechanism. An initial inhibition or retardation period may be observed depending on the specific RAFT agent and monomer.
-
Propagation: The rate of polymerization is influenced by the concentrations of monomer, initiator, and the RAFT agent.
-
Overall: Similar to ATRP, a successful RAFT polymerization is characterized by a linear evolution of molecular weight with conversion and a low PDI.[5][6]
Experimental Data Comparison
The following table summarizes typical kinetic and polymer characterization data expected for the polymerization of a functional methacrylate like this compound using the discussed techniques. The data is illustrative and based on literature for similar functional methacrylates.[1][2][5]
| Parameter | Conventional FRP | ATRP | RAFT |
| Reaction Time | Hours | Hours | Hours |
| Conversion | >90% | >90% | >90% |
| Rate Constant (k_p / k_t^0.5) | High | - | - |
| Apparent Rate Constant (k_app) | - | Moderate | Moderate to Low |
| Molecular Weight Control | Poor | Excellent | Excellent |
| Polydispersity Index (PDI) | > 2.0 | < 1.3 | < 1.3 |
| Chain-end Fidelity | Low | High | High |
Experimental Protocols
General Considerations for All Polymerizations
-
Monomer Purity: The monomer, this compound, should be purified prior to use, for example, by passing through a column of basic alumina to remove any inhibitor.
-
Solvent: A suitable solvent that dissolves both the monomer and the resulting polymer should be chosen. Anisole or N,N-dimethylformamide (DMF) are common choices.
-
Degassing: All reaction mixtures must be thoroughly degassed to remove oxygen, which can act as a radical scavenger and inhibit the polymerization. This is typically achieved through several freeze-pump-thaw cycles.
Protocol 1: Atom Transfer Radical Polymerization (ATRP)
This protocol is adapted from procedures for the ATRP of functional methacrylates.[2]
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask, add CuBr (1 eq relative to initiator).
-
Add the monomer, EBiB, and anisole to the flask.
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
While under a positive pressure of an inert gas (e.g., argon or nitrogen), add the degassed PMDETA (1 eq relative to CuBr) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, open the flask to air and add a suitable solvent like THF.
-
Precipitate the polymer in a non-solvent such as cold methanol or hexane.
-
Filter and dry the polymer under vacuum.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol is based on general procedures for RAFT polymerization of methacrylates.[5][8]
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
Procedure:
-
In a reaction vessel, dissolve the monomer, CPDT, and AIBN in anisole. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated.
-
Degas the solution by purging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.
-
Monitor the reaction progress by taking samples at regular intervals for analysis of monomer conversion and polymer molecular weight.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolate the polymer by precipitation into a suitable non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Visualizing the Polymerization Mechanisms
Atom Transfer Radical Polymerization (ATRP) Workflow
Caption: Workflow for ATRP of this compound.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Workflow
Caption: Workflow for RAFT polymerization of this compound.
Conclusion
The kinetic analysis of this compound polymerization reveals that both ATRP and RAFT offer superior control over polymer architecture compared to conventional free-radical polymerization. The choice between ATRP and RAFT will depend on the specific experimental requirements, including tolerance to functional groups, desired catalyst system, and cost considerations. For applications in drug delivery and tissue engineering, where well-defined polymers are essential, either ATRP or RAFT would be the recommended approach. This guide provides the foundational knowledge and experimental framework to embark on the controlled polymerization of this promising functional monomer.
References
-
Armes, S. P., et al. "Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature: Comparison of Glycerol Monomethacrylate with 2-Hydroxypropyl Methacrylate." Macromolecules, 2001. [Link][2][3]
- Cooley, J. H., et al.
-
Matyjaszewski, K. "Functional polymers by atom transfer radical polymerization." ..., n.d. [Link][1]
-
... "2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization." Original Article, n.d. [Link][4]
-
... "Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates." ACS Macro Letters, 2019. [Link]
-
... "Polymerizing Base Sensitive Cyclic Carbonates Using Acid Catalysis." ACS Macro Letters, n.d. [Link]
-
Guerrero-Sanchez, C., et al. "Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups." National Institutes of Health, 2021. [Link][5]
-
... "Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization." SCIEPublish, n.d. [Link]
-
... "Multifunctional cyclic carbonates obtained by radical polymerization or..." ResearchGate, n.d. [Link]
-
Guerrero-Sanchez, C., et al. "(PDF) Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups." ResearchGate, 2021. [Link][6]
-
... "Synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl carbonate intermediate." Polymer Chemistry (RSC Publishing), n.d. [Link]
-
... "A facile and efficient approach to cyclic carbonate monomers for ring-opening polymerization for ACS Spring 2022." IBM Research, n.d. [Link]
-
Moad, G., et al. "RAFT Polymerization: Adding to the picture." Monash University, 2007. [Link][7]
-
... "Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates." PMC - NIH, n.d. [Link]
-
... "RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents." Polymer Chemistry (RSC Publishing), n.d. [Link][8]
-
... "Cationic Ring-Opening Polymerization of 2‑Propyl-2-oxazolines: Understanding Structural Effects on Polymerization Behavior Based on Molecular Modeling." Request PDF - ResearchGate, n.d. [Link]
-
... "2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate." MOLBASE, n.d. [Link]
-
... "Scheme 1. (A) Cationic ring-opening polymerisation of 2-oxazolines with..." ResearchGate, n.d. [Link]
-
... "Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone." PMC - PubMed Central, 2023. [Link]
-
... "Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators." Request PDF - ResearchGate, n.d. [Link]
-
... "Kinetic Study of Olefin Polymerization with a Supported Metallocene Catalyst. III. Ethylene Homopolymerization in Slurry." ResearchGate, n.d. [Link]
-
Ali, A., et al. "Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with..." Semantic Scholar, 2021. [Link]
-
Ali, A., et al. "Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate." PubMed, 2021. [Link]
-
... "A Kinetic Study, Thermal Analysis and Kinetic Modeling on Homo and Copolymerization of 2-(N,N-diethylamino)ethyl methacrylate and PEGMA." Request PDF - ResearchGate, n.d. [Link]
-
Ali, A., et al. "(PDF) Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate." ResearchGate, 2021. [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature: Comparison of Glycerol Monomethacrylate with 2-Hydroxypropyl Methacrylate | CoLab [colab.ws]
- 4. ijpras.com [ijpras.com]
- 5. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Thermal Properties of Lactone-Containing Polymers for Drug Development
For researchers, scientists, and drug development professionals, understanding the thermal properties of biodegradable polymers is paramount. These characteristics dictate the material's behavior during manufacturing, storage, and ultimately, its performance in a physiological environment. This guide provides an in-depth comparison of the thermal properties of three key lactone-containing polymers: Polylactide (PLA), Polycaprolactone (PCL), and Polyglycolide (PGA), along with their copolymers. We will delve into the causality behind experimental choices for characterizing these polymers and provide detailed, self-validating protocols.
The Critical Role of Thermal Properties in Drug Delivery
The thermal behavior of a polymer, specifically its glass transition temperature (Tg) and melting temperature (Tm), governs its physical state. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which the crystalline domains within the polymer melt, and it transitions to a viscous liquid.
These properties are not mere data points; they are critical indicators of:
-
Processing and Stability: Knowledge of Tg and Tm is essential for techniques like hot-melt extrusion and injection molding, ensuring the polymer can be processed without degradation. It also informs on the physical stability of the final drug formulation during storage.
-
Drug Loading and Release Kinetics: The physical state of the polymer matrix (glassy or rubbery) directly influences drug diffusion rates. For instance, a drug dispersed in a polymer above its Tg will have higher mobility and potentially a faster release rate.
-
Biodegradation Profile: The crystallinity of the polymer, which is intrinsically linked to its thermal history, affects the rate of hydrolytic degradation. Amorphous regions are typically more susceptible to degradation than crystalline regions.[1][2]
Comparative Analysis of Key Lactone-Containing Polymers
The following table summarizes the typical thermal properties of PLA, PCL, and PGA. It is crucial to recognize that these values can vary significantly based on factors such as molecular weight, stereochemistry (for PLA), and degree of crystallinity.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) | Key Characteristics & Drug Delivery Relevance |
| Polylactide (PLA) | 55 - 65[3] | 150 - 180[4] | ~350[5] | High modulus and strength. Degrades to lactic acid. Widely used for sutures, stents, and controlled-release drug delivery systems.[6] |
| Polycaprolactone (PCL) | -60[7] | 55 - 60[7] | ~350[7] | High flexibility and biocompatibility. Slow degradation rate makes it suitable for long-term implantable devices and drug delivery systems.[7] |
| Polyglycolide (PGA) | 35 - 40[8] | 220 - 230[8] | ~360[7] | High crystallinity and rapid degradation. Often used in applications requiring high strength and faster resorption, such as absorbable sutures.[8] |
| Poly(lactic-co-glycolic acid) (PLGA) | 45 - 55 | Amorphous (typically) | ~300 | Degradation rate can be tailored by adjusting the lactide-to-glycolide ratio. One of the most widely used polymers for controlled drug delivery. |
The Influence of Molecular Architecture on Thermal Behavior
The distinct thermal properties of these polymers are a direct consequence of their molecular structure.
Caption: Molecular structures of PLA, PCL, and PGA and their influence on thermal properties.
Experimental Protocols for Thermal Characterization
To ensure reliable and reproducible data, standardized experimental protocols are essential. Here, we detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is the primary technique for determining Tg and Tm.
Caption: Step-by-step workflow for DSC analysis of lactone-containing polymers.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. The sample should be in a form that ensures good thermal contact with the bottom of the pan (e.g., a thin film or powder).
-
Encapsulation: Hermetically seal the DSC pan using a sample press. This prevents any loss of volatiles during the experiment.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature to 250°C at a heating rate of 10°C/min. This first heating scan is used to erase the polymer's prior thermal history.
-
Hold the sample at 250°C for 3 minutes.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Hold the sample at -80°C for 3 minutes to allow it to stabilize.
-
Ramp the temperature to 250°C at a heating rate of 10°C/min. This second heating scan is used for data analysis.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak maximum of the melting endotherm. The degree of crystallinity can be calculated by dividing the measured heat of fusion by the heat of fusion for a 100% crystalline sample of the same polymer.[10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is used to determine the thermal stability and decomposition temperature of the polymer.
Caption: Step-by-step workflow for TGA analysis of lactone-containing polymers.
-
Sample Preparation: Weigh approximately 10-15 mg of the polymer sample into a tared TGA pan (ceramic or platinum pans are recommended for high-temperature analysis).
-
Instrument Setup: Place the pan onto the TGA's highly sensitive microbalance.
-
Experimental Conditions:
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 30°C.
-
Ramp the temperature to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: The thermal decomposition temperature (Td) is often reported as the onset temperature of significant weight loss. The derivative of the TGA curve (DTG) shows the rate of weight loss, and its peak indicates the temperature of the maximum decomposition rate.[7]
Interpreting the Data: Causality and Insights
-
Broad Melting Peaks: A broad melting endotherm in a DSC thermogram suggests a wide distribution of crystal sizes or the presence of imperfections in the crystal lattice.
-
Cold Crystallization: The appearance of an exothermic peak after the glass transition during the heating scan indicates "cold crystallization." This occurs when an amorphous polymer has sufficient mobility upon heating above its Tg to arrange into a more ordered, crystalline structure.[6]
-
Multiple Decomposition Steps: In a TGA curve, multiple weight loss steps can indicate the degradation of different components in a blend or copolymer, or a multi-stage decomposition mechanism for a single polymer.[7] For instance, the thermal degradation of PCL has been shown to occur in two steps: an initial statistical rupture of polyester chains followed by an unzipping depolymerization process.[11]
Conclusion
A thorough understanding and precise characterization of the thermal properties of lactone-containing polymers are non-negotiable for the successful development of robust and effective drug delivery systems. By employing standardized DSC and TGA protocols and correctly interpreting the resulting data, researchers can make informed decisions regarding polymer selection, formulation processing, and prediction of in-vivo performance. The interplay between molecular structure, crystallinity, and thermal behavior is a critical consideration that underpins the rational design of the next generation of polymeric drug carriers.
References
- Finne-Wistrand, A., & Albertsson, A. C. (2009). Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone).
- Persenaire, O., Alexandre, M., Degee, P., & Dubois, P. (2001). Mechanisms and kinetics of thermal degradation of poly(ε-caprolactone). Biomacromolecules, 2(1), 288-294.
- Rosa, D. S., Guedes, C. G. F., & Bardi, M. A. G. (2018). Thermal degradation of poly(caprolactone), poly(lactic acid), and poly(hydroxybutyrate) studied by TGA/FTIR and other analytical techniques. Polymer Bulletin, 75(9), 4191-4205.
-
Wikipedia. (n.d.). Polyglycolide. Retrieved from [Link]
- Pivsa-Art, S., & Pavasupree, S. (2014). Thermogravimetric analysis of poly(ε-caprolactone) before and after filling with 3 wt.-% of Mont-C18 (nanocomposite PCLC3) or Mont-COOH (microcomposite PCLC2).
- Chen, G., Li, H., & Wang, Y. (2020). Improving the melt strength and thermal stability of polyglycolic acid by reactive chain extension. Polymers, 12(11), 2586.
- Pantoustier, N., Alexandre, M., Degee, P., & Dubois, P. (2001). Poly(e-caprolactone) layered silicate nanocomposites: Effect of clay surface modifiers on the melt intercalation process. Polymer Engineering & Science, 41(12), 2146-2155.
- Mark, J. E. (2007). Physical Properties of Polymers Handbook. Springer.
- Li, S., & McCarthy, S. P. (1999). Further investigations on the hydrolytic degradation of poly (DL-lactide).
- Jamshidian, M., Tehrany, E. A., Imran, M., Jacquot, M., & Desobry, S. (2010). Poly-Lactic Acid: production, applications, nanocomposites, and release studies. Comprehensive Reviews in Food Science and Food Safety, 9(5), 552-571.
- Cai, H., Dave, V., Gross, R. A., & Kaplan, D. L. (1996). Effects of physical aging on the degradation of poly(lactic acid). Journal of Polymer Science Part B: Polymer Physics, 34(15), 2701-2709.
- Södergård, A., & Stolt, M. (2002). Properties of lactic acid based polymers and their correlation with composition. Progress in Polymer Science, 27(6), 1123-1163.
- Ljungberg, N., & Wesslén, B. (2005). The effects of plasticizers on the properties of poly (lactic acid). Journal of Applied Polymer Science, 96(3), 809-817.
- Lebedev, B., & Yevstropov, A. (1983). Thermodynamic properties of polylactones.
- Christiansen, M. V., Linder, M. B., & Laaksonen, P. (2018). Microstructure—Thermal Property Relationships of Poly (Ethylene Glycol-b-Caprolactone) Copolymers and Their Micelles. Polymers, 10(7), 743.
- Rahman, M., & Haque, M. (2014). Thermal property and assessment of biocompatibility of poly(lactic-co-glycolic) acid/graphene nanocomposites. AIP Advances, 4(2), 027103.
- Miñano, J., Puiggalí, J., & Franco, L. (2020). Effect of curcumin on thermal degradation of poly(glycolic acid) and poly(ε-caprolactone) blends.
- Armentano, I., Dottori, M., Fortunati, E., Mattioli, S., & Kenny, J. M. (2021). The Blending of Poly(glycolic acid) with Polycaprolactone and Poly(l-lactide). Polymers, 13(16), 2776.
- Quiles-Carrillo, L., Montanes, N., Sammon, C., Balart, R., & Torres-Giner, S. (2018). Compatibilization of polylactide/bio-based high-density polyethylene blends by reactive extrusion with dicumyl peroxide. Journal of Applied Polymer Science, 135(24), 46335.
- Odent, J., Raquez, J. M., & Dubois, P. (2013). Relation of structure to thermal and mechanical properties of renewable polyesters. e-Polymers, 13(1).
- Niaounakis, M. (2015). Biopolymers: Reuse, Recycling, and Disposal. William Andrew.
- Di Lorenzo, M. L., & Androsch, R. (2012). New approach to the double melting peak of poly(l-lactic acid) observed by DSC.
- Chem Scholar. (2019, May 1). Differential Scanning Calorimetry (DSC)
- Su, S., Wang, Y., & Wang, L. (2019). Degradation behaviors of different blends of polylactic acid buried in soil. Polymers, 11(11), 1859.
- Gaina, C., Gaina, V., & Pinteala, M. (2011). Enzymatic synthesis of new copolymers of ε-caprolactone and 5-hydroxymethyl-2-furancarboxylic acid.
- Garlotta, D. (2001). A literature review of poly (lactic acid). Journal of Polymers and the Environment, 9(2), 63-84.
- Auras, R., Harte, B., & Selke, S. (2004). An overview of polylactides as packaging materials. Macromolecular Bioscience, 4(9), 835-864.
- Ravotti, R., & Fatyeyeva, K. (2019).
- Park, K. (2021). Effect of Monomer Sequence Distribution on the Glass Transition Temperature of Poly(d,l-lactic-co-glycolic acid) (PLGA). Biomacromolecules, 22(1), 353-361.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tainstruments.com [tainstruments.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the PLA Crystallinity and Heat Distortion Temperature Optimizing the Content of Nucleating Agents and the Injection Molding Cycle Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization Morphology Regulation on Enhancing Heat Resistance of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity Ratios of 5-Oxotetrahydrofuran-3-yl Methacrylate
For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the copolymerization behavior of novel monomers is paramount for designing materials with tailored properties. This guide provides an in-depth technical comparison of the reactivity ratios of 5-oxotetrahydrofuran-3-yl methacrylate (OFMA), a promising lactone-containing monomer. Due to the novelty of OFMA, direct, experimentally determined reactivity ratios are not yet widely published. Therefore, this guide will focus on two key areas: firstly, a detailed, field-proven methodology for the experimental determination of OFMA's reactivity ratios with a common comonomer, methyl methacrylate (MMA). Secondly, it will provide a comparative analysis of the reactivity ratios of structurally related methacrylates to offer a predictive framework for OFMA's behavior.
The Significance of Reactivity Ratios in Copolymerization
In the synthesis of copolymers, the reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.[1] Specifically, r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of monomer 1 (M₁) to a growing chain ending in M₁ and k₁₂ is the rate constant for the addition of monomer 2 (M₂) to a growing chain ending in M₁. Conversely, r₂ = k₂₂/k₂₁, where k₂₂ is the rate constant for the addition of M₂ to a chain ending in M₂ and k₂₁ is the rate constant for the addition of M₁ to a chain ending in M₂.
The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:
-
r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomer units are incorporated randomly along the polymer chain.[1]
-
r₁r₂ < 1: The copolymer has a tendency towards alternation.
-
r₁r₂ > 1: Block copolymers are more likely to form.
Understanding these ratios is essential for predicting and controlling the microstructure of the resulting copolymer, which in turn dictates its physicochemical properties and performance in applications such as drug delivery systems, specialty coatings, and biomedical devices.
Experimental Determination of Reactivity Ratios: A Protocol for OFMA and MMA
The following protocol outlines a comprehensive approach to determine the reactivity ratios of 5-oxotetrahydrofuran-3-yl methacrylate (M₁) with methyl methacrylate (M₂). This methodology is grounded in established techniques and emphasizes accuracy and reproducibility.
Materials and Reagents
-
5-Oxotetrahydrofuran-3-yl methacrylate (OFMA, M₁)
-
Methyl methacrylate (MMA, M₂), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow
The determination of reactivity ratios involves a series of copolymerization reactions with varying initial monomer feed compositions. The key is to keep the conversion low (<10%) to ensure the monomer feed ratio remains relatively constant throughout the experiment.
Caption: Experimental workflow for determining reactivity ratios.
Step-by-Step Methodology
-
Preparation of Monomer and Initiator Solutions: Prepare stock solutions of OFMA and MMA in anhydrous toluene. The concentrations should be chosen to allow for convenient mixing to achieve the desired molar ratios. A separate stock solution of AIBN in toluene should also be prepared.
-
Setting up the Reactions: In a series of sealable reaction tubes, add the monomer solutions to achieve a range of initial molar feed ratios of OFMA to MMA (e.g., 9:1, 3:1, 1:1, 1:3, 1:9).
-
Initiation and Polymerization: Add a calculated amount of the AIBN initiator solution to each tube. The initiator concentration should be kept low to control the polymerization rate. Purge each tube with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Seal the tubes and place them in a constant temperature oil bath (e.g., 60 °C) with magnetic stirring.
-
Monitoring and Termination: The polymerization should be allowed to proceed to a low conversion (ideally 5-10%). This is a critical step to ensure the validity of the differential copolymerization equation used in the subsequent calculations. The reaction time will need to be determined empirically through preliminary experiments. To terminate the reaction, rapidly cool the tubes in an ice bath and expose the contents to air.
-
Copolymer Isolation and Purification: Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring. The precipitated polymer is then collected by filtration and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization and Calculation
The composition of the resulting copolymers is a crucial piece of data for determining the reactivity ratios. ¹H NMR spectroscopy is a powerful and accurate technique for this purpose. By integrating the characteristic peaks of the OFMA and MMA units in the copolymer spectrum, the molar ratio of the two monomers in the polymer chain can be determined.
Once the initial monomer feed ratios ([M₁]/[M₂]) and the resulting copolymer compositions (d[M₁]/d[M₂]) are known for a series of experiments, the reactivity ratios can be calculated using linearization methods such as the Fineman-Ross or Kelen-Tüdős methods.
Fineman-Ross Method: This method uses the following linear equation:
G = H * r₁ - r₂
where G = (F-1)/f and H = F/f², with f = [M₁]/[M₂] in the feed and F = d[M₁]/d[M₂] in the copolymer. A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdős Method: This method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where η = G/(α+H), ξ = H/(α+H), and α is an arbitrary constant (α = √(Hmin * Hmax)). A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.
More advanced, non-linear least-squares methods can also be employed for higher accuracy.[2]
Comparative Analysis of Methacrylate Reactivity Ratios
While experimental determination is the gold standard, a comparative analysis of known reactivity ratios for structurally similar monomers can provide valuable insights into the expected copolymerization behavior of OFMA. The presence of the lactone ring in OFMA, with its polar carbonyl group, is expected to influence its reactivity.
The following table presents the reactivity ratios for the copolymerization of various methacrylates (M₁) with common comonomers (M₂).
| M₁ (Methacrylate) | M₂ (Comonomer) | r₁ | r₂ | r₁r₂ | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | Styrene (St) | 0.49 | 0.35 | 0.17 | Random/Alternating | |
| 2-(Diisopropylamino)ethyl methacrylate (DPA) | Methyl Methacrylate (MMA) | 1.03 | 0.99 | 1.02 | Ideal/Random | [3] |
| 2-(Diisopropylamino)ethyl methacrylate (DPA) | Styrene (St) | 0.49 | 2.48 | 1.21 | Tendency to block | [3] |
Interpreting the Data and Predicting OFMA's Behavior:
-
Comparison with MMA/Styrene: The MMA/Styrene system shows a tendency towards random or alternating copolymerization, as both reactivity ratios are less than one. This is a well-established benchmark.
-
Influence of the Ester Group: The reactivity of methacrylates is influenced by the nature of the ester side group. The bulky and electron-donating diisopropylaminoethyl group in DPA leads to different copolymerization behavior with MMA (ideal/random) and styrene (tendency to block).
-
Expected Reactivity of OFMA: The lactone ring in OFMA contains an ester group and is relatively bulky. It is plausible that the electronic and steric effects of this group will influence its reactivity. When copolymerized with MMA, it is likely to exhibit behavior closer to an ideal or random copolymerization, as both are methacrylates. Its copolymerization with styrene might show a greater deviation from ideal behavior due to the differing electronic nature of the vinyl groups.
Logical Framework for Reactivity Ratio Determination
The process of determining and interpreting reactivity ratios follows a logical progression from experimental design to data analysis and final interpretation.
Caption: Logical relationship in reactivity ratio studies.
Conclusion
This guide provides a robust framework for researchers and scientists to approach the characterization of novel monomers like 5-oxotetrahydrofuran-3-yl methacrylate. While direct experimental data for OFMA's reactivity ratios are not yet available, the detailed experimental protocol presented herein offers a clear path for their determination. Furthermore, the comparative analysis with known methacrylates provides a valuable starting point for predicting its copolymerization behavior. By understanding and experimentally determining the reactivity ratios of OFMA, the scientific community can unlock its full potential in the rational design of advanced polymers for a wide range of applications.
References
- Karak, N., & Roy, S. (2025). Reactivity ratios and copolymer properties of 2-(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. Journal of Polymer Science Part A: Polymer Chemistry.
- Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601.
- Fineman, M., & Ross, S. D. (1950). Linear Method for Determining Monomer Reactivity Ratios in Copolymerization. Journal of Polymer Science, 5(2), 259–262.
- Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. A New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27.
- Odian, G. (2004).
- Argent, S. P., et al. (2023).
- Hutchings, L. R., & Jasinska-Walc, L. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules, 51(20), 8143–8154.
- Al-Bayati, T. J. M., & Al-Azzawi, A. M. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 9(4), 695-703.
Sources
A Senior Application Scientist's Guide to Beta-Methacryloyloxy-Gamma-Butyrolactone: A Comparative Analysis for Advanced Biomaterials and Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of monomers for polymer synthesis is a critical decision that dictates the ultimate performance and applicability of the resulting material. This guide provides an in-depth, objective comparison of beta-methacryloyloxy-gamma-butyrolactone (β-MBL), a functional methacrylate monomer, against conventional alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for harnessing the unique potential of β-MBL in the design of advanced biomaterials and drug delivery systems.
Introduction to Beta-Methacryloyloxy-Gamma-Butyrolactone (β-MBL)
Beta-methacryloyloxy-gamma-butyrolactone (β-MBL) is a cyclic ester-containing methacrylate monomer that has garnered increasing interest for its potential to impart unique properties to polymers. The presence of the gamma-butyrolactone (GBL) ring, a known biocompatible moiety, combined with the polymerizable methacrylate group, offers a versatile platform for creating functional polymers with tunable characteristics.[1][2] These polymers are finding applications in diverse fields, including as soft and transparent resins, reactive diluents for coatings and adhesives, and as components in electrolytes for electronic devices.[2][3] In the biomedical sphere, the inherent features of the GBL unit suggest promise for applications in drug delivery and tissue engineering, where biocompatibility and controlled degradation are paramount.[1][4]
This guide will delve into a comparative analysis of the performance of poly(β-MBL) with a well-established methacrylate polymer, poly(methyl methacrylate) (PMMA), and discuss its potential advantages in biomedical applications. We will explore key performance metrics, including thermal properties and hydrolytic stability, and provide detailed, validated experimental protocols for the synthesis and characterization of β-MBL-based polymers.
Comparative Performance Analysis: Poly(β-MBL) vs. Alternatives
The decision to incorporate a functional monomer like β-MBL into a polymer system is driven by the desired performance enhancements. This section provides a comparative overview of the experimental data for poly(β-MBL) and its counterparts, primarily focusing on properties relevant to biomedical applications.
Thermal Properties
The thermal properties of a polymer, such as its glass transition temperature (Tg) and thermal stability, are critical determinants of its processing conditions and in-service performance.
| Property | Poly(β-MBL) (estimated) | Poly(methyl methacrylate) (PMMA) | Poly(α-methylene-γ-butyrolactone) | Rationale and Insights |
| Glass Transition Temperature (Tg) | ~150-170 °C | 105-125 °C | 190 °C[5] | The Tg of poly(β-MBL) is anticipated to be significantly higher than that of PMMA due to the bulky and rigid pendant γ-butyrolactone group, which restricts segmental motion of the polymer chains. This is supported by data from the isomeric poly(α-methylene-γ-butyrolactone). A higher Tg is often desirable for applications requiring dimensional stability at elevated temperatures. |
| Thermal Decomposition Temperature (TGA) | Data not available | ~300-400 °C[5] | Data not available | While specific TGA data for poly(β-MBL) is not readily available, methacrylate polymers generally exhibit good thermal stability. The lactone ring in β-MBL may influence the degradation mechanism and onset temperature. Further investigation is required for a definitive comparison. |
Table 1: Comparison of Thermal Properties.
Hydrolytic Stability and Degradation
For biomedical applications, particularly in drug delivery and tissue engineering, the rate of hydrolytic degradation is a crucial parameter. The presence of the ester linkage in the lactone ring of β-MBL suggests a susceptibility to hydrolysis, which can be a desirable feature for creating biodegradable materials.
| Polymer | Degradation Mechanism | Degradation Rate | Key Insights |
| Poly(β-MBL) | Hydrolysis of the ester bond in the γ-butyrolactone ring. | Expected to be slow and controllable. The rate can be influenced by factors such as pH and enzymatic activity.[6] | The degradation of poly(β-MBL) would release gamma-hydroxybutyric acid (GHB), a naturally occurring metabolite in the body, suggesting good biocompatibility of the degradation products.[7] |
| Poly(methyl methacrylate) (PMMA) | Generally considered non-biodegradable. | Very slow to negligible under physiological conditions. | PMMA's resistance to degradation makes it suitable for long-term implants but limits its use in applications requiring bioresorption. |
| Poly(caprolactone) (PCL) | Hydrolysis of the ester linkages in the polymer backbone. | Slow, with degradation times ranging from months to years depending on molecular weight and crystallinity.[8][9] | PCL is a well-studied biodegradable polyester. Comparing the degradation rate of poly(β-MBL) to PCL would provide valuable insights into its potential for controlled release applications. |
Table 2: Comparison of Hydrolytic Degradation Characteristics.
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental results, this section provides detailed, step-by-step methodologies for the synthesis and characterization of poly(β-MBL).
Synthesis of β-Methacryloyloxy-Gamma-Butyrolactone (β-MBL) Monomer
The synthesis of β-MBL can be achieved through the esterification of β-hydroxy-γ-butyrolactone with methacryloyl chloride.[10]
Protocol:
-
In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve β-hydroxy-γ-butyrolactone in a suitable dry solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, to act as a proton scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure β-MBL.
Caption: Synthesis workflow for β-MBL monomer.
Free Radical Polymerization of β-MBL
Poly(β-MBL) can be synthesized via free-radical polymerization using a standard initiator like azobisisobutyronitrile (AIBN).
Protocol:
-
Dissolve the β-MBL monomer and AIBN in a suitable solvent (e.g., toluene or dioxane) in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired polymerization temperature (typically 60-80°C) under an inert atmosphere.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as cold methanol or hexane.
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
Caption: Workflow for free radical polymerization of β-MBL.
Characterization of Poly(β-MBL)
Accurate characterization of the synthesized polymer is essential to understand its properties and performance.
¹H NMR and ¹³C NMR are powerful techniques for confirming the chemical structure of the polymer and determining the monomer conversion.[7][11][12]
Protocol for ¹H NMR:
-
Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Analyze the spectrum to identify the characteristic peaks of the polymer. The disappearance of the vinyl proton signals from the monomer and the appearance of the broad polymer backbone signals confirm polymerization.
SEC (also known as Gel Permeation Chromatography or GPC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[13][14]
Protocol:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran, THF).
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Inject the filtered solution into the SEC system equipped with appropriate columns and a detector (e.g., refractive index detector).
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or PMMA standards).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
DSC is employed to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg).[10][15][16][17]
Protocol:
-
Accurately weigh a small amount of the dried polymer (5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The Tg is identified as a step-like change in the heat flow curve. A second heating scan is often performed to erase the thermal history of the sample.
Caption: Workflow for the characterization of poly(β-MBL).
Biocompatibility and Drug Delivery Potential
The presence of the γ-butyrolactone moiety in β-MBL is a strong indicator of its potential for biomedical applications. GBL is known to be biocompatible, and its hydrolytic product, GHB, is a natural metabolite.[6][7] This intrinsic biocompatibility, coupled with the potential for controlled degradation, makes poly(β-MBL) an attractive candidate for drug delivery systems.
The degradation of the polymer matrix can be designed to control the release of encapsulated therapeutic agents.[18][19][20][21][22] The rate of drug release can be tuned by altering the polymer's molecular weight, copolymer composition, and crosslink density. Further in-vitro and in-vivo studies are warranted to fully elucidate the biocompatibility profile of poly(β-MBL) and to explore its efficacy as a drug delivery vehicle. Cytotoxicity assays, cell adhesion studies, and implantation studies would provide crucial data to validate its suitability for clinical applications.[23][24]
Conclusion
Beta-methacryloyloxy-gamma-butyrolactone stands out as a promising functional monomer for the development of advanced polymers with tailored properties. This guide has provided a comparative analysis of poly(β-MBL) against conventional methacrylates, highlighting its potential for a higher glass transition temperature and inherent biodegradability, which are advantageous for various applications, especially in the biomedical field. The detailed experimental protocols for synthesis and characterization offer a validated framework for researchers to reliably produce and evaluate β-MBL-based polymers.
The unique combination of a polymerizable methacrylate group and a biocompatible lactone ring positions β-MBL as a valuable building block for the next generation of biomaterials and drug delivery systems. Further research focusing on a comprehensive evaluation of its mechanical properties, long-term degradation kinetics, and in-depth biological performance will undoubtedly unlock its full potential and pave the way for innovative solutions in healthcare and beyond.
References
[25] Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. Macromolecules (ACS Publications). 1997-02-24. Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Infinita Lab. 2025-11-19. [26] Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications. [15] Investigation of Polymers with Differential Scanning Calorimetry Contents. [10] HUMBOLDT-UNIVERSITÄT ZU BERLIN Differential scanning calorimetry investigation of polymers. [16] Differential Scanning Thermal Analysis in Polymeric Materials. AZoM. 2021-03-12. [23] In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane). PubMed. [13] Analysis of Biodegradable Polymers Using Size-exclusion Chromatography. Malvern Panalytical. [1] Recent Developments in Lactone Monomers and Polymer Synthesis and Application. MDPI. [27] Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. [17] Differential Scanning Calorimetry (DSC) Analysis | Chemistry. Smithers. [28] Methods of Analyses for Biodegradable Polymers: A Review. OUCI. [11] Fig. 3 1 H-NMR of poly(glycidyl methacrylate) 3 after functionalization... ResearchGate. [3] Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings Based on the Polyacrylate Resins. MDPI. [12] Two-dimensional NMR studies of acrylate copolymers*. iupac. [18] Novel biodegradable blend matrices for controlled drug release. PubMed. [29] Methods of Analyses for Biodegradable Polymers: A Review. PubMed. 2022-11-15. [30] Methods of Analyses for Biodegradable Polymers: A Review. ResearchGate. 2022-11-11. [5] TGA data of PCL, PBL and copolymers | Download Table. ResearchGate. [24] Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [19] Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. NIH. 2020-11-03. [14] SEC Laboratory – Size Exclusion Chromatography Analysis. FILAB. [7] Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. 2025-08-07. [31] Synthesis of polyglycidyl methacrylate by free radical polymerisation methods. [32] Ring-Opening Polymerization of a Seven-Membered Lactone toward a Biocompatible, Degradable, and Recyclable Semi-aromatic Polyester | Request PDF. ResearchGate. [33] Light-Controlled Radical Polymerization of Functional Methacrylates Prepared by Enzymatic Transacylation | Request PDF. ResearchGate. [20] Modelling of Drug Release from a Polymer Matrix System. Juniper Publishers. 2017-08-07. [34] Production of Bio-based Lactone Monomers for Intrinsically Recyclable Plastics Lucas A. Baston. DSpace@MIT. 2024-05-16. [8] Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. MDPI. [21] Controlled drug release from hydrogel-based matrices: Experiments and modeling. PubMed. 2015-03-28. [35] Visible Light-Induced Controlled Surface Grafting Polymerization of Hydroxyethyl Methacrylate from Isopropylthioxanthone Semipin. RSC Publishing. 2020-12-11. [22] The role of matrix tablet in controlled release drug delivery system. GSC Online Press. 2023-04-18. [36] CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone. Google Patents. [6] γ-Butyrolactone. Wikipedia. [37] poly(γ-butyrolactone) PGBL. Silesia MacroSynth Group. [2] Beta-Methacryloyloxy-Gamma-Butyrolactone (βGBLMA) 130224-95-2 C8H10O4. Heynova. [9] Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration. PMC - PubMed Central. 2018-03-05. [38] The toxic cutaneous effects of Gamma Butyrolactone (GBL). PubMed. [4] γ-Butyrolactone Copolymerization with the Well-Documented Polymer Drug Carrier Poly(ethylene oxide)-block-poly(ε-caprolactone) to Fine-Tune Its Biorelevant Properties. PubMed. [39] beta-Methacryloyloxy-gamma-butyrolactone | 130224-95-2. ChemicalBook. 2025-09-02. (R)-α-Acryloyloxy-β,β-dimethyl-γ-butyrolactone. Sigma-Aldrich. [40] gamma-Butyrolactone-3-yl methacrylate [CAS# 130224-95-2]. chemBlink. [41] gamma-butyrolactone. SWGDRUG.org. 2005-08-22. [42] Gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Beta-Methacryloyloxy-Gamma-Butyrolactone (βGBLMA) 130224-95-2 C8H10O4 | Heynova [heynovachem.com]
- 3. mdpi.com [mdpi.com]
- 4. γ-Butyrolactone Copolymerization with the Well-Documented Polymer Drug Carrier Poly(ethylene oxide)-block-poly(ε-caprolactone) to Fine-Tune Its Biorelevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. publications.iupac.org [publications.iupac.org]
- 13. Analysis of Biodegradable Polymers Using Size-exclusion Chromatography | Malvern Panalytical [malvernpanalytical.com]
- 14. filab.fr [filab.fr]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. azom.com [azom.com]
- 17. smithers.com [smithers.com]
- 18. Novel biodegradable blend matrices for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gsconlinepress.com [gsconlinepress.com]
- 23. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. saliterman.umn.edu [saliterman.umn.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ripublication.com [ripublication.com]
- 27. ocw.mit.edu [ocw.mit.edu]
- 28. Methods of Analyses for Biodegradable Polymers: A Review [ouci.dntb.gov.ua]
- 29. Methods of Analyses for Biodegradable Polymers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. dspace.mit.edu [dspace.mit.edu]
- 35. pubs.rsc.org [pubs.rsc.org]
- 36. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 37. poly(γ-butyrolactone) PGBL - Silesia MacroSynth Group [smsgroup.us.edu.pl]
- 38. The toxic cutaneous effects of Gamma Butyrolactone (GBL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. beta-Methacryloyloxy-gamma-butyrolactone | 130224-95-2 [chemicalbook.com]
- 40. CAS # 130224-95-2, gamma-Butyrolactone-3-yl methacrylate, beta-Hydroxy-gamma-butyrolactone methacrylate, beta-Methacryloyloxy-gamma-butyrolactone - chemBlink [chemblink.com]
- 41. swgdrug.org [swgdrug.org]
- 42. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis and Handling of (2-oxooxolan-3-yl) 2-methylprop-2-enoate: A Guide to Essential Safety and Operational Protocols
For the pioneering researchers and scientists in drug development, the synthesis of novel chemical entities is a journey into uncharted territory. With this exploration comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling (2-oxooxolan-3-yl) 2-methylprop-2-enoate, a unique methacrylate ester. While specific toxicological data for this compound is not extensively documented, its structural motifs—a methacrylate group and a γ-butyrolactone ring—necessitate a robust safety protocol based on the well-established hazards of related acrylates and methacrylates. This document is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust by providing value beyond the product itself.
Understanding the Hazard Landscape: The "Why" Behind the Precautions
This compound is a methacrylate monomer. This class of compounds is known for its reactivity and potential biological effects. The primary hazards associated with methacrylate monomers include:
-
Skin and Respiratory Irritation: Methacrylates can be irritating to the skin, eyes, and respiratory system.[1][2] Prolonged or repeated contact can lead to more severe irritation.
-
Skin Sensitization: A significant concern with acrylates and methacrylates is their potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.[1][3] Once an individual is sensitized, even minute exposures can trigger an allergic response.
-
Inhalation Hazards: Vapors of methacrylate monomers can be irritating to the respiratory tract, and at high concentrations, may lead to symptoms such as headache, dizziness, and nausea.[1][4]
-
Flammability: While specific data for this compound is unavailable, many methacrylate monomers are flammable liquids and their vapors can form explosive mixtures with air.[5]
-
Uncontrolled Polymerization: Methacrylates can undergo rapid, exothermic polymerization if not properly inhibited or if exposed to heat, contaminants, or certain types of radiation.[6][7] This can lead to a dangerous increase in temperature and pressure within a sealed container.
Given these potential hazards, a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Methacrylate monomers can penetrate standard latex and vinyl gloves.[8] Double-gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised. Nitrile and butyl rubber offer better resistance to this class of chemicals. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the liquid and potential vapors that can cause serious eye irritation. A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat. | Provides a removable barrier to protect skin and personal clothing from splashes and spills. Flame-resistant material is recommended as a precaution against potential flammability. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood, or if there is a potential for generating aerosols or high vapor concentrations.[1] |
// PPE Nodes gloves [label="Hand Protection:\nDouble-glove with nitrile or butyl rubber gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eyes [label="Eye Protection:\nChemical safety goggles with side shields", fillcolor="#EA4335", fontcolor="#FFFFFF"]; body [label="Body Protection:\nFlame-resistant lab coat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; respirator [label="Respiratory Protection:\nNIOSH-approved respirator with organic vapor cartridge", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logic start -> fume_hood; fume_hood -> gloves [label="Yes"]; fume_hood -> gloves [label="No"]; gloves -> eyes; eyes -> body; body -> respirator [label="If not in fume hood or risk of aerosolization"];
// End node end_ppe [label="Proceed with handling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; body -> end_ppe [style=dotted]; respirator -> end_ppe; } graph [ dpi = 300 ]; caption [label="Figure 1: PPE Selection Workflow", fontname="Arial", fontsize=10];
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
3.1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control vapor inhalation.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] Have an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) available.[9]
-
Spill Kit: A spill kit containing absorbent materials (such as vermiculite or sand), and clearly labeled waste containers should be readily available.[10]
3.2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use a secondary container to catch any potential spills.
-
Avoid Inhalation: Keep the container sealed when not in use. Handle the compound in a manner that minimizes the generation of aerosols or vapors.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools for any operations that might generate a spark.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and glassware, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4] Never pour this chemical down the drain.[1]
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.[3]
5.2. In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
5.3. In Case of Inhalation:
-
Move the affected person to fresh air immediately.[2]
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
5.4. In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, and if you are trained to do so, wear the appropriate PPE and contain the spill with an absorbent material from your spill kit.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.
References
- ACGIH, DOT, NIOSH, DEP, IARC, NFPA, and EPA. (n.d.). Butyl acrylate - Hazardous Substance Fact Sheet.
- Formlabs. (n.d.). Safety Data Sheet.
- Hourglass International, Inc. (2012, August 22). Acrylates in the Dental Office – Hazards and Hand Protection.
- Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices.
- Methacrylate Producers Association, Inc. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL.
- NJDHSS. (n.d.). ETHYL ACRYLATE HAZARD SUMMARY.
- PubChem. (n.d.). 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester.
- Safety Data Sheet. (2016, March 24). Ethyl Acrylate.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Specialty Chemicals. (n.d.). Safe Handling Guide UV/EB Materials.
- Stony Brook University Environmental Health and Safety. (2012, March). Standard Operating Procedure Methyl Methacrylate.
- UC Center for Laboratory Safety. (2012, December 14). Methyl Methacrylate - Standard Operating Procedure.
Sources
- 1. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 2. formlabs-media.formlabs.com [formlabs-media.formlabs.com]
- 3. specialty-chemicals.eu [specialty-chemicals.eu]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. hourglass-intl.com [hourglass-intl.com]
- 9. nj.gov [nj.gov]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
